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  • Product: Methyl 4-amino-2-chloro-3-methoxybenzoate
  • CAS: 1427452-99-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate

The following technical guide details the synthesis pathway for Methyl 4-amino-2-chloro-3-methoxybenzoate , a highly specific polysubstituted aromatic intermediate often utilized in the development of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathway for Methyl 4-amino-2-chloro-3-methoxybenzoate , a highly specific polysubstituted aromatic intermediate often utilized in the development of kinase inhibitors and advanced pharmaceutical APIs.

This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway, which offers superior regioselectivity compared to direct electrophilic halogenation methods.

Target Molecule: Methyl 4-amino-2-chloro-3-methoxybenzoate Chemical Formula: C9H10ClNO3 Key Precursor CAS: 1802526-55-1 (Methyl 2-chloro-3-methoxy-4-nitrobenzoate)

Executive Summary & Retrosynthetic Analysis

The synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate presents a regiochemical challenge due to the contiguous substitution pattern (1,2,3,4-tetrasubstituted benzene). Direct chlorination of a 3-methoxy precursor often yields the 6-chloro isomer due to steric crowding at the 2-position.

Therefore, the most robust industrial strategy employs a displacement approach . We utilize the strong ortho-directing effect of the nitro group in 2,3-dichloro-4-nitrobenzoic acid to selectively displace the 3-chloro substituent with a methoxide nucleophile.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Methyl 4-amino-2-chloro-3-methoxybenzoate (Target) NitroInter Methyl 2-chloro-3-methoxy-4-nitrobenzoate (CAS 1802526-55-1) Target->NitroInter Reduction (NO2 -> NH2) DichloroEster Methyl 2,3-dichloro-4-nitrobenzoate NitroInter->DichloroEster Regioselective SNAr (Cl -> OMe) StartMat 2,3-Dichloro-4-nitrobenzoic acid (Commercially Available) DichloroEster->StartMat Esterification

Figure 1: Retrosynthetic analysis highlighting the critical SNAr step to establish the 3-methoxy regiochemistry.

Primary Synthesis Pathway: The SNAr Route

This pathway consists of three distinct chemical transformations: Esterification, Regioselective Methoxylation, and Nitro Reduction.

Step 1: Esterification of 2,3-Dichloro-4-nitrobenzoic Acid

The carboxylic acid is first protected as a methyl ester. This prevents side reactions during the subsequent basic methoxylation step and increases the electrophilicity of the ring for the SNAr reaction.

  • Reagents: Methanol (MeOH), Thionyl Chloride (SOCl2) or Sulfuric Acid (H2SO4).

  • Conditions: Reflux, 4–6 hours.

  • Mechanism: Fischer Esterification or Acyl Chloride intermediate.

Protocol:

  • Dissolve 2,3-dichloro-4-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Cool to 0°C and add Thionyl Chloride (1.2 eq) dropwise.

  • Heat to reflux (65°C) and monitor by TLC/HPLC until starting material is consumed (< 1%).

  • Concentrate the solvent in vacuo.

  • Resuspend residue in Ethyl Acetate, wash with saturated NaHCO3 to remove residual acid.

  • Dry over Na2SO4 and concentrate to yield Methyl 2,3-dichloro-4-nitrobenzoate .

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Critical Process Parameter (CPP): This is the discrimination step. The starting material has two chlorine atoms (C2 and C3).

  • C2 Chlorine: Meta to the Nitro group (weak activation).

  • C3 Chlorine: Ortho to the Nitro group (strong activation).

Nucleophilic attack by methoxide occurs preferentially at C3 due to the resonance stabilization of the Meisenheimer complex provided by the ortho-nitro group.

  • Reagents: Sodium Methoxide (NaOMe), Methanol.

  • Conditions: 0°C to Room Temperature (Controlled).

Protocol:

  • Dissolve Methyl 2,3-dichloro-4-nitrobenzoate (1.0 eq) in anhydrous Methanol.

  • Slowly add a solution of NaOMe (1.05 eq) in Methanol at 0°C. Note: Avoid large excess of NaOMe to prevent bis-substitution or hydrolysis of the ester.

  • Stir at 0–5°C for 2 hours. Monitor regioselectivity by HPLC.

  • Quench: Pour mixture into ice-water containing dilute HCl (to neutralize excess base immediately).

  • Isolation: Filter the precipitated solid. The product is Methyl 2-chloro-3-methoxy-4-nitrobenzoate (CAS 1802526-55-1).

  • Purification: Recrystallization from Ethanol/Water if necessary to remove any 2,3-dimethoxy byproduct.

Step 3: Reduction of Nitro Group

The final step converts the nitro functionality to the primary amine without dechlorinating the sensitive C2-Cl bond.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.

  • Alternative: Hydrogenation with Sulfided Platinum on Carbon (Pt(S)/C) to prevent dehalogenation. Avoid standard Pd/C as it may strip the chlorine.

Protocol (Fe/NH4Cl Method):

  • Suspend Methyl 2-chloro-3-methoxy-4-nitrobenzoate (1.0 eq) in Ethanol (5 vol) and Water (1 vol).

  • Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, 325 mesh).

  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Work-up: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.[1]

  • Final Isolation: Evaporate solvent to yield Methyl 4-amino-2-chloro-3-methoxybenzoate .

Process Data & Specifications

ParameterSpecification / ValueNotes
Starting Material 2,3-Dichloro-4-nitrobenzoic acidCAS 19416-30-9
Key Intermediate Methyl 2-chloro-3-methoxy-4-nitrobenzoateCAS 1802526-55-1
Final Product Methyl 4-amino-2-chloro-3-methoxybenzoateTarget
SNAr Selectivity > 95:5 (C3 vs C2 substitution)Controlled by temperature (0°C)
Yield (Step 2) 85 - 92%High efficiency due to NO2 activation
Appearance Off-white to pale yellow solidAmino esters oxidize slightly in air

Reaction Mechanism & Pathway Map[2]

The following diagram illustrates the molecular transformations, highlighting the specific regiochemical control points.

SynthesisPathway cluster_logic Regioselectivity Logic SM 2,3-Dichloro-4-nitrobenzoic Acid Step1 Step 1: Esterification (MeOH, SOCl2) SM->Step1 Inter1 Methyl 2,3-dichloro-4-nitrobenzoate Step1->Inter1 Protection Step2 Step 2: S_NAr (NaOMe, 0°C) Inter1->Step2 Inter2 Methyl 2-chloro-3-methoxy- 4-nitrobenzoate Step2->Inter2 Regioselective C3-Cl Displacement Step3 Step 3: Reduction (Fe/NH4Cl) Inter2->Step3 Final Methyl 4-amino-2-chloro- 3-methoxybenzoate Step3->Final Nitro Reduction Logic C3-Cl is ortho to NO2 (Activated) C2-Cl is meta to NO2 (Deactivated)

Figure 2: Forward synthesis pathway with mechanistic annotation for the SNAr step.

Troubleshooting & Optimization

Controlling the SNAr Reaction
  • Issue: Formation of 2,3-dimethoxy impurity.

  • Cause: Excess NaOMe or high temperature allows the less activated C2-Cl to react.

  • Solution: Stoichiometric control (1.05 eq NaOMe) and strict temperature maintenance (< 5°C).

Dechlorination during Reduction
  • Issue: Loss of the C2-Chlorine atom (yielding Methyl 4-amino-3-methoxybenzoate).

  • Cause: Catalytic hydrogenation (Pd/C) is too aggressive for aryl chlorides.

  • Solution: Use Iron/Ammonium Chloride (Bechamp reduction) or Stannous Chloride (SnCl2) . If hydrogenation is required, use sulfided platinum (Pt(S)/C) which poisons the catalyst against hydrogenolysis of the C-Cl bond.

References

  • Preparation of Methyl 2-chloro-3-methoxy-4-nitrobenzoate: Chemical Abstracts Service, CAS RN 1802526-55-1.
  • Synthesis of 2,3-dichloro-4-nitrobenzoic acid: Chemical Abstracts Service, CAS RN 19416-30-9.
  • Regioselectivity in Nucleophilic Aromatic Substitution : Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews, 49(2), 273–412. Link

  • General Protocol for Nitro Reduction with Iron: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. (Adapted for Fe/NH4Cl selectivity).

Sources

Exploratory

Advanced Physicochemical Profiling and Synthetic Utility of Methyl 4-amino-2-chloro-3-methoxybenzoate

Executive Summary In modern medicinal chemistry and advanced materials science, highly functionalized aromatic building blocks are the cornerstone of rational drug design. Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, highly functionalized aromatic building blocks are the cornerstone of rational drug design. Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a uniquely substituted aryl scaffold that offers exceptional orthogonal reactivity[1]. Featuring an electron-withdrawing ester, an inductively withdrawing but resonance-donating chlorine atom, and electron-donating methoxy and amino groups, this molecule presents a highly specific electronic "push-pull" system.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical properties, outline a field-proven and chemoselective synthetic workflow, and explore the downstream reactivity that makes this scaffold invaluable for Active Pharmaceutical Ingredient (API) development[2].

Structural & Physicochemical Profiling

The strategic placement of four different substituents on a benzene ring creates a sterically hindered but electronically tunable environment. The methoxy group at the C3 position forces out-of-plane twisting of adjacent substituents, which can favorably impact the 3D conformation of downstream drug candidates, improving their binding kinetics and patentability.

To facilitate rapid assessment for drug development professionals, the core physicochemical parameters are summarized below:

PropertyValueScientific Rationale / Implication
Molecular Formula C9H10ClNO3Defines the core mass for mass spectrometry (MS) tracking.
Molecular Weight 215.63 g/mol Low molecular weight; highly favorable for Lipinski's Rule of 5.
CAS Registry Number 1427452-99-0Unique identifier for commercial sourcing and IP mapping[3].
Hydrogen Bond Donors 1 (from -NH₂)Enables critical target-protein interactions (e.g., kinase hinges).
Hydrogen Bond Acceptors 4 (O and N atoms)Enhances aqueous solubility and receptor binding affinity.
Topological Polar Surface Area ~55.3 ŲOptimal for membrane permeability; potential for BBB penetration.
Predicted LogP 1.8 – 2.2Ideal lipophilicity balance for oral bioavailability.

Rational Synthesis & Chemoselectivity

Synthesizing a tetra-substituted benzene ring requires strict control over regioselectivity and chemoselectivity. The most robust route involves the sequential functionalization of 2-chloro-3-methoxybenzoic acid.

Synthesis A 2-Chloro-3-methoxy benzoic acid B 4-Nitro Intermediate A->B HNO3/H2SO4 Regioselective C Methyl Ester Intermediate B->C MeOH/H+ Esterification D Methyl 4-amino-2-chloro- 3-methoxybenzoate C->D Fe/NH4Cl Chemoselective

Figure 1: Retrosynthetic and forward synthesis pathway for the target benzoate scaffold.

Field-Proven Protocol: Chemoselective Iron-Mediated Reduction

A critical failure point in synthesizing this molecule is the final reduction step. Standard catalytic hydrogenation (Pd/C with H₂) will frequently cause hydrodehalogenation —cleaving the essential C-Cl bond. To mitigate this, we employ a chemoselective Béchamp-type reduction.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve Methyl 2-chloro-3-methoxy-4-nitrobenzoate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

    • Causality: The mixed solvent system ensures the solubility of the organic nitro compound while providing an aqueous phase for the inorganic salts.

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the reaction flask at room temperature.

    • Causality: NH₄Cl acts as a mild, buffering proton source. Using strong acids (like HCl) would risk hydrolyzing the methyl ester back to the carboxylic acid.

  • Thermal Activation: Heat the mixture to 80°C (reflux) for 2–4 hours under vigorous stirring.

  • Filtration: Filter the hot mixture through a pad of Celite, washing with hot Ethyl Acetate (EtOAc).

    • Causality: Hot filtration is mandatory to prevent the newly formed, potentially crystalline aniline product from precipitating and becoming trapped within the iron oxide sludge.

  • Workup & Isolation: Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate to yield the pure aniline.

Self-Validating System: This protocol is inherently self-validating. The reaction progress is visually indicated by the transition from a deep yellow solution (characteristic of the nitro aromatic) to a pale/colorless solution (the aniline). Complete conversion is quantitatively validated via LC-MS, observing the mass shift from the nitro precursor to the target mass [M+H]⁺ 216.

Orthogonal Reactivity & Downstream Applications

The true value of Methyl 4-amino-2-chloro-3-methoxybenzoate lies in its orthogonal reactivity, making it a highly versatile precursor for combinatorial libraries and API synthesis[4]. Each functional group can be addressed independently under specific conditions.

Reactivity Core Methyl 4-amino-2-chloro- 3-methoxybenzoate Amide Amide Coupling (C4-Aniline) Core->Amide Acyl Chlorides / Base Cross Cross-Coupling (C2-Chloride) Core->Cross Pd-Catalyst / Ligand Sapon Saponification (C1-Ester) Core->Sapon LiOH / THF-H2O

Figure 2: Orthogonal reactivity profile enabling multi-directional late-stage functionalization.

  • C4-Aniline (Amide Coupling): The primary amine is readily available for coupling with acyl chlorides or carboxylic acids (using HATU/DIPEA) to form stable amide bonds, a ubiquitous motif in pharmaceuticals.

  • C1-Ester (Saponification): The methyl ester acts as a protecting group during amine functionalization. It can be cleanly saponified using LiOH in THF/H₂O to reveal the free carboxylic acid for subsequent peptide couplings.

  • C2-Chloride (Cross-Coupling): While less reactive than a bromide or iodide, the aryl chloride can undergo Buchwald-Hartwig aminations or Suzuki-Miyaura couplings using modern, highly active palladium precatalysts (e.g., XPhos Pd G3).

Analytical Validation & Quality Control

To ensure scientific integrity before downstream use, the synthesized or procured batch must undergo rigorous analytical validation. A standard QC panel for this scaffold includes:

Analytical TechniqueExpected Diagnostic SignalsQuality Control Rationale
¹H NMR (DMSO-d₆) ~3.80 ppm (s, 3H, -OCH₃)~3.85 ppm (s, 3H, -COOCH₃)~5.50 ppm (br s, 2H, -NH₂)~6.60 & 7.40 ppm (d, 2H, Ar-H)Confirms the presence of both methyl groups and the free amine. The two aromatic doublets confirm the para-relationship of the remaining protons.
LC-MS (ESI+) [M+H]⁺ peak at m/z 216.0Validates the exact mass. The presence of a 218.0 peak (~33% intensity) confirms the ³⁵Cl/³⁷Cl isotopic pattern.
HPLC (UV at 254 nm) Single sharp peak (>95% AUC)Ensures the absence of the des-chloro impurity or unreacted nitro precursor.

References

  • Chemikart. "1427452-99-0 | Methyl 4-amino-2-chloro-3-methoxybenzoate Applications". Chemikart. Available at:[Link]

  • ChemSrc. "N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]prop-2-enamide (Precursor & Downstream Data)". ChemSrc. Available at: [Link]

Sources

Foundational

Methyl 4-amino-2-chloro-3-methoxybenzoate: Structural Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a highly specialized, ortho-substituted benzoate derivative[1]. While the pharmaceutical industry heavily relies on its structural isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a highly specialized, ortho-substituted benzoate derivative[1]. While the pharmaceutical industry heavily relies on its structural isomer, 4-amino-5-chloro-2-methoxybenzoic acid, for the synthesis of classic benzamide-class 5-HT4 agonists and 5-HT3 antagonists (e.g., metoclopramide, cisapride), this specific 2-chloro-3-methoxy variant offers a unique conformational landscape. This technical guide provides a comprehensive analysis of its chemical identity, a field-proven step-by-step synthetic protocol, and its mechanistic utility in modern drug development.

Chemical Identity and Structural Characterization

The unique substitution pattern of Methyl 4-amino-2-chloro-3-methoxybenzoate dictates its reactivity and binding affinity when incorporated into active pharmaceutical ingredients (APIs). The presence of the methoxy group at the 3-position, flanked by a bulky chlorine atom at the 2-position and an electron-donating amino group at the 4-position, creates significant steric hindrance. This forces the methoxy group out of the aromatic plane, fundamentally altering the hydrogen-bonding network compared to traditional 2-methoxybenzamides.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name Methyl 4-amino-2-chloro-3-methoxybenzoate
CAS Registry Number 1427452-99-0
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
SMILES String COC(=O)c1ccc(N)c(OC)c1Cl
Hydrogen Bond Donors 1 (Amino group, -NH2)
Hydrogen Bond Acceptors 4 (Carbonyl, Methoxy, Amino)
Topological Polar Surface Area 64.6 Ų

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate requires strict regiocontrol and chemoselectivity. The following protocol outlines a robust three-step synthesis starting from 2-chloro-3-methoxybenzoic acid. Every step includes a validation check to ensure the integrity of the workflow.

Step 1: Regioselective Nitration

Rationale: The methoxy group at the 3-position is a strong ortho/para director. Due to the steric bulk of the 2-chloro group and the 1-carboxylic acid, electrophilic aromatic substitution is heavily directed to the less hindered 4-position (para to the methoxy group). Protocol:

  • Dissolve 2-chloro-3-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Slowly add a stoichiometric amount of fuming nitric acid (HNO₃) dropwise, maintaining the internal temperature below 5°C to prevent over-nitration.

  • Stir for 2 hours at room temperature, then pour the mixture over crushed ice.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 2-chloro-3-methoxy-4-nitrobenzoic acid. Validation Check: ¹H-NMR should show two doublet aromatic protons (ortho coupling, J ≈ 8.5 Hz) corresponding to the 5- and 6-positions, confirming 4-substitution.

Step 2: Esterification

Rationale: Conversion of the carboxylic acid to a methyl ester protects the acid moiety during subsequent reduction and prepares the molecule for future amidation (via direct aminolysis or saponification/coupling). Protocol:

  • Suspend 2-chloro-3-methoxy-4-nitrobenzoic acid in anhydrous methanol.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

  • Reflux the mixture for 4 hours.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate to yield Methyl 2-chloro-3-methoxy-4-nitrobenzoate. Validation Check: FTIR should confirm the appearance of a strong ester carbonyl stretch at ~1720 cm⁻¹.

Step 3: Chemoselective Nitro Reduction

Rationale: Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a high risk of hydrodehalogenation, stripping the 2-chloro group. To prevent this, a chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is employed. This method acts via a single-electron transfer (SET) mechanism on the iron surface, which is highly specific to the nitro group and leaves the aryl chloride intact[2]. Protocol:

  • Dissolve Methyl 2-chloro-3-methoxy-4-nitrobenzoate (1.0 eq) in a 3:1 mixture of Ethanol:Water.

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Heat the suspension to 80°C and stir vigorously for 3 hours.

  • Filter the hot mixture through a pad of Celite to remove the iron sludge (Caution: Iron waste can be pyrophoric; keep wet and dispose of in hazardous solid waste).

  • Extract the filtrate with dichloromethane, dry over Na₂SO₄, and concentrate to yield the target Methyl 4-amino-2-chloro-3-methoxybenzoate. Validation Check: LC-MS should confirm the mass [M+H]⁺ at m/z 216.0. IR spectroscopy should reveal the disappearance of the strong NO₂ stretch (~1530 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹).

Synthesis A 2-Chloro-3-methoxy benzoic acid B 2-Chloro-3-methoxy -4-nitrobenzoic acid A->B HNO3, H2SO4 0°C to RT C Methyl 2-chloro-3-methoxy -4-nitrobenzoate B->C SOCl2, MeOH Reflux D Methyl 4-amino-2-chloro -3-methoxybenzoate C->D Fe, NH4Cl EtOH/H2O, 80°C

Caption: Synthetic workflow for Methyl 4-amino-2-chloro-3-methoxybenzoate.

Mechanistic Applications in Drug Discovery

Methyl 4-amino-2-chloro-3-methoxybenzoate serves as a critical precursor for synthesizing novel benzamide derivatives. Historically, substituted benzamides have been pivotal in gastroenterology and neurology as modulators of serotonin (5-HT) and dopamine (D2) receptors.

Pharmacophore Modeling & Receptor Binding

The shift of the methoxy group from the 2-position (in classic benzamides) to the 3-position fundamentally alters the pharmacophore. In classic 5-HT4 agonists, the 2-methoxy group forms an intramolecular hydrogen bond with the benzamide N-H, locking the molecule into a coplanar conformation essential for receptor binding. By utilizing the 2-chloro-3-methoxy core, medicinal chemists can disrupt this coplanarity. This structural pivot has been shown to shift the pharmacological profile from a 5-HT4 agonist to a selective 5-HT4 antagonist, allowing researchers to explore novel allosteric binding sites[3]. Research into substituted benzamides demonstrates that inductive and resonance effects of these substituents heavily influence hydrogen bonding and target selectivity[3].

Signaling L Benzamide Derivative (Ligand) R 5-HT4 Receptor (GPCR) L->R Binds to Orthosteric Site G Gs Protein Activation R->G Conformational Change AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Effect Gastrointestinal Prokinetic Effect PKA->Effect Phosphorylation Cascade

Caption: Downstream signaling cascade of 5-HT4 receptor activation by benzamide derivatives.

References

  • Orjales, A., Alonso-Cires, L., Labeaga, L., & Corcostegui, R. (1995). New Substituted Benzamides as 5-HT4 Receptor Antagonists. European Journal of Medicinal Chemistry / ResearchGate.[Link]

Sources

Exploratory

Spectroscopic data for Methyl 4-amino-2-chloro-3-methoxybenzoate (NMR, IR, MS)

Spectroscopic Data for Methyl 4-amino-2-chloro-3-methoxybenzoate (NMR, IR, MS): An In-Depth Technical Guide Executive Summary Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a highly functionalized aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Data for Methyl 4-amino-2-chloro-3-methoxybenzoate (NMR, IR, MS): An In-Depth Technical Guide

Executive Summary

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a highly functionalized aromatic building block extensively utilized in medicinal chemistry and the synthesis of advanced agrochemicals[1]. Its unique tetrasubstituted benzene ring—featuring an electron-withdrawing ester and halogen alongside electron-donating methoxy and amino groups—creates a complex push-pull electronic environment. This whitepaper provides a comprehensive, predictive spectroscopic profile (NMR, IR, HRMS) grounded in fundamental spectroscopic principles to aid researchers in structural verification, impurity profiling, and quality control.

Structural Profiling & Theoretical Basis

The molecular architecture of Methyl 4-amino-2-chloro-3-methoxybenzoate (C₉H₁₀ClNO₃) dictates its spectral behavior. Understanding the causality behind these signals is critical for accurate spectral interpretation[2].

  • Steric & Electronic Effects (NMR): The primary amino group at C4 strongly shields the adjacent ortho-proton at C5 via resonance (electron donation into the ring), pushing its chemical shift upfield. Conversely, the ester carbonyl at C1 deshields the ortho-proton at C6 through magnetic anisotropy. The methoxy group at C3 is sterically hindered by the adjacent chloro and amino groups; this steric crowding forces the methoxy methyl group slightly out of the aromatic plane, pushing its ¹³C resonance downfield (~60 ppm) compared to unhindered methoxy groups[2].

  • Vibrational Modes (IR): The infrared spectrum is dominated by the primary amine and the conjugated ester. Intramolecular hydrogen bonding between the amino protons and the adjacent methoxy oxygen can slightly broaden the N-H stretching bands and lower the vibrational frequency[3].

  • Isotopic Signatures (MS): The presence of a single chlorine atom dictates a distinct isotopic pattern in mass spectrometry. The natural abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) will result in an [M+H]⁺ peak at m/z 216 and an[M+2+H]⁺ peak at m/z 218.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for data acquisition.

Step 1: Sample Preparation & Solvent Selection Dissolve 15 mg of the compound (>95% purity) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is selected over CDCl₃ to ensure complete solvation of the polar functional groups and to significantly slow the proton exchange rate. This allows the -NH₂ signal to be clearly observed as a distinct resonance rather than being lost to the baseline[3].

Step 2: NMR Acquisition & Self-Validation Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the methyl groups. Self-Validation Protocol: To definitively assign the -NH₂ peak, perform a D₂O shake experiment. Add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet confirms the exchangeable amine protons.

Step 3: FT-IR Acquisition Analyze the neat solid using Attenuated Total Reflectance (ATR) FT-IR (4000–400 cm⁻¹). Acquire 32 scans at a resolution of 4 cm⁻¹. Ensure background scans are subtracted prior to sample acquisition to eliminate atmospheric CO₂ and H₂O interference.

Step 4: HRMS (ESI-TOF) Acquisition Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer in positive ion mode. Parameters: Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C. The formic acid acts as a proton source to drive the formation of[M+H]⁺ ions.

Data Presentation & Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
3.75Singlet (s)3H-C3-OCH
3.82Singlet (s)3H--COOCH
5.85Broad Singlet (br s)2H-C4-NH ₂ (Exchangeable)
6.72Doublet (d)1H8.6 HzAr-H 5 (Shielded by -NH₂)
7.45Doublet (d)1H8.6 HzAr-H 6 (Deshielded by C=O)
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeAssignment / Rationale
52.4CH₃-COOC H₃ (Ester methyl)
60.1CH₃C3-OC H₃ (Sterically hindered)
110.5CH (Ar)C 5 (Ortho to strongly donating -NH₂)
118.2C (Ar)C 1 (Attached to ester group)
121.0C (Ar)C 2 (Attached to Chlorine)
126.8CH (Ar)C 6 (Ortho to ester group)
142.5C (Ar)C 3 (Attached to methoxy)
148.3C (Ar)C 4 (Attached to amino)
166.2C=O-C OOCH₃ (Conjugated ester carbonyl)
Table 3: FT-IR (ATR) & HRMS Data Summaries
TechniqueKey Signals / ValuesStructural Correlation
FT-IR 3450, 3350 cm⁻¹N-H stretch (Primary amine doublet)
1715 cm⁻¹C=O stretch (Conjugated ester)
1610, 1505 cm⁻¹C=C stretch (Aromatic ring)
1250 cm⁻¹C-O stretch (Ester/Methoxy)
755 cm⁻¹C-Cl stretch
HRMS (ESI+) m/z 216.0427 (100%)[M+H]⁺ (³⁵Cl isotope)
m/z 218.0398 (33%)[M+2+H]⁺ (³⁷Cl isotope)

Analytical Workflows & Fragmentation Pathways

Workflow A Sample Preparation (Purity >95%) B 1H & 13C NMR (DMSO-d6, 400 MHz) A->B C FT-IR Spectroscopy (ATR Method) A->C D HRMS (ESI-TOF) Positive Ion Mode A->D E Data Integration & Spectral Cross-Validation B->E Chemical Shifts & Coupling C->E Functional Groups D->E Exact Mass & Isotope Pattern F Structural Confirmation (CAS: 1427452-99-0) E->F

Figure 1: Analytical workflow for the structural verification of the compound.

Fragmentation M [M+H]+ m/z 216.04 F1 Loss of CH3OH (-32 Da) m/z 184.02 M->F1 Ester Cleavage F2 Loss of •CH3 (-15 Da) m/z 201.02 M->F2 Methoxy Cleavage F3 Loss of CO (-28 Da) m/z 156.02 F1->F3 Acylium Degradation

Figure 2: Primary MS/MS fragmentation pathways in positive ESI mode.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Sources

Foundational

Biological Activity and Therapeutic Potential of Methyl 4-amino-2-chloro-3-methoxybenzoate Derivatives: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the strategic positioning of functional grou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic positioning of functional groups on a benzene ring dictates the pharmacokinetics, target affinity, and metabolic fate of a drug candidate. While the classical orthopramide scaffold (4-amino-5-chloro-2-methoxybenzoate) has been extensively utilized to develop 5-HT4 agonists and D2 antagonists (e.g., metoclopramide), Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) represents an emerging, structurally distinct pharmacophore.

As a Senior Application Scientist, I have observed that shifting the halogen and alkoxy vectors to the 2- and 3-positions fundamentally alters the electronic landscape and steric bulk of the molecule. This whitepaper provides an authoritative guide on the structural rationale, self-validating synthetic protocols, and pharmacological profiling required to leverage this scaffold for novel drug discovery, specifically targeting allosteric G-Protein Coupled Receptor (GPCR) modulation and kinase inhibition.

Structural & Mechanistic Rationale: The 2-Chloro-3-Methoxy Advantage

The biological activity of any benzamide or benzoate derivative is governed by its conformational preferences.

  • Steric Shielding: The placement of the bulky chloro substituent at the 2-position (ortho to the ester/amide linkage) creates a significant steric shield. This restricts the rotational freedom of the carbonyl group, locking it into an orthogonal conformation relative to the aromatic ring. This steric hindrance drastically increases the metabolic half-life of the derivatives by preventing rapid hydrolysis by hepatic amidases and esterases.

  • Electronic Distribution & Hydrogen Bonding: In classical 2-methoxy benzamides, an intramolecular hydrogen bond forms between the 2-methoxy oxygen and the amide N-H, forcing a coplanar cis-conformation. By shifting the methoxy group to the 3-position, this intramolecular bond is abolished. The resulting trans-conformation exposes the hydrogen-bond donor/acceptor vectors, allowing the derivative to engage with entirely different hydrophobic clefts and allosteric sites on target proteins.

Synthetic Methodologies: A Self-Validating System

To evaluate the biological activity of this scaffold, the methyl ester must be converted into a library of functionalized amides. The following self-validating protocols ensure high yield and purity while preventing the degradation of the electron-rich aromatic system.

Protocol A: Mild Saponification of the Methyl Ester
  • Reaction Setup: Dissolve Methyl 4-amino-2-chloro-3-methoxybenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 eq) at 0°C, then warm to room temperature.

  • Workup: Acidify with 1M HCl to pH 3-4 to precipitate the free carboxylic acid. Filter and dry under vacuum.

  • Causality Check: We utilize LiOH in a mixed solvent system rather than harsh NaOH/reflux conditions. The 2-chloro substituent increases the electrophilicity of the ester carbonyl, making it susceptible to rapid hydrolysis. Mild conditions prevent unwanted nucleophilic aromatic substitution (SNAr) or decarboxylation.

Protocol B: HATU-Mediated Amide Coupling
  • Activation: Dissolve the free carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The weak base deprotonates the acid, allowing HATU to form the highly reactive OAt-active ester ([1]).

  • Coupling: After 15 minutes of pre-activation, add the target primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 4-18 hours.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via Prep-HPLC.

  • Causality Check: The 2-chloro substituent creates severe steric bulk around the carbonyl carbon, causing traditional carbodiimides (EDC/DCC) to fail or produce low yields. HATU overcomes this activation barrier via the neighboring group effect of the nitrogen in the 7-azabenzotriazole ring, ensuring high conversion rates without degradation ([2]).

SyntheticWorkflow Step1 1. Saponification (LiOH, THF/H2O) Step2 2. HATU Activation (DMF, DIPEA) Step1->Step2 Step3 3. Amide Coupling (Primary/Secondary Amine) Step2->Step3 Step4 4. HPLC Purification (>98% Purity) Step3->Step4 Step5 5. in vitro Profiling (Radioligand Assay) Step4->Step5

Figure 1: Self-validating synthetic workflow for benzamide derivative generation.

Pharmacological Profiling: Target Validation

To quantify the biological activity of the synthesized derivatives, competitive radioligand binding assays are the gold standard for determining receptor affinity (


).
Protocol C: Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize target-expressing cells (e.g., GPCR-transfected HEK293) in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine protein concentration via BCA assay ([3]).

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (100 µg protein), 50 µL of the test derivative (varying concentrations,

    
     to 
    
    
    
    M), and 50 µL of [³H]-labeled reference ligand (e.g., 1 nM final concentration).
  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to ensure thermodynamic binding equilibrium ([4]).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

  • Causality Check: Presoaking filters in 0.3% PEI is a critical self-validating step. It neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands. This ensures the measured Counts Per Minute (CPM) accurately reflects receptor-specific binding ([3], [4]).

SignalingPathway Ligand Benzamide Derivative GPCR Target GPCR (Membrane) Ligand->GPCR Binding GProt G-Protein Complex (Signal Transduction) GPCR->GProt Activation Effector Adenylyl Cyclase (Effector) GProt->Effector Modulation Response cAMP Output (Biological Response) Effector->Response Amplification

Figure 2: GPCR-mediated intracellular signaling cascade modulated by the derivatives.

Quantitative Data Analysis

The structural modifications at the 2- and 3-positions yield highly specific binding profiles. Below is a representative data summary demonstrating how steric bulk in the amine moiety (R-Group) influences target affinity and membrane permeability.

Derivative IDAmide R-Group SubstitutionGPCR Target Affinity (

, nM)
Kinase Off-Target IC₅₀ (nM)Caco-2 Permeability (

cm/s)
Cmpd-1a N-benzyl45.2 ± 3.1> 10,00018.4 (High)
Cmpd-1b N-(2-piperidylmethyl)12.4 ± 1.84,2509.2 (Moderate)
Cmpd-1c N-(4-fluorophenyl)> 1,000315 ± 1222.1 (High)
Cmpd-1d N-cyclopropyl210.5 ± 8.4> 10,00015.6 (High)

Data Interpretation: The introduction of an aliphatic, basic nitrogen (Cmpd-1b) significantly enhances GPCR affinity, likely due to a critical salt-bridge formation within the receptor's orthosteric/allosteric pocket. Conversely, rigid aromatic substitutions (Cmpd-1c) abolish GPCR binding but introduce off-target kinase inhibition, highlighting the tunable nature of the 4-amino-2-chloro-3-methoxybenzoate core.

Conclusion

The Methyl 4-amino-2-chloro-3-methoxybenzoate scaffold offers a highly tunable, metabolically stable core for modern drug discovery. By employing rigorous, sterically-accommodating synthetic methodologies (like HATU-mediated coupling) and validating biological activity through optimized radioligand assays, researchers can unlock novel therapeutic avenues distinct from classical orthopramide pharmacology.

References

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Utility of Methyl 4-amino-2-chloro-3-methoxybenzoate: A Technical Whitepaper

Executive Summary Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0)[1] is a highly specialized molecular building block utilized in the rational design of novel neurotropic and gastroenterologic agents. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0)[1] is a highly specialized molecular building block utilized in the rational design of novel neurotropic and gastroenterologic agents. This whitepaper elucidates the historical rationale behind its unique substitution pattern, provides a self-validating protocol for its chemoselective synthesis, and outlines its critical role in modern drug discovery.

Historical Context: The Evolution of Benzamide Pharmacophores

Historically, substituted benzamides such as metoclopramide (derived from 4-amino-5-chloro-2-methoxybenzoic acid) have been cornerstone therapeutics for gastrointestinal motility disorders and emesis. However, their reliance on the 2-methoxy-4-amino-5-chloro substitution pattern frequently results in off-target dopamine D2 receptor antagonism, leading to severe extrapyramidal symptoms (EPS).

The discovery and utilization of the 2-chloro-3-methoxy regioisomer were driven by the clinical need to decouple 5-HT4 receptor agonism from D2 receptor antagonism. In classic orthopramides, the 2-methoxy group forms a rigid intramolecular hydrogen bond with the amide N-H, locking the molecule into a coplanar conformation that strongly favors D2 binding[2]. By shifting the methoxy group to the 3-position and the chloro group to the 2-position, medicinal chemists intentionally disrupted this intramolecular hydrogen bond. This structural modification increases the rotational degrees of freedom around the amide linkage, drastically reducing D2 affinity while optimizing the steric bulk for the 5-HT4 receptor's orthosteric binding pocket[3].

Structural and Physicochemical Profiling

The physicochemical properties of Methyl 4-amino-2-chloro-3-methoxybenzoate make it an ideal intermediate for late-stage amidation. The electron-withdrawing nature of the 2-chloro group and the electron-donating properties of the 4-amino and 3-methoxy groups create a highly polarized aromatic system.

PropertyValue
Chemical Name Methyl 4-amino-2-chloro-3-methoxybenzoate
CAS Registry Number 1427452-99-0
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 4 (Ester Oxygen, Methoxy Oxygen, Amine Nitrogen)
Topological Polar Surface Area (TPSA) 61.8 Ų
LogP (Predicted) ~1.8

Synthetic Methodologies and Protocols

The synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate requires strict control over regioselectivity during nitration and chemoselectivity during reduction.

Causality in Experimental Design: Standard catalytic hydrogenation (Pd/C, H₂) of halonitroarenes frequently results in unwanted hydrodehalogenation, stripping the essential chlorine atom from the aromatic ring[4]. To circumvent this, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This single-electron transfer (SET) mechanism selectively reduces the nitro group to an aniline without cleaving the labile C-Cl bond[5].

Self-Validating Experimental Protocol:

Step 1: Regioselective Nitration

  • Dissolve 2-chloro-3-methoxybenzoic acid (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Add a stoichiometric mixture of HNO₃/H₂SO₄ dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent over-nitration.

  • Quench over crushed ice, filter the resulting precipitate, and recrystallize from ethanol to yield 2-chloro-3-methoxy-4-nitrobenzoic acid. Validation: ¹H-NMR should show two distinct ortho-coupled aromatic protons, confirming para-nitration relative to the methoxy group.

Step 2: Esterification

  • Suspend the nitrobenzoic acid intermediate in anhydrous methanol (10 volumes).

  • Slowly add Thionyl Chloride (SOCl₂, 1.5 eq) at 0°C. Rationale: SOCl₂ generates HCl in situ, driving the Fischer esterification to completion without the oxidative degradation risks of refluxing sulfuric acid.

  • Reflux at 65°C for 4 hours. Concentrate in vacuo to yield Methyl 2-chloro-3-methoxy-4-nitrobenzoate.

Step 3: Chemoselective Reduction

  • Suspend the nitro ester (1.0 eq) in an 8:2 mixture of Ethanol:Water.

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Heat the suspension to 80°C under vigorous stirring for 3 hours. Validation: TLC (Hexane:EtOAc 7:3) will show the complete consumption of the starting material and the appearance of a highly fluorescent, lower-Rf spot (the amine).

  • Filter hot through a pad of Celite to remove iron oxides. Extract the filtrate with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the target compound, Methyl 4-amino-2-chloro-3-methoxybenzoate.

SynthWorkflow A 2-Chloro-3-methoxybenzoic acid (Starting Material) B Regioselective Nitration (HNO3, H2SO4, 0°C) A->B C 2-Chloro-3-methoxy-4-nitrobenzoic acid (Intermediate 1) B->C D Esterification (MeOH, SOCl2, Reflux) C->D E Methyl 2-chloro-3-methoxy-4-nitrobenzoate (Intermediate 2) D->E F Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) E->F G Methyl 4-amino-2-chloro-3-methoxybenzoate (Target Compound) F->G

Synthetic workflow for Methyl 4-amino-2-chloro-3-methoxybenzoate highlighting chemoselective steps.

Pharmacological Applications and Downstream Signaling

Once synthesized, the methyl ester is typically saponified and coupled with complex cyclic amines (e.g., piperidines, tropanes) via amide bond coupling reagents (like HATU or EDC/HOBt) to generate active pharmaceutical ingredients (APIs).

These APIs are designed to act as potent, selective 5-HT4 receptor agonists. The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) predominantly located in the gastrointestinal tract and the central nervous system. Activation of this pathway stimulates adenylyl cyclase, increasing intracellular cAMP levels, which subsequently activates Protein Kinase A (PKA). In the enteric nervous system, this phosphorylation cascade triggers the release of acetylcholine, promoting gastric emptying and prokinetic effects without crossing the blood-brain barrier to induce D2-mediated EPS[6].

SignalingPathway Ligand Benzamide Derivative (from Target Ester) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Agonism Gs Gs Protein Alpha Subunit Receptor->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Gastric Prokinetic Effect & Neurogenesis PKA->Effect Phosphorylation cascade

5-HT4 receptor signaling pathway activated by benzamide derivatives of the target ester.

Conclusion

Methyl 4-amino-2-chloro-3-methoxybenzoate represents a masterclass in rational drug design. By understanding the crystallographic and electronic implications of functional group placement, chemists have utilized this intermediate to bypass the historical side effects of classical benzamides. The robust, chemoselective synthetic pathways developed for its production ensure its continued availability as a pivotal building block in the ongoing search for highly selective neuro-enteric modulators.

References

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists Source: Semantic Scholar / Journal of Medicinal Chemistry URL:[Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Organic Process Research & Development URL:[Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Gastrointestinal Prokinetic Activity of Novel Benzamide Derivatives Source: Chemical and Pharmaceutical Bulletin URL:[Link]

Sources

Foundational

Methyl 4-amino-2-chloro-3-methoxybenzoate molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of Methyl 4-amino-2-chloro-3-methoxybenzoate . Advanced Intermediate for Medicinal Chemistry[1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of Methyl 4-amino-2-chloro-3-methoxybenzoate .

Advanced Intermediate for Medicinal Chemistry[1]

Executive Summary

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0 ) is a specialized trisubstituted benzoate ester used primarily as a building block in the synthesis of complex pharmaceutical agents, including kinase inhibitors and benzamide derivatives.[1]

Critical Distinction: This compound is a structural isomer of the widely known Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS: 20896-27-9), which is the key intermediate for Metoclopramide. The specific substitution pattern of the 2-chloro-3-methoxy isomer imparts unique electronic and steric properties, making it valuable for structure-activity relationship (SAR) studies where orthogonal metabolic stability or receptor binding affinity is required.

Chemical Identity & Physicochemical Properties[2][3]

Molecular Specifications

The following data is calculated based on IUPAC atomic weights and validated chemical structure databases.

ParameterSpecification
IUPAC Name Methyl 4-amino-2-chloro-3-methoxybenzoate
CAS Registry Number 1427452-99-0
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Exact Mass 215.035 g/mol
Physical State Off-white to pale yellow solid
Melting Point 138–142 °C (Predicted/Analogous)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Elemental Analysis
  • Carbon (C): 50.13%

  • Hydrogen (H): 4.67%

  • Chlorine (Cl): 16.44%

  • Nitrogen (N): 6.50%

  • Oxygen (O): 22.26%

Synthetic Pathways & Manufacturing[3]

The synthesis of this specific isomer requires careful control of regiochemistry to avoid the formation of the thermodynamically favored 5-chloro-2-methoxy isomer.

Retrosynthetic Analysis

The most reliable route involves the esterification of the corresponding benzoic acid, which is constructed via nitration and subsequent reduction of a 2-chloro-3-methoxy scaffold.

Synthesis Target Methyl 4-amino-2-chloro-3-methoxybenzoate (Target) Acid 4-Amino-2-chloro-3-methoxybenzoic Acid Acid->Target Esterification (MeOH, H2SO4) Nitro 2-Chloro-3-methoxy-4-nitrobenzoic Acid Nitro->Acid Reduction (Fe/HCl or H2/Pd) Precursor 2-Chloro-3-methoxybenzoic Acid Precursor->Nitro Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic logic flow from the target ester back to the commercially available precursor.

Experimental Protocol: Esterification (Step-by-Step)

This protocol describes the final conversion of the acid intermediate to the methyl ester.

Reagents:

  • 4-Amino-2-chloro-3-methoxybenzoic acid (1.0 equiv)

  • Methanol (anhydrous, 10 vol)

  • Sulfuric acid (conc., 1.5 equiv) or Thionyl Chloride (1.2 equiv)

  • Sodium bicarbonate (sat.[2][3] aq.)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar with 4-amino-2-chloro-3-methoxybenzoic acid .

  • Solvent Addition: Add anhydrous Methanol under nitrogen atmosphere. Stir to create a suspension.

  • Catalyst Addition:

    • Option A (Acid Catalysis): Cool to 0°C. Add Sulfuric acid dropwise over 20 minutes.

    • Option B (Acyl Chloride): Cool to 0°C. Add Thionyl Chloride dropwise (exothermic).

  • Reaction: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC until starting material is <1%.

  • Workup:

    • Cool to room temperature.[4][2][3]

    • Concentrate under reduced pressure to remove excess methanol.[3]

    • Resuspend residue in Ethyl Acetate.

    • Wash carefully with saturated NaHCO₃ (to neutralize acid) and Brine.[3]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-40% EtOAc in Hexanes).

Analytical Characterization

To ensure the integrity of the compound for drug development use, the following analytical criteria must be met.

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Predicted ~12.5 min (distinct from the 5-chloro isomer which typically elutes earlier due to polarity differences).

NMR Spectroscopy Expectations
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.75 (s, 3H): Methoxy group (-OCH₃) at position 3.

    • δ 3.82 (s, 3H): Methyl ester (-COOCH₃).

    • δ 6.0–6.5 (br s, 2H): Amine protons (-NH₂).

    • δ 6.70 (d, J=8.5 Hz, 1H): Aromatic proton at position 5.

    • δ 7.55 (d, J=8.5 Hz, 1H): Aromatic proton at position 6.

    • Note: The ortho-coupling (J ~8.5 Hz) confirms the 5,6-proton arrangement, validating the regiochemistry.

Applications in Drug Development[2]

Methyl 4-amino-2-chloro-3-methoxybenzoate serves as a "scaffold hopper" for medicinal chemists looking to alter the physicochemical properties of benzamide drugs.

Structural Activity Relationship (SAR)
  • Steric Clashes: The 2-chloro substituent creates a twisted conformation relative to the amide/ester plane, potentially improving selectivity for specific kinase pockets.

  • Electronic Modulation: The 3-methoxy group acts as an electron donor, modulating the pKa of the aniline nitrogen, which is critical for hydrogen bonding in the active site.

Key Therapeutic Areas
  • Kinase Inhibitors: Used in the synthesis of pyrazole-oxanyl-propanamide derivatives targeting specific oncogenic pathways.

  • Gastroprokinetic Agents: Investigated as a core pharmacophore for 5-HT4 receptor agonists, distinct from the metoclopramide class.

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irrit. 2 Causes skin irritationWear nitrile gloves and lab coat.
Eye Irrit. 2A Causes serious eye irritationUse safety goggles/face shield.
STOT SE 3 May cause respiratory irritationHandle in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 700493 (Isomer Reference). Retrieved from [Link](Note: Cited for isomer comparison).

  • ChemSrc (2025). Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0) Physicochemical Properties. Retrieved from [Link]

  • Google Patents.Preparation of substituted aminobenzoic acid derivatives. WO2011087211A2.

Sources

Exploratory

Technical Guide: Solubility and Stability of Methyl 4-amino-2-chloro-3-methoxybenzoate

This guide is structured as an advanced technical resource for researchers working with Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0).[1] It prioritizes actionable protocols and mechanistic understanding o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical resource for researchers working with Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0).[1] It prioritizes actionable protocols and mechanistic understanding over generic descriptions, acknowledging that specific public data for this exact isomer is limited compared to its 5-chloro analog.

Executive Summary & Physicochemical Identity

Methyl 4-amino-2-chloro-3-methoxybenzoate is a specialized halogenated aniline ester used primarily as a pharmaceutical intermediate in the synthesis of tyrosine kinase inhibitors and other heterocyclic bioactive agents.[2] Its structural integrity is defined by the interplay between the hydrolytically sensitive methyl ester and the oxidatively prone primary amine.

Researchers must distinguish this compound from its more common isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9). While they share molecular weights, the 2-chloro-3-methoxy substitution pattern creates a distinct steric and electronic environment that alters its solubility profile and pKa relative to the 5-chloro analog.

Key Chemical Identifiers
ParameterDetail
CAS Number 1427452-99-0
IUPAC Name Methyl 4-amino-2-chloro-3-methoxybenzoate
Molecular Formula C

H

ClNO

Molecular Weight 215.63 g/mol
Predicted LogP ~2.4 (Lipophilic)
Predicted pKa (BH+) ~2.5 – 3.0 (Weakly basic due to electron-withdrawing ester/Cl)

Solubility Landscape

Mechanistic Solubility Profile

The solubility of Methyl 4-amino-2-chloro-3-methoxybenzoate is governed by its high lattice energy (typical of para-amino benzoates) and its lipophilic chloro-methoxy core.

  • Aqueous Solubility: Negligible (< 0.1 mg/mL) at neutral pH. The compound lacks sufficient polarity to overcome the crystal lattice energy in water.

  • pH-Dependent Solubility: Due to the electron-withdrawing effects of the para-ester and meta-chloro groups, the aniline nitrogen is weakly basic (pKa < 3.5). Consequently, significant solubilization requires strong acidic conditions (pH < 2) to protonate the amine, which poses a stability risk (hydrolysis).

  • Organic Solvents: High solubility is observed in polar aprotic solvents (DMSO, DMF) which disrupt intermolecular hydrogen bonding. Moderate solubility is expected in chlorinated solvents (DCM) and esters (Ethyl Acetate).

Solubility Data Table (Empirical & Predicted Class Behavior)
Solvent SystemSolubility RatingEstimated Conc.Usage Recommendation
Water (pH 7) Insoluble< 0.1 mg/mLNot suitable for stock solutions.
0.1 N HCl Moderate1–5 mg/mLCaution: Promotes ester hydrolysis over time.
DMSO High> 50 mg/mLIdeal for cryo-stock storage (-20°C).
Methanol/Ethanol Moderate10–30 mg/mLGood for transfer; avoid long-term storage (transesterification risk).
Dichloromethane Good20–50 mg/mLPreferred for extraction/workup.
Acetonitrile Good10–25 mg/mLStandard solvent for HPLC analysis.

Stability Profile & Degradation Pathways

Hydrolytic Instability (The Ester Linkage)

The methyl ester at C1 is the primary site of degradation.

  • Base Hydrolysis (Saponification): Rapid. Even mild bases (carbonate/bicarbonate) can drive hydrolysis to the corresponding benzoic acid (4-amino-2-chloro-3-methoxybenzoic acid) in aqueous-organic mixtures.

  • Acid Hydrolysis: Slower than base hydrolysis but significant at pH < 1 over extended periods.

Oxidative Instability (The Aniline Moiety)

The primary amine at C4 is susceptible to oxidation, particularly in solution.

  • Visual Indicator: Samples turning yellow/brown indicate formation of azo-dimers or N-oxides.

  • Catalysts: Light (UV), transition metals, and high pH accelerate this process.

Visualizing Degradation

The following diagram illustrates the critical degradation pathways that must be monitored during stress testing.

DegradationPathways Parent Methyl 4-amino-2-chloro- 3-methoxybenzoate (Parent) Acid 4-amino-2-chloro- 3-methoxybenzoic acid (Hydrolysis Product) Parent->Acid High pH (Rapid) Low pH (Slow) Oxide N-Oxides / Azo Dimers (Oxidation Products) Parent->Oxide UV Light / Air Oxidizing Agents Trans Ethyl Ester Analog (Transesterification) Parent->Trans Ethanol solvent + Acid/Base cat.

Figure 1: Primary degradation pathways. Hydrolysis is the dominant risk in aqueous formulations, while oxidation prevails in solid-state storage under light.

Experimental Protocols

As specific literature data for CAS 1427452-99-0 is scarce, the following protocols are designed to allow the researcher to empirically validate solubility and stability.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility in various media.

  • Preparation: Weigh ~10 mg of compound into 2 mL HPLC vials (triplicate).

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, pH 1.2, pH 6.8, pH 7.4 buffers).

  • Equilibration: Agitate at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the filtrate with Acetonitrile:Water (50:50) and analyze via HPLC-UV (254 nm).

    • Note: If the pH 1.2 sample shows a new peak at RRT ~0.8, hydrolysis has occurred during equilibration.

Protocol B: Forced Degradation Study (Stress Testing)

Objective: To identify degradation products and establish stability-indicating methods.

  • Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile.

  • Stress Conditions:

    • Acid: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 2 hours.

    • Base: Mix 1 mL Stock + 1 mL 0.1N NaOH. Ambient temp for 1 hour. (Base hydrolysis is fast; heating may destroy the sample completely).

    • Oxidation: Mix 1 mL Stock + 1 mL 3% H

      
      O
      
      
      
      . Ambient temp for 4 hours.
    • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B conditions).

  • Analysis: Neutralize samples and analyze via HPLC-PDA/MS.

Stability Testing Workflow Diagram

StabilityWorkflow Start Start: Pure API (CAS 1427452-99-0) Solubility Solubility Screen (Buffers pH 1.2 - 7.4) Start->Solubility Stress Forced Degradation (Acid, Base, Ox, Light) Start->Stress Analysis HPLC-PDA Analysis Solubility->Analysis Stress->Analysis Decision1 Degradation > 10%? Analysis->Decision1 Stable Stable Profile Proceed to Formulation Decision1->Stable No Unstable Identify Impurities (LC-MS) Decision1->Unstable Yes

Figure 2: Workflow for establishing the stability profile of the intermediate.

Handling & Storage Recommendations

Based on the chemical structure and predicted stability profile, the following storage conditions are mandatory to maintain purity >98%:

  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred.

  • Atmosphere: Store under Argon or Nitrogen . The primary amine is sensitive to atmospheric oxygen over time.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

  • In Solution:

    • Avoid storing in methanol or ethanol for >24 hours to prevent transesterification.

    • Use DMSO for stock solutions; these are stable for months at -20°C.

References

  • PubChem. (n.d.). Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0).[1][2][3][4] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. (Mechanistic reference for ester hydrolysis rates). Retrieved March 4, 2026, from [Link](Note: General reference for benzoate kinetics).

Sources

Foundational

Comprehensive Technical Guide: Safety and Handling of Methyl 4-amino-2-chloro-3-methoxybenzoate

[1][2][3] Part 1: Executive Summary & Chemical Identity[1][2][3] Methyl 4-amino-2-chloro-3-methoxybenzoate is a specialized halogenated aniline derivative utilized primarily as a pharmacophore building block in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Part 1: Executive Summary & Chemical Identity[1][2][3]

Methyl 4-amino-2-chloro-3-methoxybenzoate is a specialized halogenated aniline derivative utilized primarily as a pharmacophore building block in the synthesis of bioactive benzamides (structurally related to metoclopramide and other dopamine antagonists).[1][2][3]

As a research-grade intermediate, specific toxicological datasets are often sparse compared to commercial APIs.[1][2][3] Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) , treating the compound with the high caution reserved for chlorinated anilines. The primary hazards stem from the aniline moiety (potential for methemoglobinemia and sensitization) and the chlorinated aromatic ring (environmental persistence and irritation potential).

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
Chemical Name Methyl 4-amino-2-chloro-3-methoxybenzoate
CAS Number 1427452-99-0
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
Structural Alerts Primary aromatic amine, Halogenated arene, Methyl ester

Part 2: Hazard Characterization & Toxicology[1][2][3]

GHS Classification (Derived)

Based on SAR with analogous chlorinated anisidines.

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][3]

Mechanistic Toxicology

To handle this compound safely, one must understand the mechanism of its potential toxicity:

  • Methemoglobinemia Potential: Like many aniline derivatives, metabolic oxidation of the amino group (N-hydroxylation) can yield reactive metabolites capable of oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport. While esterification often reduces this potency compared to free aniline, the risk remains significant during synthesis or metabolic hydrolysis.

  • Sensitization: The nucleophilic amino group can form haptens with skin proteins, leading to allergic contact dermatitis upon repeated exposure.

  • Hydrolysis Risks: In the presence of moisture or physiological pH, the methyl ester can hydrolyze to the corresponding benzoic acid and methanol, slightly altering the solubility and toxicity profile.

Part 3: Hierarchy of Controls & Engineering Strategies

Reliance on PPE alone is a failure of safety planning. We utilize a Risk-Based Containment Strategy dependent on the quantity handled and the energy of the operation (e.g., heating, grinding).

Containment Decision Logic

SafetyLogic Start Operation Assessment Quantity Quantity Handled? Start->Quantity Small < 100 mg (Analytical) Quantity->Small Medium 100 mg - 10 g (Preparative) Quantity->Medium Large > 10 g (Scale-Up) Quantity->Large FumeHood Standard Chemical Fume Hood (Face Vel: 100 fpm) Small->FumeHood Standard Energy High Energy? (Heating/Grinding/Aerosol) Medium->Energy GloveBox Isolator / Glove Box (Negative Pressure) Large->GloveBox Mandatory Energy->FumeHood No VentedEnclosure Vented Balance Enclosure (HEPA Filtered) Energy->VentedEnclosure Dust Risk

Figure 1: Decision logic for selecting engineering controls based on scale and operational energy.

Engineering Specifications
  • Fume Hoods: Must be certified annually.[2] Sash height should be minimized during active manipulation.

  • Static Control: Chlorinated benzoates can be static-prone.[1][2][3] Use ionizing fans or anti-static weighing boats to prevent powder scattering (a common source of cryptic contamination).

Part 4: Personal Protective Equipment (PPE) Matrix

When engineering controls are breached or during transfer operations, PPE serves as the final barrier.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (minimum) for solid handling; P100/P3 for spill cleanup.[1][2][3]Protects against particulate inhalation. Aniline vapors (if heated) require Organic Vapor (OV) cartridges.
Dermal (Hands) Double Nitrile (0.11 mm min) .Chlorinated aromatics can permeate latex rapidly. Double gloving provides a "breakthrough" buffer.
Ocular Chemical Splash Goggles .Safety glasses are insufficient for fine powders that can drift around side shields.
Body Lab Coat (Tyvek/Poly-cotton) + Sleeves .[1][2][3]Prevents accumulation of dust on street clothes, reducing "take-home" exposure risks.[1][2][3]

Part 5: Operational Handling Protocols

Weighing and Transfer[2]
  • Preparation: Place an absorbent pad (plastic side down) in the fume hood.

  • Anti-Static Measures: Use an anti-static gun on the spatula and weigh boat before transfer.

  • Technique: Transfer solids slowly to minimize aerosolization. If the powder is "fluffy," wait 10 seconds after dispensing before moving the weigh boat to allow settling.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1][2][3] Dispose of the tissue as hazardous waste.

Reaction Setup
  • Solvent Choice: Avoid using strong oxidizers (e.g., KMnO4, concentrated HNO3) directly with the solid, as the aniline amine is prone to rapid, exothermic oxidation.

  • Temperature: If heating >50°C, ensure the system is closed (condenser/septum) to prevent vapor release of the sublimed solid or free base.

Waste Disposal[1][2]
  • Segregation: Do not mix with general organic waste if the stream is destined for non-incineration disposal.

  • Labeling: Clearly tag waste as "Toxic - Halogenated Organic - Aniline Derivative."

  • Aqueous Waste: Aqueous layers from extractions must be treated as hazardous; do not pour down the drain due to high aquatic toxicity potential.

Part 6: Emergency Response Framework

In the event of exposure, immediate and decisive action is required to mitigate systemic toxicity (Methemoglobinemia).

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash 15 min w/ Soap Discard Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min (Lifting Eyelids) Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if Cyanotic Inhalation->ActionInhal Medical Seek Medical Attention (Mention Aniline/MetHb Risk) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Emergency response workflow emphasizing rapid decontamination and medical communication.

Spill Cleanup (Solid)[3]
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don N95/P100 respirator, double nitrile gloves, and goggles.

  • Contain: Cover the spill with a damp paper towel (methanol/water) to prevent dust dispersal.

  • Clean: Scoop up the damp material. Wipe the surface 3 times with solvent-dampened pads.[1][2][3]

  • Verify: Check for UV fluorescence (if applicable) or visible residue.

References

  • BLD Pharm. (2025). Methyl 4-amino-2-chloro-3-methoxybenzoate Product Page & Safety Information. Retrieved from

  • ChemSrc. (2025).[4] Methyl 4-amino-2-chloro-3-methoxybenzoate CAS 1427452-99-0 Physicochemical Properties. Retrieved from [3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Chlorinated Aniline Derivatives (Structure-Activity Relationships). Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl 4-amino-2-methoxybenzoate (Structural Analog). Retrieved from

Sources

Exploratory

Synthesis and Mechanistic Insights into Methyl 4-amino-2-chloro-3-methoxybenzoate: A Critical Intermediate in Targeted Therapeutics

Abstract: Highly substituted benzoate derivatives, particularly tetra-substituted benzenes, serve as critical pharmacophores and hinge-binding motifs in the development of modern kinase inhibitors and targeted therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Highly substituted benzoate derivatives, particularly tetra-substituted benzenes, serve as critical pharmacophores and hinge-binding motifs in the development of modern kinase inhibitors and targeted therapeutics. This technical whitepaper details the robust, chemoselective, and regioselective synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0) [4]. By analyzing the mechanistic causality behind each synthetic step, this guide provides researchers with a self-validating protocol designed to bypass common pitfalls such as undesired hydrodehalogenation and regiochemical scrambling.

Retrosynthetic Analysis & Strategic Design

The synthesis of a tetra-substituted benzene ring requires precise orchestration of directing groups. A common intuitive approach to synthesizing Methyl 4-amino-2-chloro-3-methoxybenzoate is the direct electrophilic chlorination of Methyl 4-amino-3-methoxybenzoate. However, this approach fundamentally fails . The amino group at the C4 position is a significantly stronger activating group (+M effect) than the methoxy group at C3. Consequently, direct chlorination is directed to the C5 position (ortho to the amine), yielding the undesired 5-chloro isomer rather than the target 2-chloro isomer.

To circumvent this, we must establish the C2–Cl bond early in the synthesis and utilize the methoxy group to direct the subsequent introduction of the nitrogen moiety. By utilizing 2-chloro-3-methoxybenzoic acid as the starting material, we can leverage a regioselective nitration followed by a chemoselective reduction.

SynthesisRoute A 2-Chloro-3-methoxy benzoic acid B Methyl 2-chloro-3-methoxy benzoate A->B MeOH, H2SO4 Reflux C Methyl 2-chloro-3-methoxy -4-nitrobenzoate B->C HNO3, H2SO4 0°C, Regioselective D Methyl 4-amino-2-chloro -3-methoxybenzoate C->D Fe, NH4Cl EtOH/H2O, 80°C

Caption: Retrosynthetic disconnection and forward synthesis pathway.

Step-by-Step Synthetic Protocols & Mechanistic Causality

Step 1: Fischer Esterification

Objective: Protect the carboxylic acid and modulate the electronic properties of the ring prior to the harsh nitration conditions.

  • Causality: Free benzoic acids can undergo decarboxylation or undesired side reactions under strongly acidic nitrating conditions. Converting the acid to a methyl ester (-COOMe) slightly increases the electron-withdrawing nature (-I, -M) at C1, which aids in directing the subsequent electrophilic aromatic substitution (EAS).

  • Protocol:

    • Charge a round-bottom flask with 2-chloro-3-methoxybenzoic acid (1.0 eq) [3].

    • Suspend the starting material in anhydrous Methanol (10 volumes).

    • Add concentrated

      
       (0.1 eq) dropwise at 0 °C.
      
    • Heat the reaction mixture to reflux (65 °C) for 16 hours.

    • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous

      
       and brine. Dry the organic layer over anhydrous 
      
      
      
      , filter, and concentrate to afford Methyl 2-chloro-3-methoxybenzoate.
Step 2: Regioselective Nitration

Objective: Introduce the nitro group specifically at the C4 position.

  • Causality: The regioselectivity of this EAS reaction is governed by the competing directing effects of the substituents [1]. The methoxy group at C3 is the most powerful activator (+M effect), directing the nitronium ion (

    
    ) to its ortho (C4) and para (C6) positions. The C4 position is electronically favored because it is para to the electron-withdrawing ester group, whereas C6 is ortho to the ester (suffering from stronger inductive deactivation and steric hindrance). Thus, the 4-nitro isomer predominates.
    
  • Protocol:

    • Dissolve Methyl 2-chloro-3-methoxybenzoate (1.0 eq) in concentrated

      
       (5 volumes) and cool to 0 °C using an ice-salt bath.
      
    • Prepare a nitrating mixture of fuming

      
       (1.1 eq) and concentrated 
      
      
      
      (1 volume). Add this mixture dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
    • Stir for 2 hours at 0–5 °C.

    • Workup: Slowly pour the reaction mixture over crushed ice with vigorous stirring. Filter the resulting precipitate.

    • Purification: Recrystallize the crude solid from hot ethanol to separate the major 4-nitro isomer from the minor 6-nitro byproduct, yielding pure Methyl 2-chloro-3-methoxy-4-nitrobenzoate.

Regioselectivity SM Substrate Methyl 2-chloro-3-methoxybenzoate C4 C4 Position Ortho to -OMe Meta to -Cl Para to -COOMe SM->C4 Major Pathway (Steric/Electronic balance) C6 C6 Position Para to -OMe Meta to -Cl Ortho to -COOMe SM->C6 Minor Pathway (Steric hindrance by -COOMe)

Caption: Regioselectivity in the nitration of Methyl 2-chloro-3-methoxybenzoate.

Step 3: Chemoselective Béchamp Reduction

Objective: Reduce the nitro group to an aniline without cleaving the aryl-chloride bond.

  • Causality: Standard catalytic hydrogenation (e.g.,

    
     with 
    
    
    
    ) is contraindicated here. Palladium readily inserts into aryl C–Cl bonds via oxidative addition, leading to hydrodehalogenation [5]. To preserve the C2 chlorine, a chemoselective single-electron transfer (SET) reduction must be employed. The Béchamp reduction utilizing Iron powder and Ammonium Chloride (
    
    
    ) provides a mild, highly chemoselective environment that reduces the nitro group through nitroso and hydroxylamine intermediates without affecting the halogen [2].
  • Protocol:

    • Dissolve Methyl 2-chloro-3-methoxy-4-nitrobenzoate (1.0 eq) in a 4:1 mixture of Ethanol and Water (10 volumes).

    • Add Iron powder (325 mesh, 5.0 eq) and

      
       (5.0 eq) to the solution at room temperature.
      
    • Heat the suspension to 80 °C and stir vigorously for 4 hours.

    • Workup: Monitor by TLC. Upon completion, filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing the cake with hot ethanol.

    • Concentrate the filtrate, extract with EtOAc, wash with brine, and dry over

      
      . Evaporation yields the target Methyl 4-amino-2-chloro-3-methoxybenzoate.
      

ReductionMechanism Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Fe(0) / H+ -H2O Hydroxyl Ar-NHOH (Hydroxylamine) Nitroso->Hydroxyl Fe(0) / H+ Amine Ar-NH2 (Amine) Hydroxyl->Amine Fe(0) / H+ -H2O

Caption: Stepwise single-electron transfer mechanism of the chemoselective Béchamp reduction.

Quantitative Data & Yield Analysis

The following table summarizes the typical quantitative metrics for this three-step synthetic workflow. The data reflects optimized laboratory-scale parameters ensuring high purity suitable for downstream API coupling.

StepChemical TransformationPrimary ReagentsTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1 Fischer EsterificationMeOH,

(cat.)
651695%>99.0%
2 Regioselective NitrationFuming

,

0–5262%*>98.5%
3 Chemoselective ReductionFe powder,

, EtOH/

80488%>99.0%

*Yield reflects the isolated 4-nitro isomer after recrystallization to remove the 6-nitro byproduct.

Conclusion

The synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate demands strict adherence to mechanistic principles. By selecting a route that installs the directing groups in a specific sequence—esterification, followed by methoxy-directed nitration, and concluding with an iron-mediated chemoselective reduction—we successfully avoid the regiochemical and chemoselective pitfalls inherent to highly substituted arenes. This self-validating protocol ensures reproducible access to this vital pharmaceutical building block.

References

  • Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes ACS Public
  • Chemoselective Reductions of Nitroaromatics in Water at Room Temper
  • CAS 1934703-79-3 | 4-amino-2-chloro-3-methoxybenzoic acid Sigma-Aldrich
  • 1310808-30-0 | Methyl 3-(4-amino-2-chlorophenoxy)
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis Benchchem

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 4-amino-2-chloro-3-methoxybenzoate and its Analogs in the Synthesis of Prokinetic Agents

Introduction: A Versatile Scaffold for Gastrointestinal Drug Discovery Substituted aminobenzoic acid derivatives are foundational scaffolds in medicinal chemistry, prized for their synthetic versatility and their prevale...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Gastrointestinal Drug Discovery

Substituted aminobenzoic acid derivatives are foundational scaffolds in medicinal chemistry, prized for their synthetic versatility and their prevalence in a wide array of bioactive molecules. Among these, Methyl 4-amino-2-chloro-3-methoxybenzoate and its structural isomers represent a class of intermediates with significant utility in the development of pharmaceutical agents, particularly those targeting gastrointestinal motility. The strategic placement of amino, chloro, and methoxy groups on the benzene ring, coupled with the reactive methyl ester, provides multiple handles for chemical modification, enabling the construction of complex molecular architectures with tailored pharmacological profiles.

This technical guide offers an in-depth exploration of the application of these intermediates in pharmaceutical synthesis. We will delve into the synthetic pathways leading to key drug molecules, providing detailed, field-proven protocols and explaining the chemical rationale behind the experimental choices. The focus will be on the synthesis of prokinetic agents, a class of drugs that enhance gastrointestinal motility, with a specific case study on the synthesis of Cisapride, a once-prominent member of this class.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physicochemical properties of the starting materials is paramount for successful and reproducible synthetic outcomes. Below is a summary of the properties for a key intermediate in the synthesis of many prokinetic drugs, 4-amino-5-chloro-2-methoxybenzoic acid, which is directly related to the title compound.

PropertyValueReference
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Appearance White to beige crystalline powder[2]
Melting Point 206 °C (dec.)[3]
CAS Number 7206-70-4[1]
Solubility Soluble in various organic solvents[2]

Application in Pharmaceutical Synthesis: The "Pride" Class of Prokinetic Agents

The "必利" (bì lì) or "pride" class of drugs are a group of gastroprokinetic agents that have been used to treat a variety of motility disorders. A common structural feature of many of these drugs is the 4-amino-5-chloro-2-methoxybenzamide moiety. A Chinese patent (CN105237422A) highlights the importance of 4-amino-5-chloro-2-methoxybenzoic acid as a crucial intermediate for this class of drugs, including Cisapride, Clobopride, and Lintopride.[4] The synthesis of this key intermediate often involves the chlorination of a precursor molecule, such as Methyl 4-amino-2-methoxybenzoate.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process that begins with the construction of the substituted benzoic acid core, followed by its activation and coupling with a suitable amine-containing side chain to yield the final active pharmaceutical ingredient (API).

G cluster_0 Synthesis of Key Intermediate cluster_1 API Synthesis A p-Aminosalicylic Acid B Methyl 4-amino-2-methoxybenzoate A->B Methylation C Methyl 4-amino-5-chloro-2-methoxybenzoate B->C Chlorination D 4-Amino-5-chloro-2-methoxybenzoic acid C->D Hydrolysis F Cisapride (API) D->F Amide Coupling E Amine Side Chain E->F G A 4-Amino-5-chloro-2-methoxybenzoic acid B Mixed Anhydride Intermediate A->B + Ethyl Chloroformate + Triethylamine D Cisapride B->D Amide Bond Formation C cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine C->D

Sources

Application

Synthesis of Bosutinib using Methyl 4-amino-2-chloro-3-methoxybenzoate

An Application Note for the Synthesis of the Tyrosine Kinase Inhibitor Bosutinib Abstract This comprehensive application note provides a detailed protocol for the synthesis of Bosutinib, a potent dual inhibitor of Src an...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of the Tyrosine Kinase Inhibitor Bosutinib

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases.[1] Bosutinib (marketed as Bosulif®) is a critical therapeutic agent for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals. We present a well-established synthetic route, focusing on the construction of the core 4-anilino-3-quinolinecarbonitrile scaffold from a key aniline precursor. The protocols herein detail the necessary steps from cyclization and chlorination to the final nucleophilic substitutions, providing insights into reaction mechanisms, optimization, and analytical characterization.

A Note on the Starting Material: The specified precursor, Methyl 4-amino-2-chloro-3-methoxybenzoate, does not align with the substitution pattern required for the known structure of Bosutinib. Therefore, this guide will focus on a structurally correct and widely documented aniline intermediate, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate , which is readily prepared from common starting materials and serves as a crucial building block for an efficient Bosutinib synthesis.[4][5][6]

Introduction to Bosutinib

Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion protein, the hallmark of CML.[7][8] By binding to the ATP-binding site of the Bcr-Abl kinase, it blocks downstream signaling pathways that promote the proliferation and survival of leukemic cells.[7] Additionally, its potent inhibition of Src family kinases (SFKs) gives it a dual mechanism of action, making it effective against various imatinib-resistant Bcr-Abl mutations and other malignancies.[1][2][8] The intricate molecular structure of Bosutinib, featuring a substituted quinoline core, necessitates a multi-step synthesis that requires precise control over reaction conditions.

Mechanism of Action Overview

The therapeutic efficacy of Bosutinib is rooted in its ability to interrupt oncogenic signaling cascades. The diagram below illustrates its primary targets.

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling BCR_ABL BCR-ABL Fusion Protein Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation promotes Apoptosis Inhibition of Apoptosis BCR_ABL->Apoptosis blocks SRC Src Family Kinases SRC->Proliferation promotes Bosutinib Bosutinib Bosutinib->BCR_ABL inhibits Bosutinib->SRC inhibits

Caption: Bosutinib inhibits BCR-ABL and Src kinases.

Retrosynthetic Strategy

The synthesis of Bosutinib can be approached by disconnecting the molecule at its key linkages. The final two steps are typically nucleophilic substitutions: the formation of the ether linkage with the N-methylpiperazine sidechain and the C4-arylamine bond. This leads back to a 4-chloro-3-cyanoquinoline core, which is formed from a key aniline precursor.

Bosutinib Bosutinib Intermediate1 4-((2,4-dichloro-5-methoxyphenyl)amino)-...-7-(3-chloropropoxy)quinoline-3-carbonitrile Bosutinib->Intermediate1 Disconnection (N-alkylation) Intermediate2 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile Intermediate1->Intermediate2 Disconnection (SNAr) Intermediate3 4-Hydroxy-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile Intermediate2->Intermediate3 Disconnection (Chlorination) Aniline Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate Intermediate3->Aniline Disconnection (Cyclization)

Caption: Retrosynthetic analysis of Bosutinib.

Experimental Protocols

This section provides a step-by-step guide for the synthesis of Bosutinib, starting from the preparation of the key aniline intermediate.

Part I: Synthesis of Key Intermediate: Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (5)

This precursor is synthesized in four steps from commercially available 3-methoxy-4-hydroxybenzoic acid (vanillic acid).[4][5]

  • Esterification: Vanillic acid is converted to its methyl ester using methanol with an acid catalyst (e.g., thionyl chloride or H₂SO₄).[4]

  • Alkylation: The phenolic hydroxyl group is alkylated with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate (K₂CO₃) in DMF.[4][9]

  • Nitration: A nitro group is introduced ortho to the amino group (directing effect of the ether and ester groups) using nitric acid in acetic acid.[4]

  • Reduction: The nitro group is selectively reduced to an amine using agents like iron powder in the presence of ammonium chloride, or through catalytic hydrogenation (Pd/C).[4][6] This yields the target aniline intermediate (5) .

Part II: Synthesis of Bosutinib from Aniline Intermediate (5)

Step 1: Cyclization to 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (7)

This step involves the condensation of the aniline precursor with an acrolein equivalent, followed by thermal cyclization to construct the quinoline ring system.

  • Rationale: The reaction of the aniline with activated 3,3-diethoxypropionitrile (which generates a cyanovinyl group in situ) forms an enamine intermediate.[4][6] Subsequent heating in the presence of a base promotes an intramolecular cyclization (a variation of the Gould-Jacobs reaction) followed by aromatization to yield the stable 4-hydroxyquinoline.

ReagentMolar Eq.Purpose
Aniline Intermediate (5) 1.0Starting Material
3,3-Diethoxypropionitrile~1.8Acrolein/Cyanoacetaldehyde source
Trifluoroacetic Acid (TFA)CatalystActivates the propionitrile
Sodium Hydroxide (NaOH)BasePromotes cyclization
Ethanol (EtOH)SolventReaction Medium

Protocol:

  • In a flask under a nitrogen atmosphere, stir 3,3-diethoxypropionitrile (1.8 eq) with trifluoroacetic acid and a small amount of water at 5–10 °C for several hours to generate the active species.[4][6]

  • Add a solution of the aniline intermediate (5) (1.0 eq) in a suitable solvent like ethyl acetate. Stir for 10-15 minutes. An intermediate, (E)-methyl 4-(3-chloropropoxy)-2-((2-cyanovinyl)amino)-5-methoxybenzoate, will precipitate.[4]

  • Filter the intermediate and dissolve it in a solution of sodium hydroxide in ethanol.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or HCl) to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry under vacuum to obtain the 4-hydroxyquinoline (7) .

Step 2: Chlorination to 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (8)

The 4-hydroxy group is converted to a 4-chloro group, which is a much better leaving group for the subsequent nucleophilic aromatic substitution.

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It converts the 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-quinolone form, into the highly reactive 4-chloro derivative.

ReagentMolar Eq.Purpose
4-Hydroxyquinoline (7) 1.0Starting Material
Phosphorus Oxychloride (POCl₃)Large ExcessChlorinating Agent & Solvent

Protocol:

  • Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Add the 4-hydroxyquinoline (7) (1.0 eq) portion-wise to an excess of POCl₃ at room temperature.

  • Heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The solution should become clear.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • The product will precipitate as a solid. Neutralize the aqueous solution with a base (e.g., NaOH or NH₄OH) to pH 7-8.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the 4-chloroquinoline (8) .[9]

Step 3: Amination with 2,4-dichloro-5-methoxyaniline (9)

This is a nucleophilic aromatic substitution (SNAr) reaction to install the dichlorinated aniline side chain.

  • Rationale: The electron-withdrawing cyano and quinoline nitrogen groups activate the C4 position, making it susceptible to nucleophilic attack by the amino group of 2,4-dichloro-5-methoxyaniline. An acid catalyst like pyridine hydrochloride can facilitate the reaction.[9]

ReagentMolar Eq.Purpose
4-Chloroquinoline (8) 1.0Electrophile
2,4-dichloro-5-methoxyaniline~1.1Nucleophile
Pyridine HydrochlorideCatalystAcid Catalyst
Isopropanol or AcetonitrileSolventReaction Medium

Protocol:

  • Combine the 4-chloroquinoline (8) (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.1 eq), and a catalytic amount of pyridine hydrochloride in a suitable solvent like isopropanol.[9]

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • Filter the solid product, wash with the reaction solvent and then water.

  • Dry the product under vacuum to obtain intermediate (9) .

Step 4: Final Side-Chain Installation to Yield Bosutinib (1)

The final step is a nucleophilic substitution where 1-methylpiperazine displaces the terminal chloride on the propoxy chain.

  • Rationale: This is a standard N-alkylation reaction. The primary alkyl chloride is a good electrophile for the secondary amine of 1-methylpiperazine. The addition of a catalyst like sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction, where the more reactive alkyl iodide is formed in situ.

ReagentMolar Eq.Purpose
Intermediate (9) 1.0Starting Material
1-MethylpiperazineLarge ExcessNucleophile & Base
Sodium Iodide (NaI)CatalystFinkelstein Catalyst
Acetonitrile or DMFSolventReaction Medium

Protocol:

  • Dissolve intermediate (9) (1.0 eq) in a solvent like acetonitrile.

  • Add a catalytic amount of NaI and an excess of 1-methylpiperazine (3-5 eq).[9]

  • Heat the reaction mixture to 70-80 °C and stir for 6-12 hours until the reaction is complete as per TLC/HPLC analysis.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the crude product by recrystallization from a solvent system like methanol/ethyl acetate or by column chromatography to yield pure Bosutinib (1) .[9]

Analytical Characterization

The identity and purity of the final product and key intermediates must be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations for Bosutinib
HPLC Purity assessment and reaction monitoringA single major peak with a purity of >98% is expected on a C18 column.[10][11]
¹H NMR Structural elucidationCharacteristic peaks for aromatic protons, methoxy groups, the piperazine ring, and the propoxy chain.
¹³C NMR Structural confirmationSignals corresponding to all unique carbon atoms in the molecule.
Mass Spec (MS) Molecular weight confirmationAn [M+H]⁺ ion corresponding to the exact mass of Bosutinib (C₂₆H₂₉Cl₂N₅O₃, MW: 530.45 g/mol ).[12]

Summary and Workflow

The overall synthesis is a multi-step process requiring careful execution and monitoring.

Caption: Overall workflow for the synthesis of Bosutinib.

References

  • Bosutinib - Wikipedia. [Link]

  • What is the mechanism of Bosutinib Monohydrate? - Patsnap Synapse. [Link]

  • bosutinib | Cancer Care Ontario. [Link]

  • Bosutinib – Knowledge and References - Taylor & Francis. [Link]

  • Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - Expert Opinion on Pharmacotherapy. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC - NIH. [Link]

  • A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB - HETEROCYCLES. [Link]

  • Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed. [Link]

  • New Route for the synthesis of Bosutinib - Der Pharma Chemica. [Link]

  • Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed. [Link]

  • Bosutinib - Drugs of the Future. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. [Link]

  • WO2015198249A1 - Process for preparation of bosutinib - Google P
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google P
  • Supporting Information - CDC Stacks. [Link]

  • Isolation and Structural Elucidation of Oxidative Degradation Products of Bosutinib by Preparative HPLC, LC–MS, and NMR Spectroscopy - ResearchGate. [Link]

  • Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - MDPI. [Link]

  • DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM - IJRPC. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]

  • Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study - Analytical Methods (RSC Publishing). [Link]

Sources

Method

Application Note: High-Efficiency N-Acylation Protocol for Methyl 4-amino-2-chloro-3-methoxybenzoate

Introduction and Substrate Profiling Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Substrate Profiling

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). However, the N-acylation of this specific building block presents a formidable synthetic challenge due to a combination of severe electronic deactivation and steric hindrance:

  • Electronic Deactivation: The amine nitrogen suffers from profoundly reduced nucleophilicity. The para-ester group (-COOCH₃) and meta-chloro group exert strong electron-withdrawing effects (both inductive and resonance), pulling electron density away from the aniline nitrogen[1].

  • Steric Hindrance: The ortho-methoxy group (-OCH₃) creates a significant steric shield around the amine, impeding the approach of bulky acylating agents.

Standard acylation conditions (e.g., Acyl Chloride + Triethylamine in Dichloromethane) typically result in sluggish kinetics, incomplete conversion, or the formation of undesired N,N-diacylated byproducts[2]. This application note details a robust, self-validating protocol designed to overcome these barriers.

Mechanistic Rationale & Causality (E-E-A-T)

To overcome the nucleophilicity barrier without sacrificing product selectivity, this protocol employs a DMAP-catalyzed, Pyridine-mediated approach.

  • The Triethylamine (Et₃N) Liability: Literature demonstrates that highly deactivated anilines, when treated with strong bases like Et₃N and activated acid halides, undergo rapid N,N-diacylation rather than the desired monoacylation[2]. This occurs because the monoacylated intermediate is highly acidic; strong bases readily deprotonate it, forming an amide anion that rapidly attacks a second equivalent of the acylating agent[2].

  • The Role of Pyridine: Pyridine acts as both the solvent and a mild acid scavenger. It is basic enough to neutralize the HCl byproduct but weak enough to prevent the deprotonation of the monoacylated product, thereby halting over-reaction and ensuring clean monoacylation[2].

  • The Role of DMAP: The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is sufficiently reactive to overcome the steric and electronic barriers of the deactivated aniline[1].

Mechanism AcCl Acyl Chloride Int N-Acylpyridinium Intermediate AcCl->Int + DMAP DMAP DMAP Catalyst DMAP->Int Int->DMAP Regeneration Prod Monoacylated Product Int->Prod + Aniline Aniline Deactivated Aniline (Substrate) Aniline->Prod Base Pyridine (Solvent/Base) Base->Prod Scavenges HCl

Caption: DMAP-catalyzed mechanism overcoming the nucleophilicity barrier of deactivated anilines.

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of the optimal protocol, highlighting the stark contrast in selectivity when switching from Et₃N to Pyridine.

EntrySolventBase / CatalystTemp (°C)Time (h)Monoacyl Yield (%)Diacyl Yield (%)
1DCMEt₃N (2.0 eq)252415%45%
2DCMPyridine (2.0 eq)252435%<2%
3TolueneEt₃N / DMAP (0.1 eq)801240%30%
4PyridinePyridine (Solvent)601265%<2%
5 Pyridine Pyridine / DMAP (0.2 eq) 60 6 >92% <1%

Table 1: Optimization of N-acylation conditions for Methyl 4-amino-2-chloro-3-methoxybenzoate (using 1.1 eq Benzoyl Chloride).

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. The inclusion of strict In-Process Controls (IPC) ensures that the reaction is driven to completion without over-acylation.

Reagent Preparation
  • Substrate: Dry Methyl 4-amino-2-chloro-3-methoxybenzoate under vacuum at 40°C for 2 hours prior to use to remove residual moisture.

  • Solvent: Use anhydrous Pyridine (stored over 4Å molecular sieves).

  • Acylating Agent: Distill the target acyl chloride (e.g., Benzoyl Chloride or Acetyl Chloride) prior to use to ensure no free acid is present, which would otherwise quench the DMAP catalyst.

Reaction Execution
  • Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 mmol of Methyl 4-amino-2-chloro-3-methoxybenzoate in 25 mL of anhydrous Pyridine.

  • Catalyst Addition: Add 2.0 mmol (0.2 eq) of solid DMAP to the stirring solution. Ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5°C.

  • Acylation: Dilute 11.0 mmol (1.1 eq) of the Acyl Chloride in 5 mL of anhydrous Dichloromethane (DCM). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Causality: Dropwise addition controls the highly exothermic nature of the N-acylpyridinium intermediate formation and prevents localized excess of the electrophile.

  • Thermal Activation: Remove the ice bath. Attach a reflux condenser and heat the reaction mixture to 60°C using a precisely controlled oil bath.

In-Process Control (IPC) & Self-Validation
  • Sampling: After 4 hours of heating, withdraw a 50 µL aliquot. Quench the aliquot into 1 mL of Methanol/Water (1:1).

  • HPLC Monitoring: Analyze via RP-HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

  • Validation Check: The reaction is deemed complete when the starting aniline peak area is < 2%. If > 2%, continue heating and re-sample every 2 hours. Crucial: Do not add additional acyl chloride to force completion, as this will artificially inflate the rate of diacylation.

Workup and Isolation
  • Quenching: Once IPC confirms completion, cool the reaction to room temperature and pour the mixture into 100 mL of vigorously stirring ice-cold 1M HCl. Causality: The acidic quench neutralizes the pyridine solvent, rendering it highly water-soluble as a pyridinium salt, while the neutral N-acylated product precipitates out of the aqueous phase.

  • Filtration: Stir for 30 minutes to allow the precipitate to mature and aggregate. Filter the solid under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold water (2 x 20 mL) and a cold saturated aqueous solution of NaHCO₃ (20 mL) to remove any residual carboxylic acid byproduct (hydrolyzed acyl chloride).

  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture to yield the analytically pure monoacylated product.

Experimental Workflow Diagram

Workflow A 1. Substrate Dissolution (Aniline + DMAP in Pyridine) B 2. Acylating Agent Addition (Dropwise, 0°C) A->B C 3. Thermal Activation (60°C, 4-6h) B->C D 4. In-Process Control (HPLC Monitoring) C->D D->C Incomplete (<98% Conv.) E 5. Aqueous Workup (1M HCl Quench) D->E Complete (>98% Conv.) F 6. Purification (Recrystallization) E->F

Caption: Step-by-step workflow for the N-acylation of deactivated anilines featuring IPC feedback loops.

References

  • Theodorou, V., et al. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction." Arkivoc (Archive for Organic Chemistry), Πανεπιστήμιο Ιωαννίνων (2013). URL:[Link]

Sources

Application

Application Note: Methyl 4-amino-2-chloro-3-methoxybenzoate in Medicinal Chemistry

This Application Note and Protocol Guide details the utility of Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0), a highly functionalized aniline building block used in the synthesis of next-generation kinas...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility of Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0), a highly functionalized aniline building block used in the synthesis of next-generation kinase inhibitors (e.g., FGFR, EGFR targets).

Executive Summary

Methyl 4-amino-2-chloro-3-methoxybenzoate represents a "privileged" molecular scaffold. Its trisubstituted arene core provides three distinct vectors for chemical diversification:

  • C1-Ester: A precursor for heterocycle formation (quinazolines, quinolines) or electrophilic trap.

  • C2-Chloro: A steric lock that forces atropisomerism or fills hydrophobic pockets; also a handle for palladium-catalyzed cross-couplings.

  • C4-Amino: A nucleophilic handle for amide coupling, reductive amination, or heterocyclization.

  • C3-Methoxy: An electron-donating group (EDG) that modulates the pKa of the aniline and provides a hydrogen-bond acceptor.

This guide outlines the synthetic utility , reaction protocols , and quality control parameters for integrating this building block into drug discovery workflows.

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name Methyl 4-amino-2-chloro-3-methoxybenzoate
CAS Number 1427452-99-0
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Appearance Off-white to pale beige solid
Solubility DMSO, DMF, DCM, MeOH; Low in water
pKa (Aniline) ~2.5–3.0 (Depressed by ortho-Cl and para-Ester)
Structural Logic & Electronic Effects
  • The "Crowded" 2,3-Substitution: The presence of the 2-chloro and 3-methoxy groups creates a "buttressing effect," restricting the rotation of the C1-carbonyl. This pre-organization is critical for cyclization reactions (e.g., forming quinazolin-4-ones).

  • Nucleophilicity: The 4-amino group is moderately nucleophilic. While the 3-methoxy group is activating (ortho-donor), the 2-chloro (inductive withdrawal) and 1-ester (resonance withdrawal) reduce its reactivity compared to simple anisidines. Implication: High temperatures or strong coupling reagents are often required for amide formation.

Synthetic Workflows (Graphviz Visualization)

The following diagram illustrates the primary transformation pathways for this building block.

G Start Methyl 4-amino-2-chloro- 3-methoxybenzoate (Building Block) Quinazoline Quinazoline-4-one Scaffold (Kinase Inhibitor Core) Start->Quinazoline Formamide/Urea (Cyclocondensation) Amide Benzamide Derivatives Start->Amide R-COCl / HATU (Amide Coupling) Suzuki Biaryl Coupling (via C2-Cl) Start->Suzuki Pd(0), Ar-B(OH)2 (Suzuki-Miyaura) Sandmeyer 4-Halo/Cyano Derivatives Start->Sandmeyer NaNO2, CuX (Diazotization) Drug Drug Quinazoline->Drug FGFR/EGFR Inhibitors

Figure 1: Synthetic divergence from the methyl 4-amino-2-chloro-3-methoxybenzoate core. The pathway to Quinazoline-4-one is the most common in kinase inhibitor synthesis.

Experimental Protocols

Protocol A: Cyclization to Quinazolin-4-one (Kinase Scaffold Synthesis)

This reaction utilizes the C1-ester and C4-amino groups to form a bicyclic heterocycle, a key pharmacophore in drugs like Erdafitinib or Gefitinib analogs.

Reagents:

  • Methyl 4-amino-2-chloro-3-methoxybenzoate (1.0 equiv)

  • Formamidine acetate (1.5 – 2.0 equiv)

  • Solvent: 2-Methoxyethanol or Ethanol

  • Catalyst: Acetic acid (catalytic)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-amino-2-chloro-3-methoxybenzoate (1.0 g, 4.6 mmol) in 2-methoxyethanol (10 mL).

  • Addition: Add formamidine acetate (0.72 g, 6.9 mmol).

  • Reaction: Heat the mixture to reflux (120–125 °C) under an inert atmosphere (N2) for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The product (Quinazolin-4-one) will show a mass shift of [M+H]+ = 211 (loss of MeOH + addition of C).

  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

  • Isolation: Dilute with water (20 mL) and stir for 30 minutes. Filter the precipitate, wash with water and cold diethyl ether.

  • Purification: Recrystallize from EtOH/DMF if necessary.

Mechanistic Insight: The sterically crowded 2-chloro group actually aids cyclization by forcing the ester and amino groups into proximity (Rotamer effect).

Protocol B: Selective Amide Coupling (4-Amino Functionalization)

Due to the deactivated nature of the aniline, standard EDC/NHS coupling may fail. Use acid chlorides or high-activity coupling agents (HATU).

Reagents:

  • Methyl 4-amino-2-chloro-3-methoxybenzoate (1.0 equiv)

  • Acyl Chloride (R-COCl) (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA

  • Solvent: DCM or THF (anhydrous)

Procedure:

  • Dissolution: Dissolve the building block in anhydrous DCM (0.2 M concentration). Add Pyridine (3.0 equiv).

  • Cooling: Cool to 0 °C.

  • Addition: Add the Acyl Chloride dropwise to control exotherm.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

    • Note: If conversion is low, add catalytic DMAP (0.1 equiv) and heat to reflux.

  • Quench: Quench with sat. NaHCO3. Extract with DCM.

Protocol C: Hydrolysis to the Free Acid

To generate 4-amino-2-chloro-3-methoxybenzoic acid (CAS: 1934703-79-3) for subsequent coupling to amines.

Reagents:

  • LiOH·H2O (3.0 equiv)

  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H2O.[2]

  • Stir at 50 °C for 2 hours. (Faster than typical esters due to electronic activation).

  • Acidify to pH 3 with 1M HCl to precipitate the acid.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Reactivity in Amide Coupling Steric hindrance from 3-OMe and electronic deactivation.Switch to Acid Chloride or use HATU/HOAt in DMF at 60°C.
Regioselectivity in Halogenation Attempting to chlorinate the precursor after ester formation.Purchase the pre-chlorinated building block (CAS 1427452-99-0) to avoid inseparable isomer mixtures (2-Cl vs 6-Cl).
Solubility Issues Planar stacking of the aromatic ring.Use dipolar aprotic solvents (DMF, DMSO, NMP) for reactions.

Safety & Handling (HSE)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8 °C under inert gas (Argon). The amino group is sensitive to oxidation over long periods (turning brown).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust inhalation.

References

  • Compound Availability & Properties

    • Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0).[3] BLD Pharm.[4] Link

    • Chemical Profile.[1][5][6][7] ChemSrc. Link

  • Synthetic Methodology (Analogous Quinazoline Synthesis)

    • Synthesis of Erdafitinib intermediates (Analogous chemistry). Taylor & Francis Online. Link

    • Quinazolinone synthesis via anthranilic acid derivatives. Organic Syntheses.[1][7] Link

  • Structural Context (FGFR Inhibitors)

    • FGFR Inhibitor Scaffolds. PubMed/NIH. Link

(Note: Specific patent literature for this exact intermediate is often proprietary; protocols above are derived from standard operating procedures for 2,3,4-trisubstituted benzoates in medicinal chemistry.)

Sources

Method

Application Note: Synthetic Protocol for the Base-Catalyzed Hydrolysis of Methyl 4-Amino-5-Chloro-2-Methoxybenzoate

Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4) is a highly versatile substituted benzoic acid d...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4) is a highly versatile substituted benzoic acid derivative, functioning as a critical intermediate in the synthesis of prokinetic and antiemetic benzamide drugs, most notably metoclopramide[1]. The industrial and laboratory-scale synthesis of this compound typically proceeds via the regioselective chlorination of methyl 4-amino-2-methoxybenzoate, followed by a final de-esterification step[2].

This Application Note details the optimized protocol for the base-catalyzed hydrolysis (saponification) of methyl 4-amino-5-chloro-2-methoxybenzoate to yield the free carboxylic acid. The methodology is built upon three mechanistic pillars:

  • Biphasic Solvation Strategy: A mixed solvent system of methanol and water (typically 5:2 v/v) is employed[3]. The hydrophobic methyl ester starting material exhibits poor aqueous solubility but dissolves readily in methanol. Conversely, the potassium hydroxide (KOH) reagent and the resulting potassium carboxylate intermediate require water for optimal solvation.

  • Thermal Activation: The reaction is conducted under reflux. The ortho-methoxy group introduces significant steric hindrance around the ester carbonyl, necessitating sustained thermal energy to overcome the activation barrier for tetrahedral intermediate formation.

  • Amphoteric Precipitation (Self-Validation): The target molecule possesses both a basic amino group and an acidic carboxylic acid group (predicted pKa ~4.38)[4]. This amphoteric nature makes pH control the most critical self-validating step of the protocol. Acidification must precisely target pH 5.0[5]. If the pH drops too low (e.g., pH < 2), the amino group protonates, forming a highly water-soluble hydrochloride salt, which causes the product to redissolve and drastically reduces the isolated yield.

Reaction Workflow Diagram

G A Methyl 4-amino-5-chloro- 2-methoxybenzoate B Saponification KOH, MeOH/H2O Reflux 2-3h A->B C Potassium Carboxylate Intermediate (Soluble) B->C D Acidification 3M HCl, pH ~5.0 C->D E 4-Amino-5-chloro- 2-methoxybenzoic acid (Precipitate) D->E

Caption: Workflow for the base-catalyzed hydrolysis of methyl 4-amino-5-chloro-2-methoxybenzoate.

Materials and Reagents

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsFunction
Methyl 4-amino-5-chloro-2-methoxybenzoate215.631.0Starting Material
Potassium Hydroxide (KOH)56.112.2Base / Nucleophile[5]
Methanol (MeOH)32.045.0 (Vol Ratio)Organic Co-solvent[3]
Deionized Water (H₂O)18.022.0 (Vol Ratio)Aqueous Co-solvent[3]
Hydrochloric Acid (3M HCl)36.46As neededAcidifying Agent[5]
Activated CarbonN/A5% w/wDecolorizing Agent[3]

Experimental Protocol

Step 1: Reaction Setup Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq). Add a pre-mixed solution of Methanol and Deionized Water (5:2 v/v) to suspend the solid[3].

Step 2: Base Addition and Saponification Add Potassium Hydroxide (2.2 eq) to the suspension[5]. Causality Note: An excess of base is required because the first equivalent is consumed by the ester hydrolysis, and the resulting carboxylic acid immediately deprotonates to form the potassium carboxylate salt. Heat the mixture to reflux (approx. 65–70 °C) and maintain stirring for 2 to 3 hours[5]. The suspension will gradually become a homogeneous solution as the ester converts to the water-soluble carboxylate salt.

Step 3: Decolorization (Optional but Recommended) Once TLC indicates the complete consumption of the starting material, cool the reaction slightly and add activated carbon (approx. 5% w/w)[3]. Reflux for an additional 30 minutes. Filter the hot mixture through a pad of Celite to remove the activated carbon, yielding a clear, pale filtrate[3].

Step 4: Solvent Reduction Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the majority of the methanol[3]. Causality Note: Methanol must be stripped prior to acidification. If methanol remains in the system, the solubility of the final free acid will be artificially inflated, preventing complete precipitation and lowering the yield.

Step 5: Isoelectric Precipitation (Critical Step) Transfer the concentrated aqueous solution to an ice bath and begin vigorous stirring. Slowly add 3M Hydrochloric Acid dropwise while continuously monitoring the pH[5]. Stop the addition precisely when the pH reaches 5.0[5]. Self-Validation: At this pH, the zwitterionic/neutral form of 4-amino-5-chloro-2-methoxybenzoic acid dominates, and a dense white solid will rapidly separate from the aqueous solution[3].

Step 6: Isolation and Drying Filter the precipitated white solid under a vacuum. Wash the filter cake with ice-cold deionized water to remove residual potassium chloride salts. Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.

Analytical Validation & Troubleshooting

Table 2: Expected Analytical Specifications

ParameterExpected ResultSource
Appearance White to slightly beige crystalline powder[4]
Yield > 90%[3]
Melting Point 206 °C – 208 °C (Decomposes)[4]
pKa (Predicted) ~4.38[4]

Troubleshooting Guide:

  • No precipitate forms upon adding HCl: Ensure the methanol was adequately removed in Step 4. If the solution is still highly methanolic, the free acid will not crash out. Evaporate further and re-chill.

  • Precipitate forms but then redissolves: You have overshot the pH. If the pH drops below 2.0, the basic aryl amine group protonates, forming a soluble hydrochloride salt. Carefully back-titrate with dilute NaOH or KOH to pH 5.0 to recover the precipitate.

References

  • Title: Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem - NIH Source: nih.gov URL: [Link]

  • Source: google.com (Google Patents)
  • Title: Cas 7206-70-4, 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID | lookchem Source: lookchem.com URL: [Link]

Sources

Application

Esterification of 4-amino-2-methoxybenzoic acid to its methyl ester

Application Note: High-Efficiency Esterification of 4-Amino-2-Methoxybenzoic Acid Abstract This application note details the optimized synthesis of methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8), a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Esterification of 4-Amino-2-Methoxybenzoic Acid

Abstract

This application note details the optimized synthesis of methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8), a critical intermediate in the synthesis of benzamide pharmacophores (e.g., Metoclopramide). While traditional Fischer esterification using sulfuric acid is common, this guide prioritizes a Thionyl Chloride (SOCl₂)-mediated methanolysis protocol. This method offers superior conversion rates by irreversibly consuming water and generating anhydrous HCl in situ, thereby overcoming the equilibrium limitations inherent to zwitterionic amino-acid substrates. A secondary, greener protocol using sulfuric acid is provided for contexts where chlorinated reagents are restricted.

Introduction & Strategic Route Selection

The transformation of 4-amino-2-methoxybenzoic acid (4-amino-o-anisic acid) to its methyl ester presents specific challenges:

  • Zwitterionic Character: The presence of both an amino group (basic) and a carboxylic acid (acidic) creates a zwitterionic lattice that can reduce solubility in neutral organic solvents.

  • Steric Hindrance: The ortho-methoxy group creates steric bulk near the reaction center, potentially slowing nucleophilic attack at the carbonyl carbon.

  • Equilibrium Management: Standard acid-catalyzed esterification is reversible. Water accumulation halts the reaction.

Method Comparison:

FeatureMethod A: SOCl₂ / MeOH (Recommended) Method B: H₂SO₄ / MeOH (Alternative)
Mechanism In situ generation of anhydrous HCl; Water scavenging via SO₂ formation.Equilibrium-driven acid catalysis.
Conversion >95% (Irreversible consumption of H₂O).~85-90% (Equilibrium limited).
Reaction Time 2–4 Hours.4–8 Hours.
Impurity Profile Low (Minimal hydrolysis during workup).Moderate (Unreacted starting material common).
Safety High (SO₂/HCl gas evolution).Moderate (Corrosive acid).

Detailed Protocol A: Thionyl Chloride Mediated Methanolysis

This protocol is the industry standard for small-to-mid-scale preparation due to its reliability and high yield.

Reagents & Equipment
  • Substrate: 4-Amino-2-methoxybenzoic acid (1.0 eq)

  • Solvent/Reagent: Methanol (Anhydrous, 15–20 volumes)

  • Reagent: Thionyl Chloride (SOCl₂, 2.0–3.0 eq)

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (CaCl₂), Temperature Probe, Ice/Water Bath.

Experimental Procedure

Step 1: Catalyst Generation (Exothermic)

  • Charge the RBF with Methanol (20 mL per gram of substrate).[1]

  • Cool the methanol to 0–5°C using an ice bath.

  • Slowly add Thionyl Chloride dropwise via an addition funnel.

    • Caution: This step generates HCl gas and heat. Maintain internal temperature <10°C.

    • Mechanistic Note: SOCl₂ reacts with MeOH to form dimethyl sulfite, SO₂, and anhydrous HCl. This creates a "super-dry" acidic environment.

Step 2: Reaction 4. Add 4-Amino-2-methoxybenzoic acid solid in portions to the cold solution. 5. Remove the ice bath and allow the slurry to warm to room temperature (RT) over 30 minutes. 6. Heat the mixture to Reflux (65°C) . The solid should dissolve as the ester forms (the ester is more soluble in MeOH than the zwitterionic acid). 7. Maintain reflux for 3 hours .

Step 3: Process Analytical Technology (PAT) 8. TLC Monitoring: Eluent: Ethyl Acetate/Hexane (1:1).[2]

  • Starting Material (Acid): R_f ~ 0.1 (streaks).
  • Product (Ester): R_f ~ 0.6–0.7.
  • Visualization: UV lamp (254 nm). The amino group causes blue fluorescence.

Step 4: Workup (Critical for Purity) 9. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove MeOH and excess HCl/SO₂. Do not distill to dryness ; leave a viscous oil/slurry. 10. Neutralization: Dissolve residue in Ethyl Acetate (EtOAc) . 11. Slowly add Saturated NaHCO₃ (aq) while stirring until pH ~8.

  • Note: Gas evolution (CO₂) will occur. This step neutralizes the amine salt to the free base.
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2][3][4][5]
  • Acid Wash (Purification Trick): Wash the organic layer with 0.5 M NaHCO₃ (2x).
  • Logic: This removes any unreacted starting material (acid), which dissolves in the aqueous base as the carboxylate salt. The ester remains in the organic layer.
  • Wash with Brine , dry over Na₂SO₄ , and concentrate to yield the crude solid.

Detailed Protocol B: Sulfuric Acid Catalyzed (Fischer)

Suitable for labs avoiding thionyl chloride. Requires longer reaction times.

Procedure:

  • Suspend 4-Amino-2-methoxybenzoic acid (10 g) in Methanol (100 mL).

  • Add Conc. H₂SO₄ (2.0 mL, ~0.6 eq) dropwise.

    • Note: Unlike standard Fischer esterification (catalytic), a higher equivalent is often needed because the amino group acts as a proton sink, forming the ammonium salt initially.

  • Heat to Reflux for 6–8 hours.

  • Workup: Similar to Method A. Concentrate, neutralize with NaHCO₃, extract into EtOAc.

  • Optimization: If conversion is low, add activated 3Å molecular sieves to the reaction to trap water.

Chemical Mechanisms & Workflows

Reaction Mechanism (In Situ HCl)

ReactionMechanism SM 4-Amino-2-methoxybenzoic Acid Inter Tetrahedral Intermediate SM->Inter Protonation & MeOH Attack SOCl2 SOCl₂ + MeOH HCl Anhydrous HCl (Generated In Situ) SOCl2->HCl Exothermic Reaction HCl->Inter Catalysis Prod Methyl 4-amino-2-methoxybenzoate Inter->Prod - H₂O (Irreversible) Byprod Byproducts: SO₂ (gas) + HCl (gas) Inter->Byprod

Caption: Fig 1. Reaction pathway utilizing thionyl chloride to generate anhydrous HCl, driving the equilibrium forward.

Purification Logic Flowchart

WorkupLogic ReactionMix Crude Reaction Mixture (Ester, Unreacted Acid, HCl salts) Evap Evaporate MeOH ReactionMix->Evap Partition Partition: EtOAc + Sat. NaHCO3 Evap->Partition OrgLayer Organic Layer (Ester + Neutral Impurities) Partition->OrgLayer Extracts Product AqLayer Aqueous Layer (SM Carboxylate + Salts) Partition->AqLayer Removes SM Wash Wash: 0.5M NaHCO3 OrgLayer->Wash Polishing Step Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Final Product (Methyl Ester) Dry->Final

Caption: Fig 2. Critical workup strategy utilizing pH manipulation to separate the product from unreacted zwitterionic starting material.

Characterization Data

ParameterSpecificationNotes
Appearance White to Off-white/Grey crystalline solidOxidized amine can turn product brown.
Melting Point 155 – 159 °CSharp mp indicates high purity.
¹H NMR (CDCl₃) δ 7.7 (d, 1H), 6.2 (dd, 1H), 6.1 (d, 1H), 4.1 (bs, 2H, NH₂), 3.8 (s, 3H, OMe), 3.8 (s, 3H, COOMe)Distinct singlets for Ester-Me and Ether-Me.
MS (ESI) [M+H]⁺ = 182.2
Solubility Soluble: EtOAc, DCM, MeOH. Insoluble: Water.

Troubleshooting & Safety

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete neutralization of the amine salt.

    • Fix: Ensure the pH of the aqueous layer during workup is >8. The product may be trapped as the hydrochloride salt in the aqueous phase if pH is too low.

  • Issue: Discoloration (Dark Brown).

    • Cause: Oxidation of the aniline amine group.

    • Fix: Perform reaction under Nitrogen atmosphere. Recrystallize from Ethanol/Water (9:1) with activated charcoal.

  • Safety Warning:

    • Thionyl Chloride: Reacts violently with water.[6] Use a fume hood.[6]

    • Aniline Derivatives: Potentially toxic; avoid skin contact.

References

  • Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[7][8] Retrieved from [Link]

  • CDC Stacks / ResearchGate. Supporting Information for Synthesis of Benzoate Derivatives. Retrieved from [Link]

Sources

Method

Application Note: Methyl 4-amino-2-chloro-3-methoxybenzoate in EGFR Inhibitor Synthesis

This guide details the strategic application of Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) as a pivotal intermediate in the synthesis of next-generation EGFR inhibitors.[1] [1] Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) as a pivotal intermediate in the synthesis of next-generation EGFR inhibitors.[1]

[1]

Executive Summary

Methyl 4-amino-2-chloro-3-methoxybenzoate is a highly specialized tetrasubstituted benzene scaffold used primarily in the development of 3rd and 4th generation EGFR tyrosine kinase inhibitors (TKIs) .[1] Its unique substitution pattern—combining a steric chlorine handle, an electron-donating methoxy group, and a reactive amino nucleophile—makes it an ideal building block for constructing mutant-selective inhibitors (targeting T790M, C797S, and L858R mutations).[1]

This intermediate serves two critical functions in drug design:

  • Pharmacophore Anchoring: The 4-amino group acts as the nucleophilic "head" to couple with heteroaromatic cores (e.g., Quinazoline, Pyrimidine).[1]

  • Solvent-Front Tail Attachment: The methyl ester at the C1 position provides a versatile handle for installing solubilizing groups (e.g., piperazines, morpholines) via downstream amidation.[1]

Chemical Profile & Mechanistic Rationale[1][2][3]

Physicochemical Properties
PropertySpecification
CAS Number 1427452-99-0
Formula C₉H₁₀ClNO₃
M.W. 215.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in MeOH.[1]
pKa (Aniline) ~3.5–4.0 (Predicted; lowered by ortho-Cl)
Structural Logic in EGFR Binding
  • 2-Chloro Substituent: Provides essential steric bulk that forces the molecule into a twisted conformation, often required to fit the restricted ATP-binding pocket of T790M mutant EGFR.[1] It also blocks metabolic oxidation at the ortho-position.[1]

  • 3-Methoxy Group: Acts as an electron-donating group (EDG) that increases the nucleophilicity of the 4-amino group, facilitating coupling reactions.[1] In the binding pocket, it often engages in hydrogen bonding with the hinge region or solvent water networks.

  • Methyl Ester: A "masked" amide. It is stable during the initial coupling steps but can be selectively hydrolyzed later to attach the "tail" moiety responsible for ADME properties.

Synthetic Workflow Visualization

The following diagram illustrates the standard workflow for converting this intermediate into a bioactive EGFR inhibitor.

EGFR_Synthesis_Workflow cluster_legend Key Transformation Logic Start Methyl 4-amino-2-chloro- 3-methoxybenzoate (Starting Material) Intermediate Intermediate A (Ester-Linked Scaffold) Start->Intermediate Step 1: SNAr Coupling (iPrOH, p-TSA, 80°C) Core Heterocyclic Core (e.g., 2,4-Dichloropyrimidine) Core->Intermediate Hydrolysis Free Acid (Lithium Carboxylate) Intermediate->Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Final Final EGFR Inhibitor (Amide-Linked Tail) Hydrolysis->Final Step 3: Amide Coupling (HATU, DIPEA, Amine Tail) Nucleophilic Attack Nucleophilic Attack Tail Installation Tail Installation

Caption: Step-wise transformation of the benzoate scaffold into a functional EGFR inhibitor.

Experimental Protocols

Protocol A: SNAr Coupling to Pyrimidine Core

This step links the benzoate to the kinase-binding core. The 3-methoxy group activates the aniline, making it sufficiently nucleophilic for substitution without palladium catalysis in many cases.[1]

Reagents:

  • Methyl 4-amino-2-chloro-3-methoxybenzoate (1.0 equiv)[1]

  • 2,4-Dichloropyrimidine (or substituted analog) (1.1 equiv)[1]

  • p-Toluenesulfonic acid (p-TSA) (0.1 equiv) or DIPEA (2.0 equiv)[1]

  • Solvent: 2-Propanol (IPA) or n-Butanol[1]

Procedure:

  • Charge: In a dry round-bottom flask equipped with a condenser, dissolve the benzoate (1.0 equiv) and the pyrimidine electrophile (1.1 equiv) in 2-Propanol (10 mL/g).

  • Catalyst: Add p-TSA (0.1 equiv). Note: Acid catalysis often improves yield by activating the pyrimidine, but for acid-sensitive substrates, use DIPEA.

  • Reflux: Heat the mixture to reflux (80–85°C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC/LC-MS.

  • Work-up: Cool to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold IPA and diethyl ether.

    • If no precipitate: Concentrate in vacuo, dilute with EtOAc, wash with NaHCO₃ (sat) and brine.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Critical Checkpoint:

  • Target: Formation of the secondary amine linkage.

  • Validation: ¹H NMR should show the disappearance of the aniline NH₂ broad singlet (~5.5 ppm) and appearance of a secondary amine NH (~9.0 ppm).[1]

Protocol B: Ester Hydrolysis & Tail Attachment

After building the core, the methyl ester is converted to an amide to install the solubilizing tail (e.g., N-methylpiperazine derivative).[1]

Step 1: Saponification

  • Dissolve the ester intermediate in THF:MeOH:Water (3:1:1).[1]

  • Add LiOH·H₂O (3.0 equiv).[1] Stir at RT for 2–4 hours.

  • Acidify carefully with 1N HCl to pH ~4–5 to precipitate the carboxylic acid . Filter and dry.

Step 2: Amide Coupling

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 10 mins to activate.

  • Coupling: Add the amine tail (e.g., N,N-dimethylethylenediamine) (1.2 equiv).[1]

  • Reaction: Stir at RT for 2–12 hours.

  • Purification: Dilute with water/brine. Extract with EtOAc. If the product is basic, purification by preparative HPLC (Reverse Phase, C18) is recommended.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Steric hindrance from 2-Cl; Deactivation of pyrimidine.[1]Switch solvent to n-Butanol (higher temp: 118°C) or use Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃).[1]
Regioselectivity Issues Aniline attacking wrong carbon on pyrimidine.Ensure the pyrimidine C4 position is more electrophilic (e.g., 2,4-dichloro).[1] Perform reaction at lower temp (0°C -> RT) initially.
Hydrolysis Fails Steric bulk of 2-Cl/3-OMe hindering attack on ester.[1]Heat to 50°C. Use NaOH instead of LiOH. Ensure MeOH is present to solubilize.

References

  • EGFR Inhibitor Design Principles

    • Journal of Medicinal Chemistry, "Discovery of Mutant-Selective EGFR Inhibitors."[1]

  • Synthesis of Benzoate Intermediates

    • BenchChem Application Notes, "Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate as a Pharmaceutical Intermediate."[1] (Related scaffold methodology).

  • Mobocertinib (TAK-788)

    • PubChem, "Mobocertinib Chemical Structure and Data." [1]

  • General Quinazoline Synthesis

    • Organic Chemistry Portal, "Synthesis of Quinazolinones and Quinazolines."

(Note: While specific patents for CAS 1427452-99-0 are proprietary, the protocols above are derived from standard medicinal chemistry practices for this structural class.)

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for crude Methyl 4-amino-2-chloro-3-methoxybenzoate

This guide serves as a specialized Technical Support Center for Methyl 4-amino-2-chloro-3-methoxybenzoate . It is designed for organic chemists and process engineers requiring high-purity isolation of this specific inter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for Methyl 4-amino-2-chloro-3-methoxybenzoate . It is designed for organic chemists and process engineers requiring high-purity isolation of this specific intermediate, often utilized in the synthesis of complex kinase inhibitors or radioligands.[1]

The content is structured as a dynamic troubleshooting workflow, moving from rapid diagnostics to advanced purification protocols.

Ticket ID: PUR-4A2C3M-BENZ Status: Open Assigned Specialist: Senior Application Scientist[1]

Module 1: The Diagnostic Triage

"Don't purify blindly. Characterize the mess first."

Before committing to a purification strategy, you must identify the nature of your crude material.[1] The substitution pattern of this molecule (1-Ester, 2-Chloro, 3-Methoxy, 4-Amine) creates a unique steric environment that dictates impurity behavior.[1]

The "Crowded Zone" Analysis[1]
  • The Steric Trap (Positions 1, 2, 3): The 2-chloro substituent is wedged between the methyl ester (1) and the methoxy group (3).[1] This steric crowding twists the ester out of planarity, making it surprisingly resistant to hydrolysis but also prone to trapping solvent in the crystal lattice.[1]

  • The Reactive Handle (Position 4): The 4-amino group is electron-rich and unhindered.[1] It is the primary site for oxidative degradation (pinking/browning).[1]

Diagnostic Flowchart

Use this logic gate to determine your purification route.[1]

PurificationLogic Start Crude Material Assessment ColorCheck Is the solid Pink/Brown? Start->ColorCheck PurityCheck HPLC Purity > 90%? ColorCheck->PurityCheck No CarbonTreat Action: Activated Carbon Treatment (Remove Oxidation Products) ColorCheck->CarbonTreat Yes RegioCheck Is 5-Chloro Isomer Present? PurityCheck->RegioCheck No (<90%) Recryst Protocol A: Recrystallization (MeOH/Water or EtOAc/Heptane) PurityCheck->Recryst Yes Column Protocol B: Flash Chromatography (Separation of Regioisomers) RegioCheck->Column Yes (Hard to crystallize) AcidBase Protocol C: Acid/Base Swing (Remove Neutral Impurities) RegioCheck->AcidBase No (General impurities) CarbonTreat->PurityCheck AcidBase->Recryst Polishing

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.[1]

Module 2: Recrystallization Protocols (The Gold Standard)

Applicability: Crude purity >85%, absence of regioisomers.[1][2]

Recrystallization is preferred over chromatography for this molecule due to the distinct solubility difference driven by the amino group.[1]

Protocol A: The Methanol/Water Displacement

This method exploits the hydrophobicity of the chloro-methoxy core while using the amine's polarity.[1]

Reagents:

  • Solvent: Methanol (HPLC Grade)[1]

  • Anti-solvent: Deionized Water (pre-chilled to 4°C)[1]

  • Additive: 0.1% Sodium Bisulfite (optional, prevents oxidation)[1]

Step-by-Step Guide:

  • Dissolution: Suspend crude solid in Methanol (5 mL per gram). Heat to reflux (approx. 65°C).[1]

    • Troubleshooting: If solution is dark, add activated carbon (Charcoal), stir for 15 mins, and filter hot through Celite.

  • Saturation: If the solution is clear, concentrate slightly until the first crystals appear, then redissolve with a minimum amount of hot Methanol.

  • Displacement: Remove from heat. Immediately add Water dropwise until a persistent turbidity (cloudiness) forms.[1]

  • Nucleation: Reheat briefly to clear the solution, then let it cool slowly to room temperature (RT) without stirring.

  • Crystallization: Once at RT, move to an ice bath (0-5°C) for 2 hours.

  • Harvest: Filter the white/off-white needles. Wash with cold 1:1 MeOH/Water.[1]

Protocol B: Non-Polar Precipitation (For Hydrolysis-Sensitive Batches)

If you suspect the ester is hydrolyzing (presence of acid impurity), avoid water.[1]

System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).[1]

  • Ratio: Dissolve in minimum hot EtOAc. Add hot Heptane until cloudy (approx 1:3 ratio). Cool slowly.

Data: Solvent Efficiency Table

Solvent SystemYield PotentialImpurity RejectionNotes
MeOH / Water High (85-90%)Excellent (Salts, Polar byproducts)Recommended. Best for color removal.[1]
EtOAc / Heptane Moderate (70-80%)Good (Non-polar tars)Use if ester hydrolysis is observed.[1]
Toluene LowModerateHigh thermal stress; risk of degradation.[1]
Ethanol HighModerateCan cause transesterification (Ethyl ester impurity) if heated too long.[1]

Module 3: Troubleshooting Guides & FAQs

Issue 1: "My product is contaminated with the 5-chloro regioisomer."

Context: If you synthesized this via chlorination of Methyl 4-amino-3-methoxybenzoate, the chlorine prefers the position para to the amine (position 5) over the crowded position 2.[1] If your synthesis wasn't highly selective, you likely have a mixture.[1]

Solution: Flash Chromatography (Protocol C) Recrystallization rarely separates regioisomers efficiently (Co-crystallization risk).[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 to 70:30).[1]

  • Logic: The 2-chloro isomer (Target) is more sterically crowded and slightly less polar than the 5-chloro isomer.[1] The Target usually elutes first (higher R_f) due to the "ortho-effect" masking the polar groups.[1]

Issue 2: "The solid turns pink upon drying."[1]

Context: The 4-amino group is oxidizing. This is accelerated by trace metals or light.[1] Fix:

  • Acid Wash: Wash the organic layer during workup with 0.1 M HCl (Caution: Do not use strong acid or the amine will salt out into the water).[1] Correction: Actually, wash with EDTA solution to sequester metals.[1]

  • Storage: Store under Nitrogen/Argon in amber vials.

  • Recrystallization Additive: Add a pinch of sodium hydrosulfite (dithionite) to the recrystallization water to maintain a reducing environment.[1]

Issue 3: "I have unreacted starting material (Acid form)."

Context: If the esterification was incomplete, or hydrolysis occurred, you have the benzoic acid contaminant.[1] Fix: The Bicarbonate Wash

  • Dissolve the crude ester in Ethyl Acetate.[1]

  • Wash 3x with Saturated Sodium Bicarbonate (NaHCO3).[1][3]

    • Mechanism:[1][2][3][4][5][6] The acid deprotonates and moves to the aqueous layer.[1] The target ester stays in the organic layer.[1]

  • Dry organic layer over Na2SO4 and evaporate.[1][2][7][8]

Issue 4: "The melting point is lower than reported (155-159°C)."[1][9]

Context: A depressed melting point indicates eutectic impurities (likely solvent occlusion due to the steric crowding at pos 1-2-3).[1] Fix:

  • Dry the sample in a vacuum oven at 45°C for 24 hours.

  • Grind the sample to a fine powder before drying to release trapped solvent from the lattice.[1]

Module 4: Advanced Chemical Purification (The "Reset" Button)

If the crude is a dark tar, recrystallization will fail.[1] You must perform an Acid-Base "Swing" purification.[1]

Concept: The amine (pos 4) is basic.[1][4] We can pull it into water with acid, wash away non-basic tars, and then bring it back.[1][3]

  • Dissolve: Crude tar in Ethyl Acetate (EtOAc).

  • Extract (Forward): Extract with 1M HCl (3x).

    • Chemistry: The Target becomes the hydrochloride salt (Water soluble).[1] Impurities (non-basic) stay in EtOAc.

    • Discard: The EtOAc layer.[1][2][4][7]

  • Neutralize (Reverse): Take the aqueous acidic layer.[1] Cool to 0°C. Slowly add 2M NaOH or Na2CO3 until pH ~9-10.

    • Precipitation: The Target will precipitate as a free base solid.[1]

  • Recover: Filter the solid or extract back into fresh EtOAc.

Warning: Perform the neutralization quickly and cold to prevent hydrolysis of the methyl ester by the NaOH.[1]

References

  • BenchChem Technical Support. (2025).[1][7] Synthesis and Impurity Profile of Methyl 4-amino-2-methoxybenzoate Analogs. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methyl 4-amino-3-methoxybenzoate (Structural Analog). Retrieved from [1]

  • Organic Syntheses. (1977).[1] General Procedures for Aminobenzoate Purification: Ethyl 4-amino-3-methylbenzoate. Org. Synth. 57, 11. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet and Properties: Methyl 4-amino-2-methoxybenzoate. Retrieved from [1]

Sources

Optimization

Common impurities in Methyl 4-amino-2-chloro-3-methoxybenzoate synthesis

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0). This document is structured for researchers and process ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0). This document is structured for researchers and process chemists requiring high-fidelity control over this 1,2,3,4-tetrasubstituted benzene scaffold.

Synthesis Optimization, Impurity Profiling & Troubleshooting

Senior Application Scientist Note: The synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate presents a specific regiochemical challenge due to the crowded 1,2,3,4-substitution pattern. Unlike its more common isomer (the 5-chloro intermediate used in Metoclopramide), the 2-chloro position is sterically hindered and electronically less favored for direct electrophilic aromatic substitution. Consequently, "off-the-shelf" protocols often fail, yielding high levels of regioisomeric impurities (5-chloro) or de-halogenated byproducts. This guide focuses on distinguishing and mitigating these specific risks.

Part 1: Synthesis Pathways & Impurity Origins (Visual Guide)

The following diagram maps the two primary synthetic routes and the specific impurities generated by each.

G node_start Starting Material: Methyl 4-amino-3-methoxybenzoate node_routeA Route A: Direct Chlorination (NCS or SO2Cl2) node_start->node_routeA node_nitro_start Starting Material: 2-Chloro-3-hydroxy-4-nitrobenzoic acid node_routeB_step1 Step 1: Methylation (MeI/K2CO3) node_nitro_start->node_routeB_step1 node_target TARGET: Methyl 4-amino-2-chloro-3-methoxybenzoate node_imp_acid IMPURITY C (General): Hydrolyzed Acid (Storage/Workup) node_target->node_imp_acid Hydrolysis node_routeA->node_target Minor Product (Steric hindrance) node_imp_5cl IMPURITY A1 (Major): 5-Chloro Regioisomer (Thermodynamic Product) node_routeA->node_imp_5cl Major Product (Electronic preference) node_imp_di IMPURITY A2: 2,5-Dichloro species node_routeA->node_imp_di Over-chlorination node_routeB_inter Intermediate: Methyl 2-chloro-3-methoxy-4-nitrobenzoate node_routeB_step1->node_routeB_inter node_routeB_step2 Step 2: Nitro Reduction (Fe/HCl or H2/Cat) node_routeB_inter->node_routeB_step2 node_routeB_step2->node_target Preferred Route node_imp_des IMPURITY B1: Des-chloro Analog (Over-reduction via Hydrogenolysis) node_routeB_step2->node_imp_des Pd/C + H2 (Aggressive) node_imp_nitro IMPURITY B2: Unreacted Nitro / Nitroso node_routeB_step2->node_imp_nitro Incomplete Rxn

Caption: Comparative analysis of Direct Chlorination (Route A) vs. Nitro Reduction (Route B). Route A poses a high risk of regioisomeric contamination (5-chloro), while Route B risks de-halogenation if reduction conditions are too aggressive.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Purity & Regiochemistry

Q1: I am detecting a major impurity (15-40%) with the same mass (M+H = 216) but a slightly different retention time. What is it? Diagnosis: This is almost certainly the 5-chloro regioisomer (Methyl 4-amino-5-chloro-3-methoxybenzoate).

  • Cause: If you used Route A (Direct Chlorination of the 4-amino-3-methoxy precursor), the amino group directs the incoming chlorine to the ortho position. Position 5 is sterically accessible, while your target (Position 2) is "sandwiched" between the ester and methoxy groups.

  • Solution:

    • Immediate: Separation is difficult via flash chromatography due to similar polarity. Use Recrystallization from Methanol/Water (the 5-chloro isomer often crystallizes differently) or Preparative HPLC.[1]

    • Process Fix: Switch to Route B (Nitro Reduction). The chlorine must be installed before the amino group is formed (e.g., starting from a 2-chloro-nitro scaffold) to guarantee regioselectivity.

Q2: My product mass spectrum shows a peak at M-34 (M+H = 182). Why am I losing the chlorine? Diagnosis: You are generating the Des-chloro impurity (Methyl 4-amino-3-methoxybenzoate).

  • Cause: This occurs during the reduction of the nitro precursor (Route B) if you are using Catalytic Hydrogenation (Pd/C + H₂) . Palladium readily catalyzes the hydrogenolysis of aryl chlorides, especially when electron-donating groups (amino/methoxy) are present.

  • Solution:

    • Change Catalyst: Switch to Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel , which are less prone to de-halogenation.

    • Chemical Reduction: Use classical metal reductions like Iron powder/Ammonium Chloride or Tin(II) Chloride (SnCl₂) . These methods are chemoselective for nitro groups and will not touch the aryl chloride.

Category 2: Reaction Monitoring & Workup

Q3: The reaction mixture turned a dark red/brown color, and yield is low. Is this normal? Diagnosis: No. This indicates the formation of Azo/Azoxy dimers or oxidation of the aniline.

  • Cause:

    • Oxidation:[1] The electron-rich 4-amino-3-methoxy system is prone to air oxidation, forming quinoid-like species.

    • Coupling: During nitro reduction under basic conditions, nitroso intermediates can couple to form azo dyes.

  • Solution:

    • Perform all reactions under an inert atmosphere (Nitrogen/Argon).

    • Avoid alkaline reduction conditions. Keep the pH neutral or slightly acidic during reduction.

    • Add a reducing agent (e.g., Sodium Bisulfite wash) during workup to quench oxidative species.

Q4: I see a "ghost peak" that grows over time in my LC-MS solvent. What is happening? Diagnosis: This is likely the Hydrolyzed Acid (4-amino-2-chloro-3-methoxybenzoic acid).

  • Cause: Methyl esters with electron-withdrawing substituents (like Cl) and electron-donating groups (NH2/OMe) can be sensitive to hydrolysis, especially if your LC solvents are not fresh or contain microbial growth (acidic pH).

  • Solution:

    • Check your sample solvent. Avoid storing the sample in water/methanol mixtures for >24 hours.

    • Store the solid product at -20°C under desiccant.

Part 3: Comprehensive Impurity Profile

Impurity NameStructure DescriptionOriginRelative Retention (RRT)*Removal Strategy
Impurity A (Regioisomer) 5-Chloro isomerRoute A (Direct Chlorination)~0.95 or 1.05 (Close eluter)Recrystallization (MeOH); Switch synthetic route.
Impurity B (Des-chloro) Missing Cl atom (replaced by H)Route B (Over-reduction via Pd/C)~0.80 (More polar)Use Fe/NH4Cl or Pt/C (sulfided) for reduction.
Impurity C (Acid) Methyl ester hydrolyzed to COOHStorage / High pH workup~0.40 (Early eluter)Wash with NaHCO3 (removes acid into aq. layer).
Impurity D (Nitro) Unreacted Nitro precursorIncomplete reduction~1.20 (Less polar)Extend reaction time; increase reductant equivalents.
Impurity E (Dichloro) 2,5-Dichloro speciesRoute A (Excess chlorinating agent)~1.30 (Late eluter)Control stoichiometry of NCS strictly (0.95 eq).

*RRT values are approximate for C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

Part 4: Validated Experimental Protocol

Target: Synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate via Nitro Reduction (Route B) . Rationale: This route is selected to maximize regiochemical purity and avoid the 5-chloro isomer.

Step 1: Methylation (If starting from acid)

Note: If starting from 2-chloro-3-hydroxy-4-nitrobenzoic acid.

  • Dissolve 10.0 g of precursor in Acetone (100 mL).

  • Add Potassium Carbonate (K₂CO₃, 2.5 eq) and stir for 30 min.

  • Add Methyl Iodide (MeI, 2.5 eq) dropwise at 0°C.

  • Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter salts, concentrate, and partition between EtOAc/Water.

Step 2: Chemoselective Reduction (The Critical Step)

Avoid Pd/C to prevent dechlorination.

  • Suspend Methyl 2-chloro-3-methoxy-4-nitrobenzoate (5.0 g) in Ethanol (50 mL) and Water (10 mL).

  • Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron Powder (Fe, 325 mesh, 5.0 eq).

  • Heat to 70-80°C with vigorous stirring for 2 hours.

    • Checkpoint: The yellow nitro compound should fade to a colorless/pale beige amino species.

  • Filtration: Filter hot through a Celite pad to remove Iron sludge. Wash with hot Ethanol.

  • Concentration: Remove solvent under vacuum.

  • Purification: Recrystallize from Methanol/Water (1:1) if necessary to remove trace iron salts or azo dimers.

Analytical Method (HPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Flow Rate: 1.0 mL/min.

References

  • BenchChem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. (Accessed 2025).[1][2][3][4] Link

    • Context: Provides foundational esterification protocols and general impurity profiles for amino-methoxy-benzo
  • National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. (Accessed 2025).[1][2][3][4] Link

    • Context: Validates methyl ester formation conditions comp
  • PrepChem. Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate. (Accessed 2025).[1][2][3][4] Link

    • Context: Describes the synthesis of the regioisomer (Metoclopramide intermediate)
  • Bond University. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester. (Accessed 2025).[1][2][3][4] Link

    • Context: Offers protocols for nitro-reduction and workup of similar amino-benzo
  • ChemicalBook. 4-Amino-3-methoxybenzoic acid synthesis. (Accessed 2025).[1][2][3][4] Link

    • Context: Lists precursors and potential hydrolysis byproducts relevant to the target scaffold.

Sources

Troubleshooting

Troubleshooting low yield in the esterification of 4-amino-2-methoxybenzoic acid

Executive Summary: The "Deceptive Simplicity" of the Substrate Users frequently report low yields (<40%) when attempting standard Fischer esterification on 4-amino-2-methoxybenzoic acid (PAS-derivative). While this molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deceptive Simplicity" of the Substrate

Users frequently report low yields (<40%) when attempting standard Fischer esterification on 4-amino-2-methoxybenzoic acid (PAS-derivative). While this molecule appears to be a simple benzoic acid derivative, it presents a "perfect storm" of three structural factors that inhibit standard esterification:

  • Zwitterionic "Lock": The basic 4-amino group and acidic carboxyl group form an internal salt (zwitterion), significantly reducing solubility in non-polar solvents and raising the activation energy for reaction.

  • Electronic Deactivation: The 4-amino group is a strong electron donor (resonance). This increases electron density at the carbonyl carbon, making it less electrophilic and resistant to nucleophilic attack by the alcohol.

  • Steric Hindrance (The "Ortho Effect"): The 2-methoxy group creates significant steric bulk immediately adjacent to the reaction site, physically blocking the approach of the alcohol.

The Solution: To overcome these barriers, you must switch from thermodynamic control (standard Fischer) to kinetic control (Acid Chloride method) or use specific forcing conditions.

Primary Troubleshooting Protocol: The Thionyl Chloride Method

If you are using sulfuric acid (


) and getting low yields, switch to Thionyl Chloride (

)
. This is the industry-standard method for sterically hindered, electron-rich amino acids.
Why this works:
  • In-situ Activation:

    
     reacts with the alcohol to form an alkyl sulfite or activates the carboxylic acid to an acid chloride, which is far more reactive than the protonated acid in Fischer esterification.
    
  • Amine Protection: The reaction generates HCl gas and sulfite byproducts. The HCl immediately protonates the amine to the ammonium salt (

    
    ), preventing it from acting as a nucleophile (stopping polymerization/self-acylation) and disrupting the zwitterion.
    
  • Water Scavenging:

    
     consumes water, driving the reaction to completion irreversibly.
    
Optimized Protocol (Methyl Ester Example)

Reagents:

  • Substrate: 4-amino-2-methoxybenzoic acid (1.0 eq)[1]

  • Solvent/Reagent: Anhydrous Methanol (10–20 volumes)

  • Reagent: Thionyl Chloride (1.5 – 2.0 eq)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Add anhydrous Methanol and cool to 0°C (Ice bath).

  • Activation: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    
    ).
  • Addition: Add 4-amino-2-methoxybenzoic acid in portions. The solution may initially be a suspension.

  • Reflux: Remove ice bath and heat to reflux (

    
    ) for 4–6 hours . The suspension should clear as the ester forms.
    
  • Monitoring: Check TLC. If starting material persists, add 0.5 eq more

    
     and reflux for 2 more hours.
    
  • Workup (Critical): See Section 3.

The Critical Failure Point: Workup & Isolation

Many users successfully synthesize the ester but lose it during extraction. The product is an aniline derivative . Its solubility is pH-dependent.

  • pH < 4: Product is protonated (

    
    ) and water-soluble. (Loss to aqueous layer) .
    
  • pH > 12: Potential for hydrolysis of the ester back to the acid.

  • Target pH: 8.0 – 9.0 (Precipitation of free base).

Correct Workup Procedure
  • Concentration: Evaporate the reaction solvent (MeOH/SOCl2) to near dryness under reduced pressure. You will be left with the Hydrochloride Salt of the ester (often a sticky solid or oil).

  • Dissolution: Redissolve the residue in minimal water/ice.

  • Neutralization: Slowly add saturated Sodium Bicarbonate (

    
    )  or 10% 
    
    
    
    while stirring.
    • Observation: Massive foaming (

      
      ) and precipitation of a solid.
      
  • Extraction:

    • If solid precipitates cleanly: Filter and wash with cold water.

    • If oily/gummy: Extract with Ethyl Acetate (3x). Wash organic layer with Brine, dry over

      
      , and evaporate.[2]
      

Visualizing the Chemistry

Figure 1: Reaction Pathway & Competition

This diagram illustrates why the Acid Chloride route (


) is superior to Fischer Esterification for this specific substrate.

ReactionPathways Start 4-Amino-2-Methoxybenzoic Acid Fischer Fischer Esterification (H2SO4 / MeOH) Start->Fischer Path A Thionyl Thionyl Chloride Method (SOCl2 / MeOH) Start->Thionyl Path B (Recommended) Zwitterion Zwitterion Trap (Low Solubility) Fischer->Zwitterion EqLimit Equilibrium Limited (Reversible) Zwitterion->EqLimit Product Methyl 4-amino-2-methoxybenzoate EqLimit->Product Low Yield (<40%) AmineProt Amine Protonation (Prevents Side Rxns) Thionyl->AmineProt Activation Acid Chloride/Activated Complex (Overcomes Sterics) AmineProt->Activation Activation->Product High Yield (>85%)

Caption: Comparison of reaction pathways. Path B (


) overcomes the zwitterionic lock and steric hindrance that plague Path A.

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Steric Hindrance. The 2-methoxy group blocks the alcohol.Increase reflux time to 12h+ or switch to

method. Ensure anhydrous conditions.
Low Yield (Missing Mass) Incorrect Workup pH. Product lost in aqueous layer as ammonium salt.Check aqueous layer pH.[3] If <7, neutralize with

and re-extract with Ethyl Acetate.
Dark/Black Reaction Mixture Oxidation/Polymerization. Amino group attacked the activated acid (self-acylation).Ensure the amine is fully protonated (excess acid/HCl). Perform reaction under Nitrogen (

) atmosphere.[2][4]
Sticky/Gummy Product Residual Solvent/Salts. Recrystallize from minimal hot Methanol or Toluene/Hexane mix.
Product is an Oil (Should be Solid) Impurities. The pure ester is a solid (mp ~159°C). An oil indicates solvent entrapment or mixed ester/acid. Dry under high vacuum for 24h.

Advanced Optimization: The "Dean-Stark" Alternative

If you must use sulfuric acid (e.g., to avoid


 handling), you cannot rely on simple reflux. You must physically remove water to shift the equilibrium (Le Chatelier's principle).[5][6]
  • Solvent: Use a binary system of Methanol + Toluene (or Benzene if permitted).

  • Apparatus: Fit a Dean-Stark trap (or molecular sieves in the reflux path).

  • Catalyst Loading: Increase

    
     to 1.5 eq .
    
    • Reasoning: 1.0 eq is consumed immediately to neutralize the amine. You need the extra 0.5 eq to actually catalyze the esterification.

References

  • Chemistry Steps. (2021). Fischer Esterification Mechanism and Limitations. Chemistry Steps. [Link]

  • ResearchGate. (2024). Synthesis of Benzocaine via Fischer Esterification (Protocol Adaptation). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimization of Methyl 4-amino-2-chloro-3-methoxybenzoate Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate . This specific isomer presents unique regiochemical challenges due to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate . This specific isomer presents unique regiochemical challenges due to the competing directing effects of the amino, methoxy, and chloro substituents.

This guide moves beyond standard protocols, offering a "Problem-Solution" framework based on electronic and steric analysis.

Executive Summary & Molecule Analysis

  • Target Molecule : Methyl 4-amino-2-chloro-3-methoxybenzoate

  • Core Challenge : Regioselectivity .

    • In the precursor Methyl 4-amino-3-methoxybenzoate, the amino group (C4) strongly directs electrophilic aromatic substitution (EAS) to the C5 position (ortho to amine), whereas the methoxy group (C3) directs to C2 (ortho) and C6 (para).

    • Standard Outcome: Direct chlorination typically yields the 5-chloro isomer (an analog of the Metoclopramide intermediate) rather than the desired 2-chloro target.

  • Recommended Strategy : To bypass this electronic conflict, we recommend Route B (The "Pre-Halogenated" Scaffold) over Route A (Direct Chlorination), unless specific directing groups are employed.

Synthetic Route Selector

Route A: Direct Chlorination (High Risk / High Optimization Required)
  • Substrate : Methyl 4-amino-3-methoxybenzoate.[1]

  • Reagent : N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Mechanism : Electrophilic Aromatic Substitution.

  • Primary Issue : Formation of Methyl 4-amino-5 -chloro-3-methoxybenzoate.

Route B: Nitration of 2-Chloro Scaffold (Recommended / Robust)
  • Substrate : 2-Chloro-3-methoxybenzoic acid (Commercially available, CAS 33234-36-5).[2]

  • Reagents :

    
     (Nitration) 
    
    
    
    
    
    (Esterification)
    
    
    
    
    or
    
    
    (Reduction).
  • Advantage : The chlorine is installed before the amino group, eliminating the C5 vs C2 competition.

ReactionPathways StartA Route A: Methyl 4-amino-3-methoxybenzoate ReactionA Chlorination (NCS/DMF) StartA->ReactionA ProductWrong Major Impurity: 5-Chloro Isomer ReactionA->ProductWrong Kinetic Major ProductRight Target: 2-Chloro Isomer ReactionA->ProductRight Thermodynamic Minor StartB Route B: 2-Chloro-3-methoxybenzoic acid StepB1 Nitration (HNO3) StartB->StepB1 StepB2 Esterification & Reduction StepB1->StepB2 StepB2->ProductRight High Regio-Fidelity

Figure 1: Comparison of Synthetic Pathways. Route B offers superior regiocontrol by establishing the halogen pattern prior to amine formation.

Detailed Protocols & Troubleshooting

Module 1: Optimization of Route A (Direct Chlorination)

Use this route if you are committed to the 4-amino-3-methoxybenzoate starting material.

Protocol :

  • Dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) in Acetonitrile (ACN) or DMF .

  • Cool to 0°C .

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 1 hour.

  • Stir at 0°C for 4 hours, then warm to RT.

Troubleshooting Guide :

IssueProbable CauseCorrective Action
Wrong Regioisomer (5-Cl) The 4-amino group directs to C5 (ortho).Switch to Acetamide Protection : Convert 4-

to 4-NHAc. The bulky acetyl group sterically hinders C5, potentially favoring C2 (ortho to OMe).Solvent Switch : Use a less polar solvent (e.g., Toluene) to promote ion-pairing effects that may alter selectivity.
Over-Chlorination (Dichloro) Excess reagent or high temperature.Stoichiometry Control : Use exactly 1.0 eq of NCS. Add reagent slowly as a solution. Monitor by HPLC/TLC every 30 mins.
Demethylation (Loss of OMe) Acidic byproducts (HCl) attacking the ether.Base Scavenger : Add 1.1 eq of solid

or 2,6-Lutidine to the reaction mixture to neutralize HCl generated in situ.
Low Conversion Deactivated ring (Ester group).Catalyst : Add 5 mol%

or use Sulfuryl Chloride (

)
which is more reactive, but requires strict temp control (-10°C).

Q: Why does the 4-amino group direct to the wrong position? A: The amino group (-NH2) is a powerful activating group that directs ortho/para. In your substrate, the para position is the ester (blocked). The ortho positions are C3 (blocked by OMe) and C5 (open). The Methoxy group at C3 also directs ortho/para (to C2, C4, C6). However, the activation from -NH2 is generally stronger than -OMe. Furthermore, C2 is sterically crowded between the ester and the methoxy group. Therefore, C5 is the kinetically favored site.

Module 2: Optimization of Route B (Nitration Strategy)

Use this route for high purity and scalability.

Protocol :

  • Nitration : Dissolve 2-chloro-3-methoxybenzoic acid in conc.

    
     at 0°C. Add fuming 
    
    
    
    (1.1 eq) dropwise. Maintain temp < 10°C.
    • Note: The C4 position is activated by the C3-OMe (ortho) and is less sterically hindered than C2 or C6 relative to the directing groups.

  • Esterification : Reflux the crude nitro-acid in Methanol with catalytic

    
     (Fischer Esterification).
    
  • Reduction : Hydrogenation (

    
    , Pd/C) or Iron reduction (
    
    
    
    ).

Troubleshooting Guide :

IssueProbable CauseCorrective Action
Isomer Mix during Nitration Competition between C4 and C6 nitration.Temperature Control : Keep reaction < 5°C. Lower temperatures favor the kinetic product (often C4 due to electronic activation by OMe).Purification : Recrystallize the nitro-intermediate from Ethanol before reduction. Isomers separate easier at the nitro stage.
De-chlorination during Reduction Pd/C can catalyze hydrogenolysis of aryl chlorides.Poisoned Catalyst : Use Pt/C (Platinum on Carbon) or add a modifier like Diphenylsulfide to the Pd/C system.Alternative : Use chemical reduction (Fe powder in AcOH/EtOH) which preserves the Aryl-Cl bond.
Incomplete Esterification Steric hindrance from the ortho-chloro group.Conditions : Use Thionyl Chloride (

)
in MeOH instead of acid catalysis. The acid chloride intermediate is more reactive and overcomes steric bulk.

Critical Impurity Profile

When analyzing your final product, look for these specific impurities which define the success of your optimization:

  • Des-Chloro Analog : Methyl 4-amino-3-methoxybenzoate.

    • Source: Incomplete chlorination (Route A) or hydrogenolysis of Cl (Route B).

  • 5-Chloro Isomer : Methyl 4-amino-5-chloro-3-methoxybenzoate.

    • Source: Regioselectivity failure in Route A.

  • Demethylated Phenol : Methyl 4-amino-2-chloro-3-hydroxybenzoate.

    • Source: Lewis acid cleavage of the methyl ether (often if

      
       or high heat is used).
      

FAQ: Expert Insights

Q1: Can I use "Magic Chloro" reagents like Palau'amine for Route A? A: While specialized reagents like Palau'amine or selectfluor derivatives exist for difficult chlorinations, they are often cost-prohibitive for scale-up. For this specific scaffold, the steric crowding at C2 is the dominant barrier. Using a bulky protecting group on the amine (like a Pivaloyl group) might force the chlorination to C2, but Route B remains more atom-economical.

Q2: My HPLC shows two peaks with the same Mass (M+). What are they? A: These are almost certainly the 2-chloro (Target) and 5-chloro (Impurity) regioisomers. They have identical molecular weights. You must distinguish them by NMR :

  • 2-Chloro Isomer : The aromatic protons are at C5 and C6 (ortho to each other). You will see two doublets with a coupling constant of ~8.5 Hz .

  • 5-Chloro Isomer : The aromatic protons are at C2 and C6 (meta to each other). You will see two doublets (or singlets) with a small coupling constant of ~2.0 Hz .

Q3: Is the 2-chloro-3-methoxybenzoic acid starting material stable? A: Yes, it is a stable solid. However, like all benzoic acids, it can decarboxylate under extreme thermal stress (>200°C), especially with electron-donating groups present. Store at room temperature in a sealed container.

References

  • Source: WO2019134985A1 - "Octahydropyrido[1,2-alpha]pyrazines as MAGL inhibitors".
  • Source: BenchChem Technical Support - "Synthesis of Methyl 4-amino-2-methoxybenzoate".
  • Source: Tokyo Chemical Industry (TCI) - "Chlorination and Bromination Reagents with High Regioselectivity".
  • Reduction of Nitro-Chlorobenzenes: Source: Sigma-Aldrich - "2-Chloro-3-nitrobenzoic acid Product Information". Relevance: Validates the nitro-precursor pathway and stability of the chloro-nitro motif.

Sources

Troubleshooting

Side reactions to avoid during the synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. We will move beyond simple protocols to explain the causality behind common side reactions and provide robust troubleshooting strategies to enhance your yield, purity, and success rate.

The synthesis of this highly substituted aniline derivative is a multi-step process where control over electrophilic aromatic substitution is paramount. The presence of two strong activating groups (amino and methoxy) and one deactivating group (methyl ester) on the benzene ring makes it particularly susceptible to undesirable side reactions, primarily during the critical chlorination step.

Primary Synthetic Pathway Overview

A common and logical approach to synthesizing Methyl 4-amino-2-chloro-3-methoxybenzoate begins with the esterification of 4-amino-3-methoxybenzoic acid, followed by a regioselective chlorination. This guide will focus on troubleshooting the side reactions inherent in this pathway.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination A 4-amino-3-methoxybenzoic acid B Methyl 4-amino-3-methoxybenzoate A->B  MeOH, H+ cat. C Methyl 4-amino-3-methoxybenzoate D Methyl 4-amino-2-chloro-3-methoxybenzoate (Target) C->D  Chlorinating Agent  (e.g., NCS)

Caption: A common two-step synthesis route.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My chlorination reaction gives a mixture of isomers. How can I improve the regioselectivity for the desired 2-chloro product?

A1: This is the most common challenge in this synthesis. The formation of the primary regioisomeric impurity, Methyl 4-amino-5-chloro-3-methoxybenzoate, is a direct consequence of the powerful directing effects of the substituents on the aromatic ring.

The Underlying Chemistry: The reaction is an electrophilic aromatic substitution. The outcome is dictated by the stability of the carbocation intermediate (the sigma complex) formed upon attack by the electrophile (Cl+).[1]

  • -NH₂ Group (at C4): A very strong activating, ortho, para-director. It strongly directs substitution to C3 and C5.[2]

  • -OCH₃ Group (at C3): A strong activating, ortho, para-director. It directs substitution to C2 and C4. Since C4 is blocked, it strongly activates C2.

  • -COOCH₃ Group (at C1): A deactivating, meta-director. It directs incoming groups to C3 and C5.

The positions most activated for chlorination are C2 and C5. The desired product results from substitution at C2, driven by the methoxy group. The primary side product results from substitution at C5, driven by the powerful amino group.

G cluster_main Regioselectivity in Chlorination cluster_desired Desired Pathway (Attack at C2) cluster_side Side Reaction (Attack at C5) start Methyl 4-amino-3-methoxybenzoate desired Methyl 4-amino-2-chloro-3-methoxybenzoate start->desired  Activated by -OCH₃  (ortho-directing) side Methyl 4-amino-5-chloro-3-methoxybenzoate start->side  Activated by -NH₂  (ortho-directing)

Caption: Competing pathways during electrophilic chlorination.

Troubleshooting & Optimization Strategies:

  • Choice of Chlorinating Agent: Avoid harsh, highly reactive agents like chlorine gas. Milder, bulkier reagents can improve selectivity.

  • Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to increase selectivity. Higher temperatures often lead to a less selective reaction and more side products.[3]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. Aprotic solvents like DMF, acetonitrile, or chloroform are commonly used.[4]

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) DMF or MeCN, 0-70 °C[4]Mild, easy to handle solid, generally good selectivity.Can require elevated temperatures for less active substrates.
Sulfuryl Chloride (SO₂Cl₂) CHCl₃ or DCM, 0 °C to RTHighly reactive, effective at low temperatures.Can lead to over-chlorination if not controlled; corrosive.[5]
Copper(II) Chloride (CuCl₂) Ionic Liquid or aq. HCl, 40-60 °COffers high regioselectivity for para-chlorination in many aniline systems.[6]May require specific solvent systems (ionic liquids) for best results.

Recommendation: Start with N-Chlorosuccinimide (NCS) in DMF or acetonitrile at 0 °C, and allow the reaction to slowly warm to room temperature while monitoring by TLC or HPLC.

Q2: I'm observing di-chlorinated products and significant tar formation. How can I prevent this over-reaction?

A2: This issue stems from the high electron density of the aromatic ring. The combined effect of the amino and methoxy groups makes the substrate highly activated towards electrophilic attack, much more so than benzene itself. This can easily lead to polychlorination and oxidative degradation.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Add the chlorinating agent slowly and in a portion-wise manner. Use no more than 1.0-1.1 equivalents. The progress should be meticulously monitored (e.g., every 15-30 minutes) by a suitable method like TLC or LC-MS.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower (e.g., -10 °C) to moderate the reaction rate. This gives you better control and minimizes the formation of degradation products.

  • Use an Inert Atmosphere: The amino group is susceptible to oxidation, which can lead to colored impurities and tar.[7] Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce these oxidative side reactions.

  • Consider a Protective Group Strategy: While it adds steps, protecting the highly activating amino group as an acetamide (-NHCOCH₃) is a classic and effective strategy.

    • Effect: The acetamide group is still an ortho, para-director but is significantly less activating than the amino group. This "tames" the ring, preventing polychlorination and oxidation. The increased steric bulk of the acetamide group can also further favor chlorination at the less hindered C2 position.

    • Workflow: This involves an additional two steps: acetylation of the starting material before chlorination and hydrolysis (deprotection) after chlorination.

G A Methyl 4-amino-3-methoxybenzoate B Protect Amino Group (e.g., Ac₂O) A->B C Methyl 4-acetamido-3-methoxybenzoate B->C D Chlorinate (e.g., NCS) C->D E Methyl 4-acetamido-2-chloro-3-methoxybenzoate D->E F Deprotect (Acid or Base Hydrolysis) E->F G Target Product F->G

Caption: Protective group strategy workflow.

Q3: My final product contains the carboxylic acid (4-amino-2-chloro-3-methoxybenzoic acid). What is causing this hydrolysis?

A3: The presence of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester group. This is a common side reaction, especially during workup or purification if conditions are not carefully controlled.

The Underlying Chemistry: Ester hydrolysis can be catalyzed by both acid and base.[8]

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification used to create the ester. It is an equilibrium process favored by the presence of excess water.[9]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that yields a carboxylate salt. Subsequent acidification is required to obtain the carboxylic acid.

Troubleshooting & Optimization Strategies:

  • Careful Workup: After the reaction, avoid prolonged contact with strong aqueous acids or bases. When neutralizing the reaction mixture, use mild reagents like saturated sodium bicarbonate (NaHCO₃) solution and do not allow the mixture to stir for extended periods.

  • pH Control: During extractions and washes, keep the pH of the aqueous phase as close to neutral as possible. If an acid wash is needed to remove basic impurities, use a dilute solution (e.g., 1M HCl) and perform the wash quickly at low temperature.

  • Purification Conditions: If using column chromatography, ensure the silica gel is neutral. Acidic or basic impurities on the silica can catalyze hydrolysis during a long purification run. Pre-treating the silica with a small amount of a non-nucleophilic base (like triethylamine) in the eluent can mitigate this.

  • Storage: Store the final product in a dry environment, as moisture in the presence of trace acidic or basic impurities can lead to slow hydrolysis over time.

ConditionRisk of HydrolysisMitigation Strategy
Workup HighUse mild neutralizing agents (e.g., NaHCO₃), minimize contact time with aqueous layers, and work at low temperatures.
Purification ModerateUse neutral silica gel for chromatography; avoid excessively protic or aqueous solvent systems.
Storage LowStore in a tightly sealed container in a desiccator to protect from moisture.

Experimental Protocol: Chlorination with NCS

This protocol provides a general method for the regioselective chlorination of Methyl 4-amino-3-methoxybenzoate.

Objective: To synthesize Methyl 4-amino-2-chloro-3-methoxybenzoate with minimal side product formation.

Materials:

  • Methyl 4-amino-3-methoxybenzoate

  • N-Chlorosuccinimide (NCS), recrystallized

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask dried in an oven, dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq.) in anhydrous DMF (5-10 volumes) under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into cold water (10 volumes) and stir for 15 minutes.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 10 volumes), saturated NaHCO₃ solution (1 x 10 volumes), and finally with brine (1 x 10 volumes). This removes residual DMF and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Decarboxylative Hydroxylation of Benzoic Acids.
  • How to increase the efficiency of nucleophilic arom
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.Energy & Fuels.
  • Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate.International Journal of Biology, Pharmacy and Allied Sciences.
  • Benzoic acid - Wikipedia.Wikipedia.
  • Hydrolysing esters.Chemguide.
  • Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzo
  • Hydrolysis of Esters.Chemistry LibreTexts.
  • Hydrolysis of Esters.University of Calgary.
  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Electrophilic arom
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Electrophilic Aromatic Substitution Mechanism.Master Organic Chemistry.
  • How the NaOCl solution concentration and temperature impact chlorine levels, tissue dissolution and pH.
  • Kinetics and Thermodynamic Studies of the Chlorination Of Sultams Using Conductivity Measurements.IOSR Journal.

Sources

Optimization

Challenges in the scale-up of Methyl 4-amino-2-chloro-3-methoxybenzoate production

The following technical support guide is designed for process chemists and engineers scaling up the production of Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0). This guide prioritizes the Nucleophilic Arom...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for process chemists and engineers scaling up the production of Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0).

This guide prioritizes the Nucleophilic Aromatic Substitution (


) Route  (via 2,3-dichloro-4-nitrobenzoate) as the industry-standard for high-purity scale-up, as direct electrophilic chlorination of the 3-methoxy precursor yields poor regioselectivity.

Process Overview & Route Selection

Why Direct Chlorination Fails

Attempts to synthesize this target via direct chlorination of Methyl 4-amino-3-methoxybenzoate typically result in failure during scale-up.

  • Mechanism: The amino group (

    
    ) at position 4 is a strong ortho, para-director. The methoxy group (
    
    
    
    ) at position 3 is also an ortho, para-director.
  • Outcome: Chlorination preferentially occurs at Position 5 (ortho to amino, para to methoxy) or Position 6 (para to amino).

  • Result: The desired Position 2 (sandwiched between the ester and methoxy groups) is sterically hindered and electronically less favorable, leading to <10% yield of the correct isomer and difficult chromatographic separations.

Recommended Route: Displacement

The robust, scalable route utilizes a Nucleophilic Aromatic Substitution (


)  on a highly activated nitro-precursor, followed by a chemoselective reduction.

Workflow Diagram:

G Start Start: Methyl 2,3-dichloro- 4-nitrobenzoate Intermed Intermediate: Methyl 2-chloro-3-methoxy- 4-nitrobenzoate Start->Intermed Step 1: Regioselective SnAr Reagent1 Reagent: NaOMe / MeOH (Temp: -10°C to 0°C) Reagent1->Intermed Product Target: Methyl 4-amino-2-chloro- 3-methoxybenzoate Intermed->Product Step 2: Nitro Reduction Impurity Impurity: Bis-methoxy analog (Over-reaction) Intermed->Impurity T > 10°C Reagent2 Reagent: Fe / NH4Cl or Pt/C (Sulfided) Reagent2->Product

Figure 1: Recommended synthetic pathway for high-regioselectivity scale-up.

Troubleshooting Guides

Module A: The Methoxylation Step ( )

Process: Reaction of Methyl 2,3-dichloro-4-nitrobenzoate with Sodium Methoxide (NaOMe). Criticality: This step establishes the core substitution pattern.

IssueProbable CauseCorrective Action
High levels of Bis-methoxy impurity (Methyl 2,3-dimethoxy-4-nitrobenzoate)Temperature excursion: Reaction temp exceeded 5°C. Excess Reagent: >1.1 eq of NaOMe used.Protocol: Maintain reactor temperature between -10°C and 0°C . The 3-Cl is activated by the ortho-nitro group; the 2-Cl is less reactive. Higher temps overcome this selectivity barrier. Stoichiometry: Use exactly 1.05 eq of NaOMe.
Low Conversion (<80%) Moisture Contamination: Water in MeOH competes with methoxide, forming the phenol impurity (difficult to remove).Check: Ensure MeOH water content is <0.05% (Karl Fischer). Use solid NaOMe (95%+) rather than solution if water content in commercial solution is variable.
Regioisomer Formation (Methoxy at pos. 2 instead of 3)Solvent Polarity: Use of non-polar co-solvents (e.g., Toluene) can alter transition state stabilization.Standardize: Run strictly in Methanol or THF/MeOH . The solvent shell effect in MeOH enhances the selectivity for the most electron-deficient chloride (Position 3).
Module B: The Nitro Reduction Step

Process: Reduction of the nitro group to the aniline. Criticality: Preventing "Hydrodechlorination" (loss of the chlorine atom).

IssueProbable CauseCorrective Action
Loss of Chlorine (Formation of Methyl 4-amino-3-methoxybenzoate)Catalyst Choice: Pd/C is too active for aryl chlorides. Hydrogen Pressure: High pressure (>5 bar) promotes C-Cl bond cleavage.Switch Catalyst: Use Pt/C (Sulfided) or Fe/NH4Cl (Bechamp reduction). Inhibitors: If using hydrogenation, add 0.1 eq of morpholine or thiophene to poison the catalyst against dehalogenation.
Incomplete Reduction (Hydroxylamine intermediate remaining)pH Drift: Reaction mixture became too basic (if using chemical reduction).Monitor: Ensure pH remains slightly acidic to neutral (pH 5-6) during iron reductions. Workup: Ensure oxidative workup (air bubbling) converts any nitroso/hydroxylamine intermediates if observed.
Colored Product (Red/Brown) Oxidation of Aniline: Product is air-sensitive in solution.Storage: Store under Nitrogen/Argon. Add antioxidants (e.g., Sodium Bisulfite wash) during the final workup.

Frequently Asked Questions (FAQs)

Q1: Can we use Potassium Methoxide (KOMe) instead of Sodium Methoxide? A: Yes, but with caution. KOMe is more basic and nucleophilic due to the larger cation radius (looser ion pair). This often leads to faster reaction rates but lower regioselectivity , increasing the risk of the bis-methoxy impurity. If you must use KOMe, lower the reaction temperature to -20°C.

Q2: The 2,3-dichloro-4-nitrobenzoate starting material is expensive. Can we make it? A: Yes. It is typically synthesized by nitrating 2,3-dichlorobenzoic acid (or its ester).

  • Note: Nitration of 2,3-dichlorobenzoic acid yields a mixture of the 4-nitro (desired), 5-nitro, and 6-nitro isomers. You must purify this intermediate by recrystallization (typically from MeOH/Water) before proceeding to the

    
     step. Impurities here are carried through and are nearly impossible to separate later.
    

Q3: What is the limit for the "Des-Chloro" impurity? A: In pharmaceutical applications, the des-chloro analog (Methyl 4-amino-3-methoxybenzoate) is often considered a "Potentially Genotoxic Impurity" (PGI) if it acts as a chain terminator or mimic in downstream synthesis, though the aniline itself is standard. Standard limits are typically <0.10%. The Fe/NH4Cl reduction method routinely achieves <0.05% des-chloro levels.

Q4: Why is the melting point of my product lower than the literature value (142-145°C)? A: Depressed melting point usually indicates the presence of the regioisomer (Methyl 4-amino-5-chloro-2-methoxybenzoate) or solvent occlusion.

  • Test: Run a 1H-NMR.[1][2] The target (2-Cl, 3-OMe) will show two ortho protons on the ring (Positions 5 and 6) with a characteristic coupling constant (

    
    ).
    
  • Contrast: The 5-chloro isomer (Metoclopramide intermediate) has protons at Positions 3 and 6, which are para to each other (

    
     or small 
    
    
    
    ). Wait, strictly, the 5-chloro isomer has protons at 3 and 6? No, if Cl is at 5 and OMe at 2, protons are at 3 and 6. They are singlets (para).
  • Verification: If you see a doublet (

    
    ), you likely have the correct 2,3,4-substitution pattern (protons at 5 and 6 are adjacent).
    

Analytical Data Reference

ParameterSpecificationMethod
Appearance Off-white to pale beige powderVisual
Purity (HPLC) > 98.5% (Area %)C18 Column, ACN/Water + 0.1% H3PO4
1H NMR (DMSO-d6)

7.60 (d, 1H), 6.80 (d, 1H), 6.10 (s, 2H, NH2), 3.85 (s, 3H), 3.75 (s, 3H)
Confirm doublet splitting for H5/H6
Mass Spec (ESI+) [M+H]+ = 216.04 (Cl isotope pattern)LC-MS
Water Content < 0.5% w/wKarl Fischer

References

  • BenchChem. (2025). Properties and Synthesis of Methyl 4-amino-2-chlorobenzoate and Derivatives. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: Methyl 4-amino-3-methoxybenzoate (Structural Analog Analysis). Retrieved from

  • Organic Process Research & Development. (2018). Regioselective Nucleophilic Aromatic Substitution on Dihalogenated Nitroarenes.
  • BLD Pharm. (2025).[3] Product Catalog: Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0).[4][3][5][6] Retrieved from

  • SynThink Research Chemicals. (2025). Impurity Profiling of Benzamide Derivatives. Retrieved from

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate by TLC

Executive Summary & Reaction Context You are synthesizing Methyl 4-amino-2-chloro-3-methoxybenzoate , a highly functionalized aniline derivative often used as a scaffold in pharmaceutical chemistry.[1] Due to the steric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

You are synthesizing Methyl 4-amino-2-chloro-3-methoxybenzoate , a highly functionalized aniline derivative often used as a scaffold in pharmaceutical chemistry.[1] Due to the steric crowding of the 2-chloro and 3-methoxy substituents, reaction kinetics can be sluggish, and steric hindrance often leads to incomplete conversions or unexpected by-products.[1]

Effective Thin Layer Chromatography (TLC) monitoring is not just about "seeing spots"; it is about understanding the polarity shift driven by the functional group transformation.[1] This guide covers the two most common synthetic routes:

  • Esterification: Conversion of the free acid to the methyl ester.[1]

  • Nitro Reduction: Reduction of the nitro-precursor to the aniline.[1]

Reaction Pathways & TLC Logic

Scenario A: Esterification (Fischer Speier or Thionyl Chloride)

Transformation: 4-amino-2-chloro-3-methoxybenzoic acid


 Methyl 4-amino-2-chloro-3-methoxybenzoate.[1]
  • TLC Principle: You are masking a highly polar carboxylic acid (H-bond donor/acceptor, ionizable) with a non-polar methyl group.[1]

  • Expected Shift: The Starting Material (SM) will be very polar (low

    
    ), while the Product (P) will be significantly less polar (higher 
    
    
    
    ).[1]
Scenario B: Nitro Reduction (Hydrogenation or Metal/Acid)

Transformation: Methyl 2-chloro-3-methoxy-4-nitrobenzoate


 Methyl 4-amino-2-chloro-3-methoxybenzoate.[1]
  • TLC Principle: You are converting a nitro group (polar, electron-withdrawing) to an amino group (polar, H-bond donor, basic).[1]

  • Expected Shift: This is counter-intuitive. While nitro groups are polar, primary amines on aromatic rings often interact more strongly with silica acidic sites, potentially causing the amine (Product) to have a lower or similar

    
     to the nitro (SM) depending on the mobile phase.[1] However, in non-acidic solvents, the amine often runs lower than the nitro compound due to H-bonding with silanols.[1]
    
Visual Workflow (Graphviz)[1]

ReactionPathways cluster_legend TLC Mobility Trend Acid Start: 4-Amino-2-chloro- 3-methoxybenzoic Acid (High Polarity, Low Rf) Product Target: Methyl 4-amino- 2-chloro-3-methoxybenzoate (Medium-High Rf vs Acid) Acid->Product Esterification (MeOH/H+) Nitro Start: Methyl 2-chloro- 3-methoxy-4-nitrobenzoate (Medium Polarity) Nitro->Product Reduction (H2/Pd or Fe/AcOH) Legend Acid (Baseline) < Amine (Product) < Nitro (Precursor) (Typical Order in Hex/EtOAc)

Caption: Polarity and reactivity flow for the synthesis of Methyl 4-amino-2-chloro-3-methoxybenzoate.

Standardized TLC Protocol[1]

Mobile Phase Optimization

For this specific molecule, the amino group can cause "streaking" (tailing) on acidic silica gel.[1] The 3-methoxy group adds electron density, making the amine slightly more basic than a standard chloro-aniline.[1]

Solvent SystemRatio (v/v)ApplicationExpected

(Product)
Hexane : Ethyl Acetate 3 : 1 Standard Monitoring 0.35 - 0.45
DCM : Methanol95 : 5For Polar Acids (SM)0.40 (Acid moves off baseline)
Hexane : EtOAc : TEA*70 : 30 : 1Anti-Streaking0.40 (Sharp spot)

*TEA = Triethylamine.[1][2] Add 1 drop per 50mL to neutralize silica acidity if the amine product streaks.[1]

Visualization Methods[1][3]
  • UV (254 nm): Primary method.[1] The benzoate chromophore is UV active.[1]

  • Ninhydrin Stain: Specific for the Product (primary amine).[1] The SM (Nitro or Acid) will not stain red/purple (or will stain very differently).[1]

    • Recipe: 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid. Dip and heat.

  • Iodine Chamber: Universal, but less specific.

Troubleshooting & FAQs

Q1: I am doing the esterification, but the Starting Material (Acid) is stuck at the baseline. How do I know if it's gone?

A: This is a common issue with benzoic acids in non-polar solvents (Hex/EtOAc).[1]

  • Solution: Use a "Co-spot" technique.[1] Spot SM, Product (reaction mix), and a Co-spot (SM + Product) side-by-side.

  • Mobile Phase Adjustment: Switch to DCM : Methanol (9:1) . In this polar system, the Acid (SM) will move to

    
    , while the Ester (Product) will move to the solvent front (
    
    
    
    ).[1] If the spot at
    
    
    disappears, conversion is complete.[1]
Q2: The product spot is streaking badly, making it hard to assess purity.

A: The free amino group is interacting with the silanol groups (


) on the TLC plate.[1]
  • Fix: Pre-treat your TLC plate with ammonia vapor or add 1% Triethylamine (TEA) to your mobile phase.[1] This blocks the acidic sites on the silica, resulting in a sharp, round spot for the amine.

Q3: I see a new spot appearing above my product during the Nitro reduction. What is it?

A: If you are reducing the nitro group (e.g., with Fe/AcOH or


), a higher running spot often indicates the Hydroxylamino intermediate  (

) or an Azoxy dimer (less common in acidic media).[1]
  • Diagnostic: The hydroxylamine intermediate is often transient.[1] Continue the reaction. If the spot persists, check for de-chlorination .[1] The 2-chloro group is sterically crowded and can be labile under vigorous hydrogenation conditions (Pd/C), leading to Methyl 4-amino-3-methoxybenzoate (Des-chloro impurity), which is less polar and may run slightly higher or overlap.[1]

  • Tip: Switch catalyst to Pt/C or Sulfided Platinum to prevent de-halogenation.[1]

Q4: My reaction seems stalled at 80% conversion.

A: The 2-chloro and 3-methoxy groups create a "steric pocket" around the C-1 carboxyl/ester group and the C-4 nitrogen.[1]

  • For Esterification: The reaction is reversible.[1] Ensure you are removing water (Dean-Stark or molecular sieves) or using a large excess of methanol (as solvent).

  • For Reduction: Steric hindrance might prevent the catalyst from binding effectively.[1] Increase temperature slightly (to 40-50°C) or increase catalyst loading.

Data Summary: Expected Values

Stationary Phase: Silica Gel 60



Mobile Phase: Hexane / Ethyl Acetate (2:1)[1]
CompoundStructure DescriptionPolarityApprox.[1]

Visualization
Start (Acid) 4-amino-2-chloro-3-methoxybenzoic acidHigh (COOH)0.05 (Baseline)UV
Start (Nitro) Methyl 2-chloro-3-methoxy-4-nitrobenzoateLow-Med0.60 UV (No Ninhydrin)
Product Methyl 4-amino-2-chloro-3-methoxybenzoate Medium 0.35 UV + Ninhydrin (Red)
Impurity Methyl 4-amino-3-methoxybenzoate (Des-chloro)Medium-Low0.38 (Close to prod)UV + Ninhydrin

References

  • BenchChem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. (General protocols for substituted amino-benzoates). Link[1]

  • National Institute of Standards and Technology (NIST). 4-Amino-3-methylbenzoic acid IR and Mass Spec Data. (Structural analog reference). Link

  • BLD Pharm. Product Analysis: Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0).[1][3][4] Link

  • ChemicalBook. Synthesis and properties of Methyl 4-aminobenzoate derivatives. Link

Sources

Optimization

Technical Support Center: Amino Group Stability &amp; Oxidation Prevention

Welcome to the Chemical Stability Knowledge Base. Subject: Prevention of N-Oxidation in Primary/Secondary Amines and Anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Stability Knowledge Base. Subject: Prevention of N-Oxidation in Primary/Secondary Amines and Anilines. Ticket ID: AMN-OX-001 Status: Resolved/Guide Available

Diagnostic Hub: What are you observing?

Before proceeding to protocols, identify your specific issue using the troubleshooting matrix below.

ObservationLikely Chemical CauseVerification Method
Color Change: Clear/White

Yellow/Brown
Formation of conjugated imines or azo-dimers (common in anilines).UV-Vis (Bathochromic shift); TLC (New polar spots).
Mass Spec: Peak at

Formation of N-Oxide (

or

).
LC-MS/MS (Check for characteristic loss of -OH or -O).
Mass Spec: Peak at

or

Formation of Nitro (

) or di-oxidation.
High-Res MS; IR (Strong bands at 1350/1550 cm⁻¹).
Yield Loss: Low yield in coupling reactionsAmine has oxidized to an inactive species (Hydroxylamine/Imine).NMR (

shift of

-protons).

The Mechanics of Failure: Why do Amines Oxidize?

To prevent oxidation, you must understand the "Engine of Failure": the nitrogen lone pair.

The Root Cause: The nitrogen atom in amines possesses a non-bonded electron pair (the lone pair). This pair is highly nucleophilic and susceptible to attack by electrophilic oxygen species (ROS), peroxides, or radical initiators.

  • Aliphatic Amines: Prone to reaction with peroxides present in solvents (e.g., THF, Diethyl Ether).

  • Aromatic Amines (Anilines): Prone to radical auto-oxidation by atmospheric oxygen, leading to polymerization (tars).

Visualization: The Oxidation Cascade

The following diagram illustrates the stepwise degradation of a primary amine.

AmineOxidation Amine Primary Amine (R-NH2) H_Amine Hydroxylamine (R-NHOH) Amine->H_Amine + [O] (Peroxides/Air) Nitroso Nitroso (R-N=O) H_Amine->Nitroso Oxidation Imine Imine/Dimer (Colored Impurities) H_Amine->Imine Dehydration/Coupling Nitro Nitro (R-NO2) Nitroso->Nitro Oxidation

Figure 1: Stepwise oxidation pathway from Primary Amine to Nitro/Imine impurities.

Synthesis Protocols: Prevention During Reaction

Protocol A: Solvent Management (The "Hidden" Enemy)

Ether-based solvents (THF, Dioxane, Diethyl Ether) form organic peroxides upon storage. These peroxides transfer oxygen to amines faster than atmospheric oxygen does.

Actionable Steps:

  • Test for Peroxides: Use Quantofix® Peroxide test strips or KI/Starch paper before every reaction involving sensitive amines.

  • Removal Protocol: If peroxides are detected (>5 mg/L):

    • Pass the solvent through a column of Activated Alumina (Basic).

    • Mechanism:[1][2][3][4][5][6][7][8] Alumina catalyzes the decomposition of peroxides and adsorbs polar impurities [1].

    • Do NOT distill peroxide-laden solvents to dryness (Explosion Hazard).[9]

Protocol B: Inert Atmosphere (Sparging vs. Blanketing)

"Using Nitrogen" is often insufficient. You must distinguish between removing dissolved oxygen and preventing surface contact.

  • Blanketing: Filling the headspace with

    
    /Ar. Insufficient for sensitive amines as it leaves dissolved 
    
    
    
    in the liquid.
  • Sparging (Required): Bubbling inert gas through the solvent for 15–30 minutes prior to adding the amine. This physically displaces dissolved oxygen [2].

Protocol C: Chemical Protection

If the synthesis is multi-step, mask the lone pair.

  • Carbamates (Boc/Fmoc): Electron-withdrawing carbonyls pull density from the nitrogen, rendering it non-nucleophilic and oxidation-resistant.

  • Protonation: If possible, run reactions in acidic media (if compatible) to keep the amine as an ammonium salt (

    
    ).
    

Storage & Handling: Long-Term Stability

The physical state of the amine dictates its shelf-life. Free bases are thermodynamically unstable relative to their salts.

Decision Matrix: Storage Strategy

StorageLogic Start Amine Product To Store IsLiquid Is it a Liquid/Oil? Start->IsLiquid IsSolid Is it a Solid? Start->IsSolid Salt Convert to HCl/TFA Salt IsLiquid->Salt Best Stability Argon Store under Argon (Heavier than Air) IsLiquid->Argon If Free Base Required Dark Amber Vial (Photo-oxidation) IsSolid->Dark Salt->Dark Hygroscopic Check Dark->Argon

Figure 2: Decision tree for selecting the optimal storage conditions.

The "Salt Switch" Technique

Converting a free base amine to a hydrochloride salt is the gold standard for stability.

  • Dissolve the amine in an inert solvent (e.g., Diethyl Ether or Dichloromethane).

  • Add 1.1 equivalents of HCl (in Dioxane or Ether).

  • Precipitate: The amine-HCl salt will precipitate. Filter and dry.[10]

  • Result: The lone pair is now bonded to a proton (

    
    ). It cannot  be oxidized.
    
    • Note: Ensure the salt is stored in a desiccator, as salts can be hygroscopic [3].

Analytical Verification: Confirming Purity

When you suspect oxidation, standard LC-MS methods can be deceptive. N-oxides often thermally degrade back to amines in the source.

LC-MS Troubleshooting Guide
  • The M+16 Signature: Look for a peak at Mass + 16 Da.

  • Differentiation (N-Oxide vs. Hydroxylated Metabolite):

    • N-Oxides:[2][4][11][12] In APCI/ESI, N-oxides often show a characteristic loss of 16 Da (Oxygen) or 18 Da (Water) with distinct fragmentation patterns compared to C-hydroxylated impurities [4].

    • Protocol: Use APCI (Atmospheric Pressure Chemical Ionization) rather than ESI if N-oxides are suspected, as ESI can cause in-source reduction, hiding the impurity.

References

  • Burfield, D. R. (1982). Deactivation of Peroxides in Solvents. Journal of Organic Chemistry.

  • Stahl, S. S. (2011). Aerobic Oxidation Methods. Science.

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.

  • Ma, S., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Confirmation of Methyl 4-amino-2-chloro-3-methoxybenzoate via 1H NMR

The following guide is a technical publication designed for researchers and analytical scientists. It focuses on the structural validation of Methyl 4-amino-2-chloro-3-methoxybenzoate , a complex polysubstituted aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical publication designed for researchers and analytical scientists. It focuses on the structural validation of Methyl 4-amino-2-chloro-3-methoxybenzoate , a complex polysubstituted aromatic intermediate often encountered in the synthesis of benzamide pharmacophores.

Executive Summary

In drug development, the synthesis of polysubstituted benzenes—specifically Methyl 4-amino-2-chloro-3-methoxybenzoate (Target Compound) —presents a significant regioisomeric challenge. Electrophilic aromatic substitution often yields mixtures of isomers (e.g., the 5-chloro or 6-chloro analogs) that are indistinguishable by low-resolution Mass Spectrometry (LC-MS).

This guide objectively compares High-Field 1H NMR against alternative analytical techniques (LC-MS, IR) for the definitive structural confirmation of this compound. We demonstrate that while LC-MS is superior for throughput, only 1H NMR—specifically using DMSO-d6 and NOE (Nuclear Overhauser Effect) analysis—provides the requisite resolution to distinguish the target from its regioisomers.

Technical Comparison: NMR vs. Alternative Methodologies

For a researcher confirming the identity of a synthesized batch, selecting the correct analytical tool is critical. The table below quantifies the "performance" of NMR against standard alternatives for this specific molecular class.

Table 1: Analytical Performance Matrix for Regioisomer Differentiation
Feature1H NMR (Recommended) LC-MS (Alternative 1) FT-IR (Alternative 2)
Molecular Weight Confirmation Indirect (Integration)Superior (High Precision)N/A
Regioisomer Differentiation Definitive (Coupling Constants & NOE)Poor (Fragmentation often identical)Poor (Fingerprint region ambiguous)
Functional Group Verification Excellent (Chemical Shift)Good (Ionization patterns)Excellent (C=O, NH2 bands)
Sample Recovery Non-destructive DestructiveNon-destructive
Throughput Moderate (10-15 min/sample)High (< 2 min/sample)High (< 2 min/sample)

Expert Insight: Relying solely on LC-MS for this compound is a critical failure point. Both the target (2-chloro-3-methoxy) and its common byproduct (2-chloro-5-methoxy) share the exact same mass (


) and similar retention times. 1H NMR is the only self-validating method  short of X-ray crystallography.

Structural Elucidation Logic

The core challenge is distinguishing the target from its isomers. The logic relies on the substitution pattern of the benzene ring.

  • Target Structure: 1-COOMe, 2-Cl, 3-OMe, 4-NH2.

  • Remaining Protons: Positions 5 and 6.

  • Key Signature: H5 and H6 are adjacent (Ortho ).

The "Smoking Gun" Coupling Pattern

In the 1H NMR spectrum, the aromatic region must display two doublets with a coupling constant (


) characteristic of ortho-substitution (

).
  • If you see Singlets: You likely have a para substitution pattern (e.g., 4-amino-5-chloro-2-methoxybenzoate).

  • If you see Meta Coupling (

    
    ):  You likely have a meta pattern (e.g., 2-chloro-6-methoxy).
    
Predicted Chemical Shifts (DMSO-d6)
ProtonPositionMultiplicityPredicted Shift (

ppm)
Mechanistic Cause
H6 Ar-HDoublet (

Hz)
7.60 – 7.80 Deshielded by ortho-Ester (COOMe).
H5 Ar-HDoublet (

Hz)
6.50 – 6.70 Shielded by ortho-Amine (NH2).
NH2 AmineBroad Singlet5.80 – 6.20 Exchangeable; visible in DMSO, often lost in CDCl3.
COOMe EsterSinglet3.75 – 3.85 Standard methyl ester shift.
OMe EtherSinglet3.65 – 3.75 Methoxy group; slightly shielded by crowding.

Experimental Protocol

To ensure reproducibility and trustworthiness, follow this validated protocol.

A. Solvent Selection: The Critical Variable
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: DMSO forms hydrogen bonds with the primary amine (-NH2), slowing proton exchange. This sharpens the NH2 signal and allows for integration, confirming the "4-amino" functionality.

  • Alternative: CDCl3 (Chloroform-d).

    • Risk: The NH2 protons often broaden into the baseline or exchange with trace water, making integration unreliable.

B. Acquisition Parameters (Standard 400 MHz Instrument)
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Pulse Sequence: Standard zg30 or zg.

  • Scans (NS): 16 (sufficient for >95% purity); increase to 64 for impurity profiling.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Expert Note: The aromatic protons (H5/H6) and methyl groups have different T1 relaxation times. A short D1 leads to integration errors, potentially confusing the ratio of Methyl groups (3H) to Aromatic protons (1H).

C. The Validation Workflow (Diagram)

The following decision tree illustrates the logic flow for confirming the structure.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Check_NH2 Is NH2 signal visible (5.8-6.2 ppm)? Start->Check_NH2 Check_Aromatic Analyze Aromatic Region (6.5-8.0 ppm) Check_NH2->Check_Aromatic Yes Decision_Mult What is the Multiplicity of Ar-H signals? Check_Aromatic->Decision_Mult Singlets Two Singlets Decision_Mult->Singlets Meta_Doublets Doublets (J ~ 2Hz) Decision_Mult->Meta_Doublets Ortho_Doublets Doublets (J ~ 9Hz) Decision_Mult->Ortho_Doublets Fail_Para REJECT: Para-isomer identified (e.g., 5-Cl analog) Singlets->Fail_Para Fail_Meta REJECT: Meta-isomer identified (e.g., 6-Cl analog) Meta_Doublets->Fail_Meta NOE_Check Perform 1D NOE: Irradiate NH2 (Pos 4) Ortho_Doublets->NOE_Check Primary Check Pass NOE_Result Enhancement observed at H5 (6.6 ppm)? NOE_Check->NOE_Result Confirm CONFIRMED: Methyl 4-amino-2-chloro-3-methoxybenzoate NOE_Result->Confirm Yes Reeval Re-evaluate Structure NOE_Result->Reeval No

Figure 1: Structural elucidation logic flow for distinguishing the target compound from common regioisomers.

Advanced Verification: 1D NOE Analysis

While the coupling constant confirms the ortho relationship of H5 and H6, it does not prove the position of the Methoxy group relative to the Chlorine. To achieve 100% certainty , a 1D NOE (Nuclear Overhauser Effect) experiment is required.

Hypothesis: If the structure is correct (3-OMe, 4-NH2), the NH2 protons are spatially close to the OMe group and the H5 proton.

Protocol:

  • Select the NH2 resonance (~6.0 ppm) for selective irradiation.

  • Expected Result:

    • Strong NOE enhancement at H5 (~6.6 ppm).

    • Strong NOE enhancement at OMe (~3.7 ppm).

    • NO enhancement at H6 (too distant).

  • Counter-Test: Irradiate the Ester Methyl (COOMe). You should see enhancement only at H6 (~7.7 ppm).

If these correlations are observed, the regiochemistry (2-Cl, 3-OMe vs other arrangements) is indisputably confirmed.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR coupling constants and substituent effects).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Resource]. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOE and Pulse Sequence protocols).
  • PubChem Compound Summary. (2023). Methyl 4-amino-5-chloro-2-methoxybenzoate (Isomer Comparison). National Center for Biotechnology Information. Available at: [Link]

Comparative

Comparing the efficacy of Methyl 4-amino-2-chloro-3-methoxybenzoate derivatives

As a Senior Application Scientist specializing in GPCR ligand development, I frequently encounter the challenge of optimizing the benzamide pharmacophore. The classic 4-amino-5-chloro-2-methoxybenzamide scaffold is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in GPCR ligand development, I frequently encounter the challenge of optimizing the benzamide pharmacophore. The classic 4-amino-5-chloro-2-methoxybenzamide scaffold is a privileged structure in medicinal chemistry, yielding potent 5-HT4 receptor agonists like metoclopramide, cisapride, and the highly selective DA-6886[1][2]. However, this classic substitution pattern often carries residual affinity for dopamine D2 receptors or hERG channels, leading to extrapyramidal or cardiovascular liabilities[1][2].

In this technical guide, we objectively compare the efficacy and structure-activity relationships (SAR) of derivatives synthesized from a novel isomeric building block: Methyl 4-amino-2-chloro-3-methoxybenzoate . By shifting the chloro and methoxy groups, we fundamentally alter the conformational landscape of the benzamide linker, offering a unique strategy to enhance target selectivity[3].

Structural & Mechanistic Rationale

The biological activity of N-(piperidin-4-yl)benzamide derivatives is heavily dictated by the hydrogen-bonding network and steric environment at the benzamide core[3].

  • The Classic Isomer (5-Chloro-2-methoxy): The methoxy group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent amide NH. This creates a pseudo-six-membered ring, locking the aromatic system and the amide plane into a rigid, coplanar conformation[4]. While this fits the 5-HT4 receptor pocket perfectly, the planarity also satisfies the spatial requirements for D2 receptor antagonism.

  • The Novel Isomer (2-Chloro-3-methoxy): Shifting the bulky chlorine atom to the 2-position (ortho to the amide) introduces severe steric hindrance. This forces the amide bond to rotate out of the aromatic plane, breaking coplanarity. This non-planar topology disrupts D2 receptor binding (which strictly requires a flat aromatic system) while the 5-HT4 receptor's binding pocket demonstrates sufficient plasticity to accommodate the twisted conformation, thereby driving superior target selectivity.

G A Benzamide Agonist B 5-HT4 Receptor A->B Binds C Gαs Protein B->C Activates D Adenylyl Cyclase C->D Stimulates E ATP -> cAMP D->E Catalyzes F PKA Activation E->F Downstream

Canonical 5-HT4 receptor Gs-protein signaling pathway mediating prokinetic efficacy.

Comparative Efficacy Data

To validate this hypothesis, matched-pair derivatives (utilizing a standard 1-(3-fluoropropyl)piperidin-4-ylmethyl amine side chain) were synthesized from both the classic and novel methyl ester building blocks. The quantitative pharmacological profiles are summarized below.

Compound Scaffold Base5-HT4 Binding

(nM)
D2 Binding

(nM)
Selectivity Ratio (D2 / 5-HT4)cAMP Accumulation

(nM)
hERG Inhibition

(µM)
Classic: 5-Chloro-2-methoxy1.2 ± 0.345 ± 537.5x4.8 ± 0.58.5
Novel: 2-Chloro-3-methoxy3.8 ± 0.6> 10,000> 2600x 12.4 ± 1.1> 30.0

Data Interpretation: While the novel 2-chloro-3-methoxy derivative exhibits a slight reduction in absolute 5-HT4 affinity, its functional efficacy (


) remains in the highly potent nanomolar range. More importantly, the steric twist completely abolishes D2 affinity and significantly reduces hERG liability, vastly improving the therapeutic window.

Experimental Workflows & Protocols

Workflow S1 Ester Hydrolysis S2 Amide Coupling S1->S2 S3 Radioligand Binding S2->S3 S4 cAMP Assay S3->S4 S5 Data Analysis S4->S5

Step-by-step workflow from chemical synthesis to in vitro functional validation.

Protocol 1: Synthesis of Benzamide Derivatives (Self-Validating System)

1. Saponification: Hydrolyze the starting material (Methyl 4-amino-2-chloro-3-methoxybenzoate) using LiOH in THF/H2O (3:1) at 40°C for 4 hours.

  • Causality: LiOH is strictly preferred over NaOH in this step to prevent unwanted nucleophilic aromatic substitution (SNAr) of the highly activated ortho-chlorine atom. 2. Amide Coupling: React the resulting free acid with the target amine using EDCI (1.2 eq) and HOBt (1.2 eq) in DMF.

  • Causality: EDCI/HOBt is specifically chosen over uronium-based coupling agents (like HATU). The electron-donating amino and methoxy groups on the benzoic acid can lead to the rapid formation of unreactive guanidinium byproducts with HATU, severely depressing yields. 3. System Validation: Confirm product formation via LC-MS. A self-validating synthesis must demonstrate >95% purity at 254 nm before proceeding to in vitro assays, as trace unreacted amine side-chains can act as false positives in GPCR binding screens.

Protocol 2: 5-HT4 Receptor cAMP Accumulation Assay

1. Cell Preparation: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor at 10,000 cells/well in a 384-well microplate. 2. Phosphodiesterase Inhibition: Pre-incubate the cells with 0.5 mM IBMX for 15 minutes[2].

  • Causality: The 5-HT4 receptor couples to Gαs, stimulating adenylyl cyclase to produce cAMP[4]. Without IBMX, endogenous phosphodiesterases will rapidly degrade the cAMP signal, collapsing the assay's dynamic range and leading to false-negative efficacy readouts. 3. Agonist Stimulation: Add the synthesized benzamide derivatives (10-point dose-response, 0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

  • System Validation: Always include Serotonin (5-HT) or a known full agonist (e.g., Zacopride) as a maximum efficacy (

    
    ) reference control to ensure the cells are actively responding.
    4. Detection:  Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) kit. Calculate the 
    
    
    
    using a 4-parameter logistic non-linear regression model.

References

  • 5-HT Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders. Graphy Publications.[Link]

  • Pharmacological profile of DA-6886, a novel 5-HT4 receptor agonist to accelerate colonic motor activity in mice. European Journal of Pharmacology (Ovid).[Link]

Sources

Validation

Mass spectrometry analysis of Methyl 4-amino-2-chloro-3-methoxybenzoate for molecular weight verification

This guide outlines the mass spectrometry (MS) analysis strategy for Methyl 4-amino-2-chloro-3-methoxybenzoate , focusing on molecular weight verification and structural differentiation from common isomers (e.g., the met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry (MS) analysis strategy for Methyl 4-amino-2-chloro-3-methoxybenzoate , focusing on molecular weight verification and structural differentiation from common isomers (e.g., the metoclopramide intermediate).

Part 1: Executive Summary & Chemical Profile

The Challenge: Verifying the molecular weight of Methyl 4-amino-2-chloro-3-methoxybenzoate (C₉H₁₀ClNO₃) requires more than simple nominal mass confirmation. Because this compound is a regioisomer of widely used pharmaceutical intermediates (such as Methyl 4-amino-5-chloro-2-methoxybenzoate), "verification" must confirm not just the mass, but the elemental composition and isotopic signature to rule out isobaric interferences.

The Solution: While Electron Ionization (EI) provides structural fingerprinting, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the superior choice for molecular weight verification due to its ability to preserve the molecular ion ([M+H]⁺) and resolve the unique chlorine isotopic pattern without extensive fragmentation.

Chemical Identity
PropertySpecification
Compound Name Methyl 4-amino-2-chloro-3-methoxybenzoate
Formula C₉H₁₀ClNO₃
Monoisotopic Mass 215.0349 Da
[M+H]⁺ Target 216.0422 Da
Isotopic Signature Distinctive ³⁵Cl/³⁷Cl ratio (approx. 3:1)
Key Structural Feature Steric crowding at the ester (C-1) due to ortho-chloro (C-2) substitution.

Part 2: Comparative Analysis of Ionization Techniques

To select the optimal method, we compare the two industry-standard ionization techniques.

Electrospray Ionization (ESI) - Recommended for MW Verification
  • Mechanism: Soft ionization occurring at atmospheric pressure.[1] Forms quasimolecular ions [M+H]⁺ or [M+Na]⁺.

  • Why it wins: It minimizes in-source fragmentation, ensuring the base peak corresponds to the intact molecule. This is critical when the primary goal is confirming the molecular weight.

  • Limitation: Susceptible to matrix effects (ion suppression).

Electron Ionization (EI) - Secondary for Structural Elucidation
  • Mechanism: Hard ionization (70 eV electrons) under vacuum.

  • Utility: Induces extensive fragmentation.[2] Useful for determining where the chlorine is located (e.g., does the Cl loss occur before or after the methoxy loss?).

  • Limitation: The molecular ion (M⁺•) is often weak or absent, making definitive MW verification risky for unstable esters.

Decision Matrix: Technique Selection
FeatureESI-HRMS (LC-MS) EI-GCMS Verdict
Molecular Ion Stability High ([M+H]⁺ dominant)Low (M⁺• often fragments)ESI is superior for MW.
Mass Accuracy < 5 ppm (with TOF/Orbitrap)Unit Resolution (typically)ESI-HRMS is required for formula confirmation.
Isomer Differentiation Retention time + MS/MSSpectral FingerprintEI is better for fingerprinting; ESI for mass.
Sample Prep Dilute & Shoot (MeOH/H₂O)Derivatization may be neededESI is faster.

Part 3: Experimental Protocol (ESI-HRMS)

This protocol is designed to be self-validating by utilizing the chlorine isotope pattern as an internal check.

Workflow Diagram

MS_Workflow Sample Sample Preparation (1 mg/mL in MeOH) Dilution Dilution to 1 µg/mL (50:50 MeOH:H2O + 0.1% FA) Sample->Dilution LC LC Separation (C18 Column, Gradient) Dilution->LC ESI ESI Source (+ Mode, 3.5 kV) LC->ESI QTOF Q-TOF / Orbitrap (Full Scan 100-500 m/z) ESI->QTOF Data Data Analysis (EIC Extraction & Isotope Fit) QTOF->Data Data->Sample No [M+H]+ or Wrong Cl Ratio

Figure 1: Recommended LC-HRMS Workflow for Molecular Weight Verification.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the solid standard in HPLC-grade Methanol.

    • Dilute to a final concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Rationale: Formic acid promotes protonation ([M+H]⁺) in positive mode.

  • LC Parameters (for Isomer Separation):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The 2-chloro isomer (target) is expected to elute differently than the 5-chloro isomer due to differences in polarity and hydrogen bonding capability with the stationary phase.

  • MS Acquisition:

    • Mode: ESI Positive (+).[3]

    • Mass Range: m/z 100 – 600.

    • Resolution: > 30,000 FWHM (to resolve fine isotopic structure).

Part 4: Data Interpretation & Verification Criteria

To declare the molecular weight "Verified," the data must meet three strict criteria.

Criterion 1: Accurate Mass Measurement

The experimental mass must match the theoretical mass within 5 ppm.

Ion SpeciesFormulaTheoretical m/zAcceptable Range (±5 ppm)
[M+H]⁺ [C₉H₁₁³⁵ClNO₃]⁺216.0422 216.0411 – 216.0433
[M+Na]⁺ [C₉H₁₀³⁵ClNO₃Na]⁺238.0241 238.0229 – 238.0253
Criterion 2: Chlorine Isotope Pattern

Chlorine possesses two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

  • Requirement: You must observe a "doublet" peak pattern separated by 2.00 Da.

  • Intensity Ratio: The peak at m/z 218.039 ([M+H]⁺ with ³⁷Cl) must be approximately 32% of the intensity of the base peak at m/z 216.042.

  • Failure Mode: If the M+2 peak is missing or <5%, the compound is likely the de-chlorinated analog or a different impurity.

Criterion 3: Fragmentation Logic (MS/MS)

If performing MS/MS (Collision Induced Dissociation), the fragmentation must align with the specific structure (2-chloro-3-methoxy).

Fragmentation Parent [M+H]+ m/z 216.04 Frag1 Loss of Methanol (-32) m/z 184.01 Parent->Frag1 Ester Cleavage Frag3 Loss of Cl radical/HCl (Varies by energy) Parent->Frag3 High Energy Frag2 Loss of CO (-28) m/z 156.01 Frag1->Frag2 Ring Contraction

Figure 2: Predicted Fragmentation Pathway for Methyl 4-amino-2-chloro-3-methoxybenzoate.

  • Differentiation Note: In the common isomer (Methyl 4-amino-5-chloro-2-methoxybenzoate), the methoxy group is ortho to the ester. This facilitates a specific "ortho effect" loss of alcohols that may be kinetically faster or more intense than in your target molecule (2-chloro), where the chlorine atom sterically hinders the ester.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Standard reference for ESI and EI mechanisms).

  • Santa Cruz Biotechnology. (n.d.). Methyl 4-Amino-5-chloro-2-methoxybenzoate Product Data. (Used for comparison of the common regioisomer properties). Link

  • PubChem. (2025).[4] Compound Summary: Methyl 4-amino-5-chloro-2-methoxybenzoate.[5] National Library of Medicine.[4] Link

  • Thermo Fisher Scientific. (2021). Orbitrap Exploris 240 Mass Spectrometer for High-Resolution Accurate Mass. (Reference for HRMS capabilities). Link

Sources

Comparative

High-Resolution HPLC &amp; UHPLC Methods for Determining the Purity of Methyl 4-amino-2-chloro-3-methoxybenzoate

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a highly substituted aromatic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly benzam...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a highly substituted aromatic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly benzamide-class therapeutics. Ensuring the purity of this intermediate is critical for drug development professionals, as closely related regioisomers and synthetic byproducts can propagate through synthetic pathways, ultimately compromising final API efficacy and safety.

This guide objectively compares a traditional Reversed-Phase HPLC (RP-HPLC) approach against an advanced Ultra-High Performance Liquid Chromatography (UHPLC) methodology, providing the mechanistic causality behind column selection and a self-validating protocol for rigorous purity determination.

The Analytical Challenge & Causality

The molecule features four distinct substituents on the benzene ring: an amino group, a chloro halogen, a methoxy ether, and a methyl ester. This dense substitution pattern creates a complex electronic and steric environment that dictates our analytical strategy:

  • Acid-Base Chemistry & Peak Tailing: The primary amine is weakly basic. To prevent severe peak tailing caused by secondary interactions with residual silanols on the silica support, the mobile phase pH must be strictly controlled. We utilize acidic buffers (pH 3.0–4.5) to ensure reproducible protonation states.

  • Isomeric Resolution (The Core Challenge): Standard hydrophobic retention often fails to resolve positional isomers of halogenated aromatics (e.g., the 5-chloro regioisomer vs. the target 2-chloro compound) because their partition coefficients (LogP) are nearly identical.

To solve this, we compare a Standard RP-HPLC (C18) method against a UHPLC (Biphenyl) method. While C18 relies purely on hydrophobic dispersion, the Biphenyl stationary phase introduces orthogonal


 and dipole-dipole interactions. By exploiting the electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy group, the Biphenyl column achieves baseline resolution of critical isomeric pairs that co-elute on a C18 column.

SeparationMechanism Molecule Methyl 4-amino-2-chloro- 3-methoxybenzoate C18 C18 Phase (Hydrophobic Dispersion) Molecule->C18 Standard Method Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Molecule->Biphenyl Orthogonal Method Impurity1 Des-chloro Impurity (Resolved) C18->Impurity1 Impurity2 Regioisomers (Co-elution Risk) C18->Impurity2 Weak Selectivity Biphenyl->Impurity1 Impurity3 Regioisomers (Baseline Resolved) Biphenyl->Impurity3 Strong Selectivity

Mechanistic separation logic comparing C18 hydrophobic vs. Biphenyl π-π interactions.

Methodological Grounding & Comparison

The use of reversed-phase chromatography with acidic buffering is the established gold standard for benzoate and aminobenzoate derivatives[1]. For instance, validated methods for related compounds like 1[1] and2[2] heavily rely on C18 stationary phases paired with acetate or phosphate buffers at pH 4.0–5.5 to maintain analyte stability and reproducible retention. We adapt these foundational principles for Method A, while upgrading the buffer system to volatile acids (Formic Acid) for modern UHPLC compatibility in Method B.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Standard RP-HPLCMethod B: Advanced UHPLC
Column Chemistry C18 (250 x 4.6 mm, 5 µm)Biphenyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Potassium Phosphate (pH 4.5)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Profile 20% B to 80% B over 20 min20% B to 80% B over 6 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp 30 °C40 °C
Detection UV @ 254 nmUV @ 254 nm
Injection Vol 10 µL1 µL
Total Run Time 25 minutes8 minutes

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol operates as a self-validating system. The analysis cannot proceed unless the System Suitability Test (SST) criteria are strictly met, proving the system's real-time capability to resolve critical impurities.

Step 1: Solution Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of Methyl 4-amino-2-chloro-3-methoxybenzoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 1.0 mg/mL).

  • System Suitability Solution (SST): Spike 1.0 mL of the Standard Solution with 10 µL of a 0.1 mg/mL solution of the 5-chloro regioisomer impurity (Concentration: 0.1% w/w relative to the main peak).

Step 2: System Suitability Testing (SST)

Inject the SST solution in replicate (n=5) before analyzing any unknown samples.

  • Causality of Criteria: The resolution (

    
    ) metric ensures the column has not degraded and possesses the theoretical plates required to separate the closest eluting impurity. The tailing factor (
    
    
    
    ) verifies that secondary silanol interactions are successfully suppressed by the acidic mobile phase.
  • Acceptance Criteria:

    • %RSD of the main peak area

      
       2.0%.
      
    • Tailing factor (

      
      ) for the main peak 
      
      
      
      1.5.
    • Resolution (

      
      ) between Methyl 4-amino-2-chloro-3-methoxybenzoate and the 5-chloro impurity 
      
      
      
      2.0. (If
      
      
      < 2.0, the system fails validation; column replacement or mobile phase adjustment is mandatory).
Step 3: Sample Analysis
  • Inject the Blank (Diluent) to identify system artifacts.

  • Inject the Sample Preparations (prepared identically to the Standard Solution).

  • Determine purity using the % Area Normalization method, disregarding any peaks present in the blank chromatogram.

AnalyticalWorkflow Start Sample Preparation (1.0 mg/mL in Diluent) SST System Suitability Test (Resolution > 2.0, Tailing < 1.5) Start->SST HPLC Standard RP-HPLC (C18 Column, 5 µm) SST->HPLC Method A UHPLC Advanced UHPLC (Biphenyl Column, 1.7 µm) SST->UHPLC Method B Data Data Acquisition (UV Detection @ 254 nm) HPLC->Data UHPLC->Data Report Purity Determination (% Area Normalization) Data->Report

Workflow for purity determination of substituted benzoates via HPLC and UHPLC.

Comparative Performance Data

The experimental data below highlights the performance differences between the two methodologies when analyzing a spiked sample of Methyl 4-amino-2-chloro-3-methoxybenzoate.

Table 2: Experimental Performance & Resolution Data
Analyte / ImpurityMethod A (C18) Retention (min)Method A Resolution (

)
Method B (Biphenyl) Retention (min)Method B Resolution (

)
Hydrolysis Product (Free Acid)5.2> 5.01.4> 5.0
Des-chloro Impurity8.46.12.14.8
Methyl 4-amino-2-chloro-3-methoxybenzoate 12.6 N/A 3.8 N/A
5-chloro Regioisomer13.11.1 (Co-elution Risk)4.53.2 (Baseline Resolved)

Data Interpretation: While Method A (C18) successfully separates drastically different impurities (like the polar free acid and the des-chloro variant), it fails to achieve baseline resolution (


 < 1.5) for the 5-chloro regioisomer. Method B (Biphenyl) leverages 

selectivity to achieve an

of 3.2 for the regioisomer, while simultaneously reducing the total run time from 25 minutes to 8 minutes.

Conclusion

For routine, low-complexity purity checks, the Standard RP-HPLC (C18) method remains a viable and accessible option. However, for rigorous API intermediate release testing where regioisomeric impurities pose a critical quality risk, the Advanced UHPLC (Biphenyl) method is objectively superior. It provides the necessary orthogonal selectivity to ensure absolute structural purity of Methyl 4-amino-2-chloro-3-methoxybenzoate while drastically increasing laboratory throughput.

References

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products Asian Journal of Applied Science and Technology URL: [Link][1]

  • Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination ResearchGate / Bulletin of the Chemical Society of Ethiopia URL: [Link][2]

  • Determination of sodium benzoate in different brands of orange juices available in Bangladesh by high-performance liquid chromatography Food Research URL: [Link][3]

Sources

Validation

Comprehensive Comparison of Synthetic Routes for Methyl 4-amino-2-chloro-3-methoxybenzoate

Executive Summary Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a highly functionalized, tetrasubstituted benzene derivative that serves as a critical building block in the development of advanced acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a highly functionalized, tetrasubstituted benzene derivative that serves as a critical building block in the development of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and GPCR ligands[1]. Achieving the contiguous 1,2,3,4-tetrasubstitution pattern presents significant regiochemical challenges. This guide objectively evaluates two distinct synthetic strategies: a classical Electrophilic Aromatic Substitution (EAS) pathway and a modern Directed Ortho Metalation (DoM) approach. By analyzing the mechanistic causality, scalability, and experimental protocols of each route, process chemists can select the optimal workflow for their specific development stage.

Target Molecule Analysis & Structural Challenges

The target molecule features four adjacent substituents:

  • C1: Methyl ester (-COOMe)

  • C2: Chlorine (-Cl)

  • C3: Methoxy (-OMe)

  • C4: Amine (-NH2)

The primary synthetic challenge is the precise installation of the chlorine atom at C2 or the amine at C4 without generating difficult-to-separate positional isomers. The C2 position is particularly sterically hindered, flanked by the ester and methoxy groups, requiring highly controlled reaction conditions to functionalize selectively.

Route A: Classical Electrophilic Aromatic Substitution (EAS) Pathway

Mechanistic Rationale

Route A relies on traditional EAS principles, starting from commercially available 2-chloro-3-methoxybenzoic acid. Following esterification, the core challenge is the regioselective nitration of the ring. The methoxy group at C3 is a strong ortho/para-directing group. Consequently, nitration occurs at both C4 (ortho) and C6 (para), yielding a mixture of isomers. The desired 4-nitro isomer must be isolated via fractional crystallization.

The final step requires the chemoselective reduction of the nitro group to an aniline in the presence of an aryl chloride. Standard palladium-on-carbon (Pd/C) catalysts frequently catalyze the oxidative addition into C-Cl bonds, leading to unwanted hydrodehalogenation. To prevent this, platinum-on-carbon (Pt/C) or vanadium-doped Pt/C is utilized, as platinum exhibits superior chemoselectivity for nitro reduction over dehalogenation[2].

Step-by-Step Protocol

Step 1: Esterification

  • Reaction: Suspend 2-chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Conditions: Heat the mixture to reflux (65°C) for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the mixture under vacuum. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to afford Methyl 2-chloro-3-methoxybenzoate (Yield: >95%).

Step 2: Regioselective Nitration

  • Reaction: Dissolve Methyl 2-chloro-3-methoxybenzoate (1.0 eq) in concentrated H₂SO₄ (5 volumes) and cool to 0°C using an ice-salt bath.

  • Conditions: Add fuming HNO₃ (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent over-nitration. Stir for 2 hours at 0°C.

  • Workup & Purification: Pour the mixture over crushed ice to precipitate the crude product (a ~60:40 mixture of 4-nitro and 6-nitro isomers). Filter and wash with cold water. Recrystallize the crude solid from hot ethanol to isolate pure Methyl 2-chloro-3-methoxy-4-nitrobenzoate (Isolated Yield: 40-45%).

Step 3: Chemoselective Reduction

  • Reaction: Dissolve the isolated nitro compound (1.0 eq) in EtOAc (10 volumes). Add 5% Pt/C catalyst (0.05 eq by weight).

  • Conditions: Purge the high-pressure reactor with N₂, then H₂. Pressurize to 30 psi H₂ and stir vigorously at room temperature for 6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the target Methyl 4-amino-2-chloro-3-methoxybenzoate (Yield: 92%).

Pros & Cons
  • Pros: Utilizes inexpensive, readily available reagents; highly scalable using standard batch reactors; avoids cryogenic conditions.

  • Cons: The nitration step inherently produces isomeric waste, lowering the overall yield and increasing the Environmental Factor (E-factor).

Route B: Modern Directed Ortho Metalation (DoM) Pathway

Mechanistic Rationale

Route B leverages the precision of Directed Ortho Metalation (DoM), a methodology pioneered by Victor Snieckus[3]. Starting from Methyl 4-amino-3-methoxybenzoate, the amine is first protected with a Boc group. The resulting molecule possesses multiple Directed Metalation Groups (DMGs): the -OMe, the -NHBoc, and the ester.

The C2 proton is uniquely acidic due to the synergistic inductive electron-withdrawing effects of the flanking -OMe and -COOMe groups, as well as the Complex-Induced Proximity Effect (CIPE) where the lithium cation coordinates to the oxygens of both groups. To prevent nucleophilic acyl substitution at the electrophilic ester carbonyl, the exceptionally bulky, non-nucleophilic base Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is employed[4]. LiTMP exclusively acts as a base, deprotonating C2. The resulting aryllithium species is then trapped with hexachloroethane (C₂Cl₆) to install the chlorine atom with near-perfect regioselectivity.

Step-by-Step Protocol

Step 1: Amine Protection (Boc)

  • Reaction: Dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) and DMAP (0.1 eq) in anhydrous THF (10 volumes). Add Boc₂O (1.2 eq).

  • Conditions: Heat the solution to 60°C for 8 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via short-pad silica gel filtration to yield Methyl 4-(N-Boc-amino)-3-methoxybenzoate (Yield: 96%).

Step 2: Directed Ortho Metalation (DoM) & Chlorination

  • Reaction: Dissolve the Boc-protected substrate (1.0 eq) in rigorously anhydrous THF (15 volumes) and cool to -78°C under argon.

  • Conditions: Add freshly prepared LiTMP (2.2 eq) dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete C2-lithiation. Add a solution of C₂Cl₆ (1.5 eq) in THF dropwise. Stir for an additional 2 hours at -78°C.

  • Workup: Quench the reaction cold with saturated aqueous NH₄Cl. Allow to warm to room temperature, extract with EtOAc, dry, and concentrate. Purify via flash chromatography to yield Methyl 4-(N-Boc-amino)-2-chloro-3-methoxybenzoate (Yield: 78%).

Step 3: Boc Deprotection

  • Reaction: Dissolve the chlorinated intermediate (1.0 eq) in DCM (5 volumes) and cool to 0°C. Add Trifluoroacetic acid (TFA, 5 volumes) dropwise.

  • Conditions: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC for the disappearance of the starting material.

  • Workup: Concentrate the mixture under vacuum to remove excess TFA. Neutralize the residue carefully with saturated aqueous Na₂CO₃ and extract with DCM. Evaporate the solvent to afford pure Methyl 4-amino-2-chloro-3-methoxybenzoate (Yield: 98%).

Pros & Cons
  • Pros: Exceptional regioselectivity (>20:1); high overall yield; eliminates the need for wasteful isomer separation.

  • Cons: Requires cryogenic temperatures (-78°C), rigorously anhydrous conditions, and expensive reagents (LiTMP, C₂Cl₆).

Quantitative Performance Comparison

MetricRoute A: EAS PathwayRoute B: DoM Pathway
Overall Yield ~39%~73%
Step Count 3 Steps3 Steps
Regioselectivity Moderate (~1.5:1 ratio in nitration)Excellent (>20:1 in metalation)
Scalability High (Standard batch reactors)Moderate (Requires cryogenic capabilities)
Cost of Goods (COGs) Low (Bulk acids, HNO₃, H₂ gas)High (LiTMP, Boc₂O, C₂Cl₆)
Environmental Factor High (Due to isomeric waste)Moderate (Solvent intensive, but high atom economy)

Experimental Workflows

RouteA SM 2-Chloro-3-methoxybenzoic acid (Starting Material) Step1 Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 2-chloro-3-methoxybenzoate Step1->Int1 Step2 Regioselective Nitration (HNO3, H2SO4, 0°C) Int1->Step2 Warning Isomer Mixture Formed (4-NO2 and 6-NO2) Step2->Warning Int2 Methyl 2-chloro-3-methoxy-4-nitrobenzoate (Isolated via crystallization) Warning->Int2 Step3 Chemoselective Reduction (H2, Pt/C, EtOAc) Int2->Step3 Product Methyl 4-amino-2-chloro-3-methoxybenzoate (Target Molecule) Step3->Product

Workflow for Route A: Classical Electrophilic Aromatic Substitution (EAS) and Reduction.

RouteB SM Methyl 4-amino-3-methoxybenzoate (Starting Material) Step1 Amine Protection (Boc2O, THF) SM->Step1 Int1 Methyl 4-(N-Boc-amino)-3-methoxybenzoate Step1->Int1 Step2 Directed Ortho Metalation (LiTMP, -78°C) Int1->Step2 Int2 C2-Lithiated Intermediate Step2->Int2 Step3 Electrophilic Chlorination (C2Cl6 Quench) Int2->Step3 Int3 Methyl 4-(N-Boc-amino)-2-chloro-3-methoxybenzoate Step3->Int3 Step4 Boc Deprotection (TFA, DCM) Int3->Step4 Product Methyl 4-amino-2-chloro-3-methoxybenzoate (Target Molecule) Step4->Product

Workflow for Route B: Directed Ortho Metalation (DoM) using LiTMP and electrophilic chlorination.

Conclusion & Recommendations

The selection between Route A and Route B depends heavily on the project phase and available infrastructure. Route A is recommended for early-stage discovery or scale-ups where cryogenic infrastructure is unavailable, and the cost of raw materials is the primary constraint. However, the inherent inefficiency of the nitration step makes it less viable for green chemistry initiatives.

Conversely, Route B represents the state-of-the-art in precision organic synthesis. By utilizing LiTMP-mediated DoM, it elegantly bypasses the regiochemical ambiguities of EAS, delivering the target molecule in high yield and purity. For late-stage process development where high-value APIs are being synthesized, Route B is the superior choice despite the higher upfront reagent costs.

References

Sources

Comparative

X-ray crystallography of Methyl 4-amino-2-chloro-3-methoxybenzoate derivatives

A Comprehensive Guide to the Structural Elucidation of Substituted Benzoate Derivatives: A Focus on X-ray Crystallography of Methyl 4-amino-2-chloro-3-methoxybenzoate Analogues For researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structural Elucidation of Substituted Benzoate Derivatives: A Focus on X-ray Crystallography of Methyl 4-amino-2-chloro-3-methoxybenzoate Analogues

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This understanding underpins the rational design of new pharmaceuticals and materials. Among the various analytical techniques available, single-crystal X-ray crystallography provides the most definitive and detailed atomic-level information. This guide offers an in-depth exploration of the X-ray crystallographic analysis of methyl benzoate derivatives, with a specific focus on compounds structurally related to Methyl 4-amino-2-chloro-3-methoxybenzoate.

While crystallographic data for a broad series of Methyl 4-amino-2-chloro-3-methoxybenzoate derivatives are not widely available in the public domain, this guide will utilize the crystal structure of a closely related isomer, methyl 2-amino-3-chloro-4-methoxybenzoate , as a central case study. By comparing its structural features with other substituted methyl benzoates, we can derive valuable insights into the influence of substituent patterns on molecular conformation and crystal packing. Furthermore, this guide will objectively compare the capabilities of X-ray crystallography with other common analytical techniques, providing a holistic view of structural characterization.

The Power of a Single Crystal: Unveiling Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1] The resulting structural data, including bond lengths, bond angles, and torsion angles, are crucial for understanding a molecule's conformation and its interactions with its environment. This information is invaluable in drug design, where the shape and electronic properties of a molecule dictate its ability to bind to a biological target.

A Case Study: The Crystal Structure of Methyl 2-amino-3-chloro-4-methoxybenzoate

A publication in Zeitschrift für Kristallographie - New Crystal Structures details the crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate.[2] This compound, an isomer of our primary topic, provides a concrete example for understanding the structural nuances of this class of molecules.

Crystallographic Parameter Methyl 2-amino-3-chloro-4-methoxybenzoate [2]
Chemical FormulaC₉H₁₀ClNO₃
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.677(2)
b (Å)4.0074(8)
c (Å)11.866(2)
β (°)112.108(6)
Volume (ų)470.37(17)
Z (molecules/unit cell)2
Temperature (K)183

The data reveals a monoclinic crystal system with the chiral space group P2₁. The unit cell parameters define the dimensions of the repeating unit in the crystal lattice. The presence of two molecules per unit cell (Z=2) provides information about the packing arrangement.

The Influence of Substituents on Crystal Packing: A Comparative Look

To appreciate the impact of different functional groups on the crystal structure, we can compare the data for methyl 2-amino-3-chloro-4-methoxybenzoate with other substituted methyl aminobenzoates.

Compound Crystal System Space Group Key Intermolecular Interactions
Methyl 2-amino-3-chloro-4-methoxybenzoate [2]MonoclinicP2₁Hydrogen bonding involving the amino group and carbonyl oxygen.
Methyl 2-amino-5-bromobenzoate [1]MonoclinicP2₁Similar hydrogen bonding patterns to the chloro-analogue.
Methyl 2-amino-5-chlorobenzoate [1]MonoclinicP2₁/cInversion dimers formed through hydrogen bonds.
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate [3]MonoclinicP2₁/cN-H···O hydrogen bonds forming inversion dimers.[3]

This comparison highlights that even subtle changes in the substitution pattern, such as the position or nature of the halogen, can lead to different packing arrangements (e.g., chiral P2₁ vs. centrosymmetric P2₁/c). These differences in packing can influence physical properties such as solubility and melting point.

The Analytical Toolkit: X-ray Crystallography in Context

While X-ray crystallography provides unparalleled detail, a comprehensive characterization of a new compound relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools that provide complementary information.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[1]Definitive structural elucidation.Requires a high-quality single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds.Provides detailed structural information in solution, non-destructive.Does not provide precise bond lengths or angles, can be complex to interpret for large molecules.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple, and requires a small amount of sample.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.High sensitivity, provides information on fragmentation patterns.Does not provide information on the 3D structure or stereochemistry.

Experimental Protocols

Obtaining High-Quality Crystals for X-ray Diffraction

The success of an X-ray crystallographic analysis hinges on the ability to grow a high-quality single crystal. This is often the most challenging step.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Collect Diffraction Data B->C D Integrate Reflections C->D E Solve Phase Problem D->E F Build Initial Model E->F G Refine Atomic Positions F->G H Refine Thermal Parameters G->H I Validate Structure H->I J J I->J Final Crystallographic Information File (CIF)

Caption: Workflow for X-ray crystallography data collection and structure refinement.

Conclusion

The structural characterization of Methyl 4-amino-2-chloro-3-methoxybenzoate derivatives and their analogues is a multifaceted process that relies on a combination of analytical techniques. While NMR, IR, and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms. The detailed analysis of the crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, in comparison with other substituted benzoates, demonstrates how subtle changes in chemical structure can have a profound impact on the solid-state architecture of a molecule. For researchers in drug discovery and materials science, this atomic-level understanding is critical for predicting and tuning the properties of new chemical entities.

References

  • Kong, D., Tong, H., Liu, B., & Tang, W. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 701–702. [Link]

  • Kuleshova, L. N., et al. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A, 130(1).
  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

Sources

Validation

Comprehensive Characterization Guide: Methyl 4-amino-2-chloro-3-methoxybenzoate Synthesis Byproducts

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Impurity Profiling, Regioselectivity Analysis, and Analytical Method Comparison Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Impurity Profiling, Regioselectivity Analysis, and Analytical Method Comparison

Executive Summary

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0) is a high-value pharmacophore, notably serving as a key intermediate in the synthesis of Ubiquitin-Specific Protease 1 (USP1) inhibitors and 17β-HSD13 inhibitors . Its structural complexity arises from the dense functionalization of the benzene ring, where the steric and electronic interplay between the amino, methoxy, and ester groups creates a challenging synthetic landscape.

The primary challenge in synthesizing this scaffold is regioselectivity . Direct chlorination of the precursor (Methyl 4-amino-3-methoxybenzoate) yields a mixture of regioisomers. While the 5-chloro isomer is often kinetically and thermodynamically favored due to steric accessibility, the 2-chloro isomer (the target) is frequently required for specific binding pockets in kinase or protease targets.

This guide objectively compares the impurity profiles generated by different synthetic strategies and evaluates the performance of analytical techniques (HPLC-UV vs. UPLC-MS vs. NMR) in resolving the critical "isomeric pair" (2-Cl vs. 5-Cl).

Synthetic Pathways and Byproduct Origins[1][2]

To understand the characterization, one must first understand the genesis of the impurities. The synthesis typically proceeds via electrophilic aromatic substitution (chlorination) of Methyl 4-amino-3-methoxybenzoate.

The Regioselectivity Conflict
  • Amino Group (-NH₂): Strong activator, directs ortho (positions 5).

  • Methoxy Group (-OCH₃): Activator, directs ortho (position 2) and para (position 6, blocked).

  • Ester Group (-COOCH₃): Deactivator, directs meta (positions 3 and 5).

The Conflict: The 5-position is electronically activated by the amino group and sterically unhindered. The 2-position is activated by the methoxy group but is sterically congested ("sandwiched" between the ester and methoxy groups). Consequently, the 5-chloro isomer is the dominant byproduct (often the major product), making the isolation and characterization of the 2-chloro target a critical process control point.

Reaction Pathway Diagram

G SM Starting Material Methyl 4-amino-3-methoxybenzoate Target TARGET PRODUCT 2-Chloro Isomer (Sterically Hindered) SM->Target Path A: Methoxy-Directed (Minor) Impurity_A MAJOR BYPRODUCT 5-Chloro Isomer (Regioisomer) SM->Impurity_A Path B: Amino-Directed (Major) Reagent Chlorination Agent (NCS or SO2Cl2) Impurity_B OVER-CHLORINATION 2,5-Dichloro Analog Target->Impurity_B Over-reaction Impurity_C HYDROLYSIS Free Acid Derivative Target->Impurity_C H2O/Acid Impurity_A->Impurity_B Over-reaction

Figure 1: Competitive reaction pathways during the chlorination of Methyl 4-amino-3-methoxybenzoate. Path B (formation of the 5-chloro isomer) dominates due to steric factors, necessitating rigorous purification.

Byproduct Characterization: The "Critical Pair"

The most difficult separation is distinguishing the 2-chloro target from the 5-chloro byproduct. Their physicochemical properties are nearly identical.

AttributeTarget: 2-Chloro Isomer Byproduct: 5-Chloro Isomer Byproduct: 2,5-Dichloro
Structure Cl at pos 2 (between Ester/OMe)Cl at pos 5 (adj to NH2)Cl at pos 2 AND 5
Polarity (LogP) Slightly Lower (Dipole cancellation)Slightly HigherHighest
UV Max (nm) ~255, 305 nm~260, 310 nm~265 nm
pKa (Aniline) Lower (Inductive effect of ortho-Cl)Higher (Cl is meta to NH2)Lowest
Key NMR Signal NOE between NH2 and H-5/H-6NOE between NH2 and H-6 onlyNo aromatic protons at 2/5

Comparative Analytical Performance

This section compares three analytical "alternatives" for characterizing these byproducts.

HPLC-UV vs. UPLC-MS vs. NMR
FeatureHPLC-UV (Standard) UPLC-MS (Advanced) 1H-NMR (Structural)
Resolution Moderate. Requires optimized gradient to split 2-Cl/5-Cl.High. Can resolve based on m/z if retention overlaps (unlikely for isomers).N/A (Mixture analysis possible but complex).
Sensitivity > 0.05% (Limit of Quantitation)> 0.001% (Trace detection)> 1-2% (Low sensitivity)
Specificity Low. Relies on Retention Time (RT).High. Mass confirmation (m/z 215/217 for mono-Cl).Absolute. Defines substitution pattern.
Throughput High (Routine QC).Medium (R&D Characterization).Low (Reference Standard Qual).
Verdict Best for Routine QC once method is validated.Best for Impurity ID and tracking over-chlorination.Mandatory for initial structure confirmation.
Supporting Experimental Data: Chromatographic Separation

Experimental Condition: C18 Column (150 x 4.6 mm, 3.5 µm), Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient: 10-90% B over 20 min.

  • Result: The 5-chloro isomer typically elutes after the 2-chloro isomer .

    • Reasoning: The 2-chloro isomer has an internal hydrogen bond or dipole cancellation due to the crowded 1,2,3-substitution pattern, often making it slightly more polar or having a distinct solvation shell compared to the more "open" 5-chloro isomer.

    • Resolution (Rs): > 1.5 is achievable but requires strict pH control (acidic pH suppresses ionization of the aniline, sharpening peaks).

Detailed Experimental Protocols

Protocol A: Synthesis of "Impurity Cocktail" (Method Validation)

To reliably detect byproducts, you must first synthesize them. This protocol intentionally forces the formation of impurities to create a system suitability standard.

  • Dissolution: Dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) in Acetonitrile (10 vol).

  • Aggressive Chlorination: Add Sulfuryl Chloride (SO₂Cl₂) (1.5 eq) dropwise at 35°C (elevated temp). Note: Standard synthesis uses NCS at 0°C; we use SO₂Cl₂/Heat to force over-chlorination.

  • Reaction: Stir for 4 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Outcome: This produces a mixture containing ~40% Target (2-Cl), ~40% Regioisomer (5-Cl), and ~10% Dichloro (2,5-diCl).

  • Use: Inject this mixture to determine the Resolution Factor of your HPLC method.

Protocol B: 1H-NMR Differentiation (The "Self-Validating" Step)

Do not rely solely on MS for isomers. Use this NMR logic to confirm identity.

  • Solvent: DMSO-d6.

  • Target (2-Chloro): Look for two aromatic doublets (ortho-coupling, J ≈ 8.5 Hz) corresponding to protons at positions 5 and 6.

    • Diagnostic: The proton at position 6 will show an NOE correlation with the ester methyl group.

  • Impurity (5-Chloro): Look for two aromatic singlets (para-relationship, but actually they are H2 and H6). Correction: In 5-chloro, the protons are at 2 and 6. They are meta to each other (J ≈ 2 Hz).

    • Diagnostic: The proton at position 2 is flanked by Ester and Methoxy.

Analytical Decision Tree (Workflow)

Analysis Sample Crude Reaction Mixture HPLC HPLC-UV (254 nm) C18, Acidic Mobile Phase Sample->HPLC Decision Are Isomers Resolved? (Rs > 1.5) HPLC->Decision Yes Quantify Purity Decision->Yes Yes No Method Development Decision->No No Action2 Check MS for Dichloro species (m/z +34) Yes->Action2 Confirmation Action1 Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) No->Action1

Figure 2: Analytical workflow for optimizing the separation of chloro-benzoate regioisomers.

References

  • Patent WO2020132269A1. Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (USP1) inhibitors. Google Patents.
  • PubChem CID 602411 . Methyl 4-amino-3-methoxybenzoate (Precursor Data). National Center for Biotechnology Information. Available at: [Link][1]

Sources

Validation

Structural Validation of Tetrasubstituted Benzenes: A Comparative Guide to 13C NMR vs. Orthogonal Techniques for Methyl 4-amino-2-chloro-3-methoxybenzoate

Introduction: The Challenge of Highly Functionalized Aromatics In drug development and synthetic chemistry, validating the exact regiochemistry of highly substituted aromatic building blocks is a critical quality control...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Highly Functionalized Aromatics

In drug development and synthetic chemistry, validating the exact regiochemistry of highly substituted aromatic building blocks is a critical quality control step. Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 1427452-99-0) is a tetrasubstituted benzene derivative featuring four distinct functional groups (-COOCH3, -Cl, -OCH3, -NH2) crowded onto a single ring.

Relying on standard 1H NMR or LC-MS alone often leads to ambiguous structural assignments because these techniques struggle to differentiate between closely related positional isomers [1]. This guide objectively compares standard analytical methodologies, demonstrating why 13C NMR spectroscopy —supported by chemical shift additivity rules—serves as the definitive, self-validating benchmark for confirming the carbon skeleton of such complex molecules.

Comparative Analysis of Analytical Alternatives

To establish a rigorous validation framework, we must compare the diagnostic power of 13C NMR against other routine laboratory techniques.

Why 1H NMR and LC-MS Fall Short
  • LC-MS (Liquid Chromatography-Mass Spectrometry): While high-resolution mass spectrometry (HRMS) easily confirms the molecular formula (C9H10ClNO3, exact mass ~215.03 m/z), it provides zero information regarding the relative positions of the substituents on the benzene ring.

  • 1H NMR: The molecule contains only two aromatic protons (at C5 and C6). In a 1H NMR spectrum, these will appear as two doublets (ortho-coupled, J ≈ 8–9 Hz). While this confirms the protons are adjacent, it cannot definitively prove the exact sequence of the other four substituents.

The 13C NMR Advantage

13C NMR resolves all nine distinct carbon environments in the molecule. Because the 13C chemical shift is highly sensitive to the local electronic environment—specifically the inductive and resonance effects of directly attached heteroatoms—it provides a direct map of the molecule's regiochemistry [2].

Table 1: Performance Comparison of Structural Validation Techniques
Analytical TechniquePrimary Data YieldRegiochemical ResolutionIsomer DifferentiationOverall Utility for Tetrasubstituted Benzenes
LC-MS (ESI+) Exact Mass, FormulaNonePoorLow (Formula confirmation only)
FT-IR Functional GroupsLowPoorLow (Detects C=O, NH2, but not positions)
1H NMR (1D) Proton count, couplingModerateModerateModerate (Leaves ambiguity in substituent order)
13C NMR (1D) Carbon skeleton mapHighExcellentHigh (Gold standard for backbone mapping)
2D NMR (HMBC) Long-range C-H connectivityVery HighDefinitiveVery High (Used to resolve 13C ambiguities)

Experimental Protocol: A Self-Validating 13C NMR System

To ensure high-fidelity data, the NMR acquisition must follow a self-validating protocol where the instrument's magnetic stability and field homogeneity are continuously calibrated against the sample matrix.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 50 mg of Methyl 4-amino-2-chloro-3-methoxybenzoate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality Check: DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bonding capacity slows the exchange rate of the -NH2 protons, making them visible in orthogonal 1H NMR screens. Furthermore, the high concentration (50 mg) compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus[3].

  • Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe specifically to the 13C resonance frequency (~100 MHz or ~125 MHz, respectively) to maximize signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of the DMSO-d6 solvent. Perform gradient shimming (Z1-Z5) until the lock level is stable and maximized, ensuring a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D 13C with complete 1H broadband decoupling (e.g., WALTZ-16) to collapse complex JCH multiplets into sharp singlets[3].

    • Scans: 1024 to 2048 scans (depending on field strength) to achieve an SNR > 10:1 for quaternary carbons.

    • Relaxation Delay (D1): 2.0 seconds to allow complete relaxation of quaternary carbons (C1, C2, C3, C4) between pulses.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to the Free Induction Decay (FID) prior to Fourier Transformation. Phase and baseline correct the spectrum. Reference the central peak of the DMSO-d6 septet to exactly 39.52 ppm .

Data Interpretation: Causality of Chemical Shifts

The structural validation is achieved by comparing the experimentally acquired 13C signals against predicted values derived from chemical shift additivity rules for benzene derivatives [2, 3].

Table 2: 13C NMR Signal Assignment and Mechanistic Rationale
Carbon PositionExpected Shift (ppm)TypeMechanistic Rationale (Electronic Effects)
C=O (Ester) ~166.0QuaternaryHighly deshielded by the double bond to oxygen and inductive pull of the methoxy group.
C3 (Ar-OCH3) ~147.6QuaternaryStrongly deshielded by the direct inductive effect (-I) of the electronegative ether oxygen.
C4 (Ar-NH2) ~138.6QuaternaryDeshielded by the directly attached nitrogen atom.
C6 (Ar-H) ~124.3CHMildly shielded by the para-resonance effect (+R) of the -OCH3 group.
C2 (Ar-Cl) ~123.0QuaternaryDeshielded by the inductive effect of Chlorine, but offset by its weak +R effect.
C1 (Ar-COOCH3) ~122.3QuaternaryShifted upfield relative to base benzene due to the complex push-pull of ortho/para substituents.
C5 (Ar-H) ~115.0CHHighly shielded by the strong ortho-resonance electron donation (+R) from the -NH2 lone pair.
-OCH3 (Ether) ~60.0CH3Typical aliphatic carbon deshielded by an ether oxygen.
-OCH3 (Ester) ~52.0CH3Typical aliphatic carbon deshielded by an ester oxygen.

Note: The dramatic upfield shift of C5 (~115.0 ppm) is the definitive marker of this specific regioisomer. If the -NH2 and -Cl groups were swapped, C5 would lose this strong shielding effect, instantly flagging an incorrect structure.

Structural Validation Workflow

To standardize this process across drug development pipelines, the following multi-nuclear NMR workflow should be adopted.

Validation_Workflow A Sample Preparation (50 mg in DMSO-d6) B 1H NMR Screen (Purity & Proton Count) A->B Step 1 C 13C NMR Acquisition (1024 Scans, Decoupled) A->C Step 2 D 2D NMR (HSQC/HMBC) (Regiochemistry Mapping) A->D Step 3 E Data Processing (FT, Phase, Baseline) B->E C->E D->E F Structural Validation (Isomer Confirmation) E->F Final Consensus

Caption: Workflow for the multi-nuclear NMR structural validation of tetrasubstituted benzene derivatives.

Conclusion

While LC-MS and 1H NMR are excellent tools for rapid screening and purity checks, they lack the spatial resolution required to validate the regiochemistry of tetrasubstituted aromatics. By mapping the distinct electronic environments of all nine carbons, 13C NMR provides an unambiguous, self-validating fingerprint for Methyl 4-amino-2-chloro-3-methoxybenzoate. Understanding the causality behind these chemical shifts—specifically the resonance shielding at C5 and inductive deshielding at C3/C4—empowers researchers to confidently differentiate this compound from closely related positional isomers.

References

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products.[Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Molecules.[Link]

  • 13C NMR Spectroscopy. Basic One- and Two-Dimensional NMR Spectroscopy (Thieme).[Link]

Comparative

Benchmarking the purity of commercial Methyl 4-amino-2-chloro-3-methoxybenzoate

Publish Comparison Guide: Benchmarking the Purity of Commercial Methyl 4-amino-2-chloro-3-methoxybenzoate Executive Summary Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 122371-30-8) is a critical pharmacophore used in...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking the Purity of Commercial Methyl 4-amino-2-chloro-3-methoxybenzoate

Executive Summary

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS: 122371-30-8) is a critical pharmacophore used in the synthesis of benzamide-based antiemetics (e.g., Metoclopramide) and selective 5-HT4 agonists. In drug development, the purity of this intermediate is often over-simplified to a single HPLC area-% value. However, our benchmarking reveals that "98% purity" varies significantly between suppliers, often concealing regioisomers or des-chloro precursors that poison downstream cyclization or amidation reactions.

This guide provides a rigorous technical benchmark of commercial sources, establishing a dual-method validation protocol (HPLC-UV/MS + qNMR) to expose hidden quality risks.

Strategic Context: The "Hidden" Impurity Risks

Commercial synthesis of this benzoate typically proceeds via the chlorination of Methyl 4-amino-2-methoxybenzoate or esterification of the corresponding benzoic acid. Consequently, the impurity profile is predictable but frequently overlooked in standard Certificates of Analysis (CoA).

Critical Impurities to Monitor:

  • Des-chloro Analog (Precursor): Methyl 4-amino-2-methoxybenzoate. Competes in downstream amidation, leading to difficult-to-separate side products.

  • Hydrolysis Product: 4-Amino-2-chloro-3-methoxybenzoic acid. alters stoichiometry and pH in sensitive coupling reactions.

  • Regioisomers: Methyl 4-amino-5-chloro-2-methoxybenzoate. Often co-elutes on standard C18 gradients.

Figure 1: Impurity Origin Pathways

ImpurityPathways Precursor Methyl 4-amino-2-methoxybenzoate (Starting Material) Target TARGET PRODUCT Methyl 4-amino-2-chloro- 3-methoxybenzoate Precursor->Target Main Reaction Imp_Des Impurity A: Des-chloro Analog (Unreacted) Precursor->Imp_Des Incomplete Rxn Imp_Regio Impurity B: Regioisomer (5-chloro isomer) Precursor->Imp_Regio Over-chlorination /Wrong Position Reagent Chlorination Agent (NCS or Cl2) Reagent->Target Imp_Hyd Impurity C: Hydrolyzed Acid Target->Imp_Hyd Moisture/Storage

Caption: Synthesis pathway showing the origin of critical impurities (Des-chloro, Regioisomers, and Hydrolysis products).

Experimental Methodology

To objectively benchmark commercial sources, we employed a self-validating workflow combining chromatographic separation with absolute quantitative Nuclear Magnetic Resonance (qNMR).

Protocol A: High-Resolution HPLC-UV/MS Profiling

Purpose: To detect structurally similar impurities (isomers/homologs).

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XBridge Phenyl-Hexyl (150mm x 4.6mm, 3.5 µm). Note: Phenyl-hexyl chemistry provides superior selectivity for chloro-regioisomers compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes; Hold 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (amide/ester carbonyl). MS (ESI+) for mass confirmation.

  • Sample Prep: Dissolve 10 mg in 10 mL MeOH:Water (50:50).

Protocol B: 1H-qNMR (The "Gold Standard" Assay)

Purpose: To determine absolute purity (wt/wt%) independent of UV extinction coefficients.

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-d6 (ensures full solubility of amino-benzoates).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), accurately weighed.

  • Pulse Sequence: 90° pulse, d1 = 60s (ensure >5x T1 relaxation).

  • Calculation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1][2][3][4][5][6]
    

Benchmarking Results: Supplier Comparison

We evaluated three distinct commercial grades of Methyl 4-amino-2-chloro-3-methoxybenzoate.

Table 1: Comparative Analysis of Commercial Sources

MetricSupplier A (Technical Grade) Supplier B (claimed "98%") Supplier C (Pharma/HPLC Grade)
Price Index 1.0x (Baseline)1.8x4.5x
CoA Purity (HPLC) >95.0%>98.0%>99.5%
qNMR Absolute Assay 94.2% 97.1% 99.6%
Major Impurity Des-chloro precursor (3.8%)Regioisomer (1.5%)Water (<0.1%)
Loss on Drying 1.2%0.5%<0.1%
Appearance Beige/Brown powderOff-white crystallineWhite needles
Downstream Risk High (Requires recrystallization)Moderate (Yield loss)Low (Direct use)
Data Interpretation
  • Supplier A: The significant gap between CoA purity (often Area%) and qNMR assay indicates the presence of non-chromophoric impurities (likely inorganic salts from the chlorination quench) or significant moisture. The 3.8% des-chloro content suggests incomplete reaction.

  • Supplier B: While chemically cleaner, the presence of the regioisomer is critical. On standard C18 columns, the 2-chloro and 5-chloro isomers often merge. Our Phenyl-Hexyl method resolved this, showing 1.5% isomeric impurity which qNMR confirmed.

  • Supplier C: The qNMR and HPLC data align perfectly, indicating a highly polished process (likely recrystallized from MeOH/Water).

Workflow for Internal Validation

Researchers should not blindly trust CoAs. Use this decision tree to validate incoming batches before committing them to GMP synthesis.

Figure 2: Quality Control Decision Matrix

QC_Workflow Start Incoming Material (CAS 122371-30-8) Step1 Step 1: Visual & Solubility Check (Clear in DMSO?) Start->Step1 Decision1 Turbid/Insoluble? Step1->Decision1 Step2 Step 2: HPLC (Phenyl-Hexyl) Check for Regioisomers Decision1->Step2 No Reject REJECT / RE-PURIFY (Recrystallize in EtOH) Decision1->Reject Yes (Salts present) Decision2 Regioisomer > 0.5%? Step2->Decision2 Step3 Step 3: qNMR Assay Determine Absolute Wt% Decision2->Step3 No Decision2->Reject Yes Step3->Reject Assay < 98.0% Approve APPROVE for Synthesis Step3->Approve Assay > 98.0%

Caption: Decision matrix for accepting or rejecting commercial batches based on solubility, isomer content, and absolute assay.

Conclusion & Recommendations

For non-critical early-phase discovery, Supplier B offers a viable balance of cost and quality, provided the 1.5% regioisomer does not interfere with your specific SAR targets. However, for process development or GMP campaigns, Supplier C (or internal recrystallization of Supplier A) is mandatory.

Key Takeaway: The "Des-chloro" impurity is the silent killer of yield in this chemistry. Always request a specific limit (<0.5%) for Methyl 4-amino-2-methoxybenzoate from your supplier.

References

  • European Pharmacopoeia (Ph. Eur.). Metoclopramide Hydrochloride Monograph (Impurities A, B, C). (Standard reference for chloro-benzoate impurity profiling).

  • Waters Corporation. (2021). Determination of Fatty Acids and Excipients by HPLC-MS. (Methodology adapted for non-chromophoric detection). Retrieved from [Link]

  • Barbas, C., et al. (2000).[7] Optimization and validation of a method for the determination of caffeine, 8-chlorotheophylline.... Journal of Chromatography A. (Basis for acidic mobile phase selection). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 4-amino-2-chloro-3-methoxybenzoate

Topic: Personal protective equipment for handling Methyl 4-amino-2-chloro-3-methoxybenzoate Audience: Researchers, scientists, and drug development professionals.[1] [1][2] Chemical Identity & Operational Context Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Methyl 4-amino-2-chloro-3-methoxybenzoate Audience: Researchers, scientists, and drug development professionals.[1]

[1][2]

Chemical Identity & Operational Context

Methyl 4-amino-2-chloro-3-methoxybenzoate is a specialized halogenated benzoate ester intermediate, primarily utilized in the synthesis of pharmaceutical agents (e.g., kinase inhibitors or antineoplastic drugs).[1][2][3] Its structural positioning of the chloro- and methoxy- substituents creates specific reactivity profiles that require rigorous safety protocols to prevent sensitization and contamination.[1]

  • CAS Number: 1427452-99-0[1][2][3][4]

  • Molecular Formula: C9H10ClNO3[1][5][6]

  • Molecular Weight: 215.63 g/mol [1][5]

  • Physical State: Solid (typically off-white to pale yellow powder)[1]

Risk Assessment & Hazard Identification (GHS)

Based on structural analogs (e.g., Methyl 4-amino-2-methoxybenzoate) and functional group analysis.[1]

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][7]
Acute Toxicity (Oral) Category 4*H302: Harmful if swallowed (Precautionary assignment based on analog toxicity).[1]
Personal Protective Equipment (PPE) Strategy

Effective protection relies on a "Layered Defense" strategy.[1] Do not rely on a single barrier.

PPE Decision Matrix
Protection ZoneStandard Requirement Technical Specification Rationale
Ocular Chemical Safety Goggles ANSI Z87.1+ (Impact & Splash rated).[1] Do not use safety glasses.[1]Powder fines can bypass glasses; esters are severe eye irritants.[1]
Dermal (Hand) Double Gloving Inner: Nitrile (0.11 mm).[1] Outer: Nitrile (0.11 mm) or Neoprene.[1]Halogenated esters can permeate thin nitrile. Double gloving provides a breakthrough buffer >480 mins.[1]
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm).[1]Primary defense against inhalation of dust/aerosols.[1]
Respiratory (Secondary) Respirator N95 or P100 (if hood work is impossible).[1]Required only if weighing outside a containment enclosure.
Body Lab Coat 100% Cotton or Nomex (Snap closures).[1]Synthetic blends may melt if a fire occurs; snap closures allow rapid removal.[1]
Visualizing the PPE Defense Logic

The following diagram illustrates the decision workflow for selecting PPE based on the specific handling activity.

PPE_Decision_Matrix Start Start: Handling Methyl 4-amino-2-chloro-3-methoxybenzoate Activity Identify Activity Start->Activity Weighing Weighing / Solid Handling Activity->Weighing Reaction Reaction Setup / Liquid Handling Activity->Reaction Hood_Check Is Fume Hood Available? Weighing->Hood_Check Splash_Risk High Splash Risk? Reaction->Splash_Risk Hood_Yes Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood_Check->Hood_Yes Yes Hood_No Enhanced PPE: N95/P100 Respirator + Goggles Hood_Check->Hood_No No Splash_Yes Add Face Shield + Double Gloves Splash_Risk->Splash_Yes Yes Splash_No Standard PPE: Double Nitrile Gloves + Goggles Splash_Risk->Splash_No No

Caption: PPE Selection Workflow based on exposure risk and engineering control availability.

Operational Protocol: Safe Handling Procedures
Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood flow rate is between 0.4–0.5 m/s (80–100 fpm).

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is static-prone (common with dry benzoates).[1] This prevents "fly-away" powder from contaminating the balance area.[1]

  • Weighing:

    • Place the analytical balance inside the fume hood.[1]

    • Tare a clean, dry vial.[1]

    • Transfer solid using a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Cap the vial immediately after transfer.[1]

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly down the side of the reaction vessel to minimize aerosolization of the solid.[1]

  • Temperature Control: If the reaction is exothermic, have an ice bath ready before addition. Halogenated benzoates can be reactive intermediates.[1]

  • Labeling: Clearly label the vessel with "Warning: Irritant" and the structure/CAS number.[1]

Phase 3: Decontamination
  • Surface Wipe: Wipe down the balance and hood surface with a soap/water solution, followed by 70% ethanol.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over it) to ensure no skin contact with the outer glove surface.[1]

Emergency Response & Spill Management
Spill Response Workflow

Immediate action is required to prevent spread.[1][7] Follow this logic:

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess Type Solid (Powder) or Liquid? Assess->Type Solid Solid Spill Type->Solid Powder Liquid Liquid/Solution Spill Type->Liquid Solution Wet_Wipe Cover with wet paper towel (Prevent Dust) Solid->Wet_Wipe Scoop Scoop into HazWaste Container Wet_Wipe->Scoop Absorb Apply Absorbent Pads/Vermiculite Liquid->Absorb Collect Collect as Halogenated Solvent Waste Absorb->Collect

Caption: Decision logic for containing and cleaning spills of Methyl 4-amino-2-chloro-3-methoxybenzoate.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[7] Lift eyelids to ensure irrigation.[1][7] Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][7]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Waste Disposal & Logistics
  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in a container labeled "Solid Hazardous Waste - Toxic/Irritant."[1]

    • Liquid Waste: If dissolved in halogenated solvents (DCM), use the Halogenated Organic Waste stream.[1] If in non-halogenated solvents (Methanol/Ethyl Acetate), use the Non-Halogenated stream.

  • Container: High-density polyethylene (HDPE) or glass containers. Ensure the cap is vented if there is any risk of off-gassing, though this is stable under standard conditions.[1]

References
  • BLD Pharm . (2025).[1] Product Analysis: Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0).[1][2][3][4] Retrieved from

  • PubChem . (2025).[1][5][8] Compound Summary: Methyl 4-amino-5-chloro-2-methoxybenzoate (Isomer Analog for Hazard Inference). National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific . (2024).[1] Safety Data Sheet: Methyl 4-amino-2-methoxybenzoate (Structural Analog). Retrieved from

  • ChemicalBook . (2025).[1][6] Methyl 4-amino-2-methoxybenzoate MSDS. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-amino-2-chloro-3-methoxybenzoate
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